4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Description
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBBADOMOOPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255128 | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-52-3 | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933705-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, acting as inhibitors for various kinases and receptors.[1][2][3] The precise and unambiguous determination of the structure of novel analogues is paramount for understanding structure-activity relationships (SAR) and guiding further drug design efforts. This technical guide provides a comprehensive, in-depth overview of the methodologies and analytical techniques employed in the structural elucidation of this important heterocyclic core. We will delve into the synthetic rationale, purification strategies, and the synergistic application of advanced spectroscopic and crystallographic techniques.
Introduction: The Significance of the Tetrahydropyrazolopyridine Core
The fusion of a pyrazole ring with a tetrahydropyridine moiety gives rise to a three-dimensional structure that has proven to be a fertile ground for the discovery of novel therapeutic agents. The tetrahydropyridine portion often allows for the exploration of chemical space in multiple vectors, while the pyrazole ring can participate in crucial hydrogen bonding interactions with biological targets. Derivatives of this scaffold have been investigated for their potential as anticancer agents, c-Met inhibitors, and for treating central nervous system disorders.[2][4] Given the therapeutic potential, a robust and systematic approach to structure elucidation is essential for any research program centered on this core.
Synthesis and Purification: The Foundation of Structural Analysis
A well-defined and purified compound is the prerequisite for accurate structural analysis. Various synthetic routes to the 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine core have been reported, often involving multi-component reactions or cyclization strategies.[1][3][5]
A common synthetic approach involves the condensation of a substituted hydrazine with a suitable diketone precursor.[6][7] The choice of reactants and reaction conditions can significantly influence the regioselectivity of the cyclization, leading to different isomers. Therefore, careful monitoring and purification are critical.
Experimental Protocol: A Representative Synthesis
A pseudo-six-component reaction is one effective method for synthesizing tetrahydropyrazolopyridine derivatives.[8]
Materials:
-
Aryl aldehyde (1 mmol)
-
Hydrazine hydrate (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., [Zn-2BSMP]Cl2, 5 mol%)[8]
Procedure:
-
A mixture of the aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, ammonium acetate, and catalyst in ethanol is stirred in a round-bottom flask.
-
The reaction mixture is refluxed for the appropriate time, monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification is achieved by recrystallization or column chromatography on silica gel.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and facilitates the reaction at a moderate reflux temperature.
-
Catalyst: A Lewis acid catalyst like [Zn-2BSMP]Cl2 can enhance the rate of condensation and cyclization steps.[8]
-
Purification: Recrystallization is effective for obtaining highly crystalline material suitable for X-ray analysis, while column chromatography is essential for separating closely related isomers and impurities.
Spectroscopic Elucidation: Deciphering the Molecular Architecture
A combination of spectroscopic techniques is employed to piece together the structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is typically required for an unambiguous assignment of all proton and carbon signals.
Key NMR Experiments for Structure Elucidation:
| Experiment | Information Provided |
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environments. |
| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). |
| HSQC | Correlates protons directly attached to carbons. |
| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). |
Expected ¹H and ¹³C NMR Spectral Features:
The ¹H NMR spectrum of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core will exhibit characteristic signals for the aliphatic protons of the tetrahydropyridine ring, typically appearing as multiplets in the upfield region. The chemical shifts and coupling patterns of these protons provide valuable information about the conformation of the six-membered ring.[6] Protons on the pyrazole and any aromatic substituents will resonate in the downfield region.
The ¹³C NMR spectrum will show distinct signals for the sp³-hybridized carbons of the tetrahydropyridine ring and the sp²-hybridized carbons of the pyrazole and aromatic rings.[9][10]
Workflow for NMR-Based Structure Elucidation
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4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine chemical properties
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine: A Core Scaffold in Modern Drug Discovery
Introduction: The Versatility of a Fused Heterocycle
The 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is a fused bicyclic heterocycle of significant interest to the medicinal chemistry community. It merges the structural features of a pyrazole with a tetrahydropyridine ring, creating a conformationally constrained framework that is amenable to substitution at multiple vectors. This unique three-dimensional architecture makes it a valuable building block in the design of selective and potent ligands for a wide array of biological targets. Its derivatives have been explored for therapeutic applications ranging from central nervous system disorders and cardiovascular diseases to oncology and infectious diseases.[1] This guide provides a detailed exploration of the fundamental chemical properties, synthesis, reactivity, and therapeutic relevance of this important molecular core.
Physicochemical and Spectroscopic Profile
The parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, is a foundational structure from which numerous derivatives are built. While data for the unsubstituted free base is limited in consolidated sources, its properties can be inferred from its common salt forms and substituted analogs. The hydrochloride and dihydrochloride salts are frequently used to improve solubility and handling.[2][3]
Table 1: Core Physicochemical Properties
| Property | Data (Parent Compound Isomer) | Data (Dihydrochloride Salt) | Source |
| Molecular Formula | C₆H₉N₃ | C₆H₁₁Cl₂N₃ | [4] |
| Molecular Weight | 123.16 g/mol | 196.08 g/mol | [2][4] |
| Appearance | Typically a solid | Solid | [2] |
| XLogP3-AA (Computed) | -0.3 | N/A | [4] |
| Hydrogen Bond Donors | 2 | 3 | [4] |
| Hydrogen Bond Acceptors | 2 | 2 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the scaffold and its derivatives.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazole ring and the aliphatic tetrahydropyridine ring. The C3-H of the pyrazole would appear as a singlet in the aromatic region. The CH₂ groups at positions 4, 6, and 7 would present as multiplets in the aliphatic region, with their exact chemical shifts and coupling patterns depending on the conformation and substitution of the pyridine ring. The N-H protons of both rings would appear as broad singlets, which are typically exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would show characteristic signals for the two distinct ring systems. The pyrazole carbons (C3, C3a, C7a) would resonate in the downfield region typical for aromatic and heteroaromatic carbons, while the sp³-hybridized carbons of the tetrahydropyridine ring (C4, C6, C7) would appear in the upfield aliphatic region. For instance, in a series of 1,3,5-trisubstituted derivatives, the tetrahydropyridine carbons C4, C6, and C7, and the pyrazole carbons C3a and C7a show distinct chemical shifts that inform the substitution pattern.[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands for derivatives include N-H stretching (around 3400-3200 cm⁻¹), C-H stretching for both aromatic and aliphatic carbons (around 3100-2800 cm⁻¹), C=N and C=C stretching from the pyrazole ring (around 1600-1500 cm⁻¹), and C-N stretching.[5]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show a molecular ion peak corresponding to the mass of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy.[5][6]
Synthesis Methodologies: Constructing the Core
The synthesis of the pyrazolopyridine core can be achieved through several strategic approaches, most of which involve the formation of the pyrazole ring onto a pre-existing piperidine-based precursor.
Key Synthetic Strategy: Condensation and Cyclization
A prevalent and versatile method involves the condensation of a hydrazine derivative with a β-ketoester or a related 1,3-dicarbonyl compound derived from a 4-piperidone. This approach allows for the introduction of diversity at the N1 position of the pyrazole ring by simply varying the substituted hydrazine used in the reaction.
A general workflow involves the initial formylation or acylation of a protected 4-piperidone at the C3 position to generate a 1,3-dicarbonyl equivalent. Subsequent reaction with a hydrazine in an acidic medium, such as acetic acid, leads to a condensation-cyclization cascade, yielding the fused pyrazole ring.[7]
Experimental Protocol: Synthesis of a Substituted Pyrazolo[4,3-b]pyridine Derivative
This protocol is a generalized representation based on established literature methodologies, such as the Japp-Klingemann reaction and subsequent cyclizations.[6]
-
Step 1: Activation of Piperidone Precursor. To a solution of an N-protected-4-piperidone (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added at 0 °C to generate the corresponding enolate.
-
Step 2: C3-Acylation. An acylating agent, such as diethyl carbonate or ethyl formate, is added to the enolate solution to install a keto-ester or keto-aldehyde functionality at the C3 position of the piperidone ring.
-
Step 3: Azo-Coupling (Japp-Klingemann Conditions). The resulting 1,3-dicarbonyl intermediate is reacted with an arenediazonium salt (generated from a substituted aniline) under basic or buffered conditions. This step forms a hydrazone intermediate.
-
Step 4: Pyrazole Ring Annulation. The hydrazone intermediate is heated in an acidic medium (e.g., acetic acid or HCl in ethanol). This promotes cyclization via intramolecular condensation to form the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine core.
-
Step 5: Purification. The final product is isolated and purified using standard techniques such as extraction, followed by column chromatography on silica gel or recrystallization.
Caption: Generalized synthetic pathway to the pyrazolopyridine core.
Chemical Reactivity and Derivatization Potential
The true value of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold lies in its potential for chemical modification at several key positions. These modifications are fundamental to tuning the molecule's physicochemical properties and optimizing its interaction with biological targets.
-
N1-Position (Pyrazole): The pyrazole N-H is weakly acidic and can be readily deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated.[8] This position is critical for establishing interactions in many enzyme active sites, and substitution here dramatically influences biological activity.
-
N5-Position (Pyridine): The secondary amine of the tetrahydropyridine ring is basic and nucleophilic. It can be functionalized through N-acylation, N-sulfonylation, N-alkylation, or reductive amination. This position often serves to modulate solubility, cell permeability, and metabolic stability.
-
C3-Position (Pyrazole): The C3 position can be substituted by selecting the appropriate starting materials during the initial synthesis. For example, using different 1,3-diketones can install various groups at C3, which often project into solvent-exposed regions or specific binding pockets.
Caption: Key derivatization points on the pyrazolopyridine scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The structural rigidity and defined substitution vectors of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine core have made it a privileged scaffold in the pursuit of novel therapeutics.
-
Oncology - c-Met Kinase Inhibitors: Deregulation of the c-Met receptor tyrosine kinase is implicated in multiple cancers. Structure-based design has led to the development of potent c-Met inhibitors based on the pyrazolo[4,3-c]pyridine core (an isomer of the title compound). In these inhibitors, the scaffold acts as a hinge-binding motif, with substitutions at the N1 and C3 positions optimizing potency and selectivity. One derivative, compound 8c from a published series, showed a potent inhibitory activity of 68 nM against c-Met kinase and effectively inhibited the phosphorylation of c-Met in cancer cell lines.[9]
-
Infectious Diseases - Antitubercular Agents: Pantothenate synthetase (PS) is an essential enzyme for the survival of Mycobacterium tuberculosis (MTB). A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and identified as novel inhibitors of MTB-PS. The most active compound from this series demonstrated an IC₅₀ of 21.8 µM against the enzyme and a minimum inhibitory concentration (MIC) of 26.7 µM against the whole MTB organism, with no associated cytotoxicity.[10]
-
Other Therapeutic Areas: The broader class of pyrazolopyridines and their hydro-derivatives have shown a wide range of biological activities, including anxiolytic properties and antagonism of dopamine D3 receptors.[5] The core is also explored for developing treatments for inflammatory conditions and metabolic disorders, highlighting its broad therapeutic potential.[1]
Conclusion
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is more than just a heterocyclic compound; it is a validated and highly adaptable platform for the rational design of new medicines. Its well-defined chemical properties, accessible synthetic routes, and proven success in modulating key biological targets ensure its continued prominence in research and development. The ability to systematically modify its structure at key positions allows scientists to fine-tune pharmacological profiles, making it an invaluable tool in the ongoing quest for more effective and selective therapies for a multitude of human diseases.
References
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MySkinRecipes. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. Available from: [Link]
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Bandyopadhyay, D., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2009(ii), 258-268. Available from: [Link]
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PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Available from: [Link]
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Wipf, P., et al. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425. Available from: [Link]
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Sagar, B. K., et al. (2017). Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding in zero, one and two dimensions. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 3), 298-304. Available from: [Link]
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Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1109-1121. Available from: [Link]
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Aksenov, N. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. Available from: [Link]
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Eppa, G., et al. (2020). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(1), 126767. Available from: [Link]
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PubChem. 1H-Pyrazolo(4,3-b)pyridine. National Center for Biotechnology Information. Available from: [Link]
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Hölzel Biotech. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine ≥95% (NMR). Available from: [Link]
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Sagar, B. K., et al. (2017). Three Closely Related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: Synthesis, Molecular Conformations and Hydrogen Bonding in Zero, One and Two Dimensions. PubMed. Available from: [Link]
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ResearchGate. Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Available from: [Link]
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Biological activity of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Derivatives
Executive Summary
The pyrazolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives explored as potent therapeutic agents.[1] This is largely due to its nature as a purine bioisostere, which makes it an effective hinge-binding core for various protein kinases.[1] While several isomers of pyrazolopyridine have been extensively studied, this guide focuses specifically on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core. We will delve into its synthesis, structure-activity relationships (SAR), and its primary characterized biological role as an inhibitor of the anion exchange protein SLC26A4, also known as Pendrin. This target is implicated in inflammatory airway diseases, presenting a significant therapeutic opportunity.[2][3] Additionally, we will touch upon other potential applications and provide detailed experimental protocols to empower researchers in the field of drug discovery.
The Pyrazolopyridine Scaffold: A Versatile Core in Drug Discovery
Pyrazolopyridine, or azaindazole, is a bicyclic heterocyclic system that exists in several isomeric forms based on the arrangement of nitrogen atoms.[1] The most common isomers investigated in drug discovery include 1H-pyrazolo[3,4-b]pyridine, 1H-pyrazolo[4,3-c]pyridine, and the focus of this guide, 1H-pyrazolo[4,3-b]pyridine.[1] The collective class of pyrazole derivatives has demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] Their success stems from their ability to mimic endogenous purines, allowing them to effectively interact with the ATP-binding sites of many enzymes, particularly kinases.[1]
Regioselective Synthesis of the Tetrahydro-1H-pyrazolo[4,3-b]pyridine Core
The therapeutic potential of any scaffold is contingent on the ability to synthesize it efficiently and with high regioselectivity. A robust synthetic route allows for the systematic exploration of structure-activity relationships. For the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core, a completely regioselective route has been developed based on the condensation of a 1,3-diketone with a substituted hydrazine.[2][3] This method provides a reliable foundation for creating a focused library of analogs for biological screening.
General Synthetic Workflow
The synthesis begins with the formation of a key intermediate, which is then cyclized to form the core heterocyclic structure. Subsequent modifications, particularly at the tetrahydropyridyl nitrogen, are performed to modulate biological activity and pharmacokinetic properties. The use of protecting groups like tert-butyloxycarbonyl (Boc) is crucial for directing the reactions and is typically removed in the final steps using strong acids like trifluoroacetic acid (TFA).[2]
Experimental Protocol: Boc Deprotection
This step is critical for unmasking the secondary amine on the tetrahydropyridine ring, making it available for further derivatization.
-
Dissolution: Dissolve the Boc-protected tetrahydropyrazolo[4,3-b]pyridine intermediate in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The reaction is typically performed at room temperature.
-
Causality: TFA is a strong acid that cleaves the acid-labile Boc protecting group, releasing the free amine and generating gaseous byproducts.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, neutralize the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) to quench the excess TFA.
-
Extraction: Extract the deprotected product into an organic solvent like DCM or ethyl acetate.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be used directly or purified further by column chromatography if necessary.[2]
Primary Biological Target: Inhibition of Pendrin (SLC26A4)
The most thoroughly documented biological activity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives is the inhibition of Pendrin.
Pendrin: A Therapeutic Target for Inflammatory Airway Diseases
Pendrin (SLC26A4) is a transmembrane protein that functions as a chloride/anion antiporter.[3] It is significantly upregulated in the airways in response to conditions like asthma, cystic fibrosis, and viral infections.[3] By regulating the volume of the airway surface liquid (ASL), Pendrin plays a role in pulmonary inflammation.[2] Therefore, small molecule inhibitors of Pendrin are being pursued as a potential therapy to increase airway hydration and treat inflammatory lung diseases.[2]
Mechanism of Action and Structure-Activity Relationship (SAR)
Derivatives of the tetrahydropyrazolo[4,3-b]pyridine scaffold have been identified as potent inhibitors of Pendrin. The mechanism involves direct binding to the transporter, which blocks its ability to exchange anions across the cell membrane. Structure-activity relationship studies have been crucial in optimizing the potency of these inhibitors.
Key findings from SAR studies include:
-
Privileged Moiety: The introduction of an N-phenyl urea group at the tetrahydropyridyl nitrogen was found to be highly favorable for inhibitory activity.[2][3]
-
Fluorine Substitution: Adding fluorine atoms to the phenyl urea moiety significantly improved potency, with a 3,5-difluoro substitution yielding an IC₅₀ of 3.1 µM.[2]
-
Unfavorable Groups: In contrast, sulfonamides, thioureas, esters, and carboxylic acids at the same position resulted in minimal or no inhibitory activity.[2]
| Compound | Substitution at Tetrahydropyridyl Nitrogen | Pendrin Inhibition IC₅₀ (µM)[2] |
| Analog 1 | 4-Fluorophenyl Urea | ~7 |
| Analog 17 | 3-Fluorophenyl Ether | 4.6 |
| Analog 18 | 4-Fluorophenyl Ether | 3.3 |
| Analog 19 | 3,5-Difluorophenyl Ether | 3.1 |
| Analog 20 | Ester | Minimal Activity |
| Analog 21 | Carboxylic Acid | Minimal Activity |
Experimental Protocol: In Vitro Pendrin Inhibition Assay
The activity of Pendrin inhibitors is commonly measured using a fluorescence-based iodide influx assay in cells engineered to express the transporter.
-
Cell Culture: Culture a suitable cell line (e.g., Fischer rat thyroid cells) stably expressing human Pendrin.
-
Dye Loading: Load the cells with a halide-sensitive fluorescent indicator, such as 1-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE).
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the test compounds (the pyrazolopyridine derivatives).
-
Anion Exchange Initiation: Replace the chloride-containing extracellular solution with an iodide-containing solution.
-
Causality: Active Pendrin transports iodide into the cell in exchange for chloride. The influx of iodide quenches the fluorescence of the MQAE dye.
-
-
Fluorescence Measurement: Monitor the rate of fluorescence decrease over time using a fluorescence plate reader.
-
Self-Validation: The rate of fluorescence decay is directly proportional to the rate of iodide influx, and thus to Pendrin activity. An effective inhibitor will reduce the rate of fluorescence quenching.
-
-
Data Analysis: Calculate the initial rate of fluorescence decay for each inhibitor concentration. Plot these rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
Other Potential Therapeutic Applications
While Pendrin inhibition is the most well-defined activity, the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is also utilized as a key intermediate in the synthesis of molecules targeting other therapeutic areas.[6] Its structural framework is valuable for designing inhibitors of specific enzymes and receptors. Areas of exploration include:
-
Central Nervous System (CNS) Disorders: The scaffold's properties may be amenable to designing brain-penetrant molecules.[6]
-
Cardiovascular Diseases: Its use as a building block suggests potential for developing agents that modulate cardiovascular targets.[6]
-
Oncology: Given that other pyrazolopyridine isomers are potent kinase inhibitors in cancer, this scaffold could be leveraged to develop novel anticancer agents.[1][6][7]
-
Inflammatory Conditions: Beyond airway inflammation, the scaffold could be explored for other inflammatory and metabolic disorders.[6]
These areas represent promising avenues for future research, expanding the therapeutic utility of this versatile chemical core.
Future Perspectives and Conclusion
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising core structure in medicinal chemistry. Its most significant and well-characterized biological activity to date is the inhibition of the Pendrin anion transporter, a key target for inflammatory airway diseases.[2] The established regioselective synthesis allows for detailed SAR exploration, which has already led to the identification of potent inhibitors with low micromolar activity.[2]
Future research should focus on several key areas:
-
Lead Optimization: Further optimization of the existing Pendrin inhibitors to improve potency, selectivity, and pharmacokinetic profiles.
-
Target Deconvolution: Expanding the screening of this scaffold against other therapeutic targets, particularly kinases and G-protein coupled receptors, where other pyrazolopyridine isomers have found success.
-
Broadening Chemical Diversity: Exploring substitutions at other positions of the heterocyclic core to unlock new biological activities.
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El-Damasy, A. K., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
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Kikkawa, Y., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Japanese Journal of Pharmacology. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Available at: [Link]
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Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. Available at: [Link]
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4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
Introduction: The landscape of medicinal chemistry is continually shaped by the identification of "privileged structures"—molecular scaffolds that are capable of binding to multiple, distinct biological targets through strategic modification. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core and its isomers represent a quintessential example of such a scaffold. This bicyclic heterocyclic system serves as a versatile template for the design of potent and selective modulators of a wide array of biological targets, ranging from classical enzyme active sites to complex protein-protein interfaces.[1][2][3] Its rigidified, three-dimensional structure provides a robust framework for orienting functional groups in precise vectors to achieve high-affinity interactions.
This guide provides an in-depth exploration of the diverse mechanisms of action associated with derivatives of the tetrahydropyrazolopyridine scaffold. Rather than a single, unified mechanism, the core's true power lies in its adaptability. We will dissect the key molecular interactions and downstream cellular consequences that arise from substituting this core, drawing from seminal studies in kinase inhibition, immunology, and anti-infective research. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.
Part 1: Kinase Inhibition - A Dominant Mechanism of Action
The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The tetrahydropyrazolopyridine scaffold has proven to be an exceptionally effective template for developing potent kinase inhibitors, primarily by targeting the highly conserved ATP-binding pocket.
Targeting the MAP Kinase Pathway: ERK2 Inhibition
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its hyperactivation is a hallmark of many cancers, making Extracellular signal-Regulated Kinase 2 (ERK2) a prime therapeutic target.
Researchers have successfully utilized a fragment-based drug design approach to develop tetrahydro-pyrazolopyridine-based ERK2 inhibitors.[4] The core scaffold acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. Structure-based design efforts focused on elaborating a fragment lead to establish a new lipophilic interaction with a tyrosine residue in the active site, which resulted in a significant improvement in potency.[4] A subsequent key insight was the cleavage of a lipophilic portion of the molecule, which led to a reconfiguration of the ligand in the binding cleft. This change enabled a newly exposed N-H group on the ligand to form a polar contact with a nearby aspartic acid residue, further enhancing both potency and metabolic stability.[4]
Caption: Logical progression of the structure-based design of ERK2 inhibitors.
Targeting Receptor Tyrosine Kinases: c-Met Inhibition
The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase whose deregulation is implicated in multiple tumor types, promoting cell proliferation, invasion, and metastasis.[5] Derivatives of the isomeric 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been developed as potent c-Met kinase inhibitors.[5]
Using computer-aided drug design, a lead compound was identified and subsequently optimized. The resulting analogs demonstrated significant enzymatic inhibitory activity against c-Met kinase. For instance, compound 8c from the study showed an IC₅₀ of 68 nM against the enzyme and displayed low micromolar potency against c-Met-dependent cancer cell lines such as MKN45 and EBC-1.[5] Crucially, this compound exhibited over 50-fold selectivity against a panel of other tyrosine kinases, highlighting the scaffold's potential for generating highly selective inhibitors.[5]
The mechanism was confirmed at a cellular level using Western blot analysis, which showed that compound 8c inhibited the autophosphorylation of c-Met in MKN45 cells in a dose-dependent manner, confirming its engagement with the intended target and disruption of the downstream signaling cascade.[5]
Targeting Necroptosis: RIP1 Kinase Inhibition
Receptor Interacting Protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed necrotic cell death implicated in inflammatory diseases. A novel class of RIP1 kinase inhibitors based on a 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core was discovered.[6] Through a structure-based drug design approach, researchers optimized a high-throughput screening hit. This led to the discovery of compound 22 , a highly potent, orally available, and brain-penetrating RIP1 inhibitor that significantly suppressed necroptotic cell death in both mouse and human cells.[6] The in vivo efficacy of this compound was demonstrated in a mouse model of multiple sclerosis, where oral administration attenuated disease progression.[6]
Quantitative Data: Tetrahydropyrazolopyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Key Compound | Potency (IC₅₀) | Cellular Potency | Reference |
| Tetrahydro-pyrazolo[4,3-c]pyridine | c-Met | 8c | 68 nM | Low µM (MKN45, EBC-1) | [5] |
| Pyrazolo[3,4-b]pyridine | TRKA | C03 | 56 nM | 0.304 µM (KM-12 cells) | [7] |
| 7-Oxo-pyrazolo[3,4-c]pyridine | RIP1 | 22 | Potent (not specified) | Suppressed necroptosis | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol outlines a common method for measuring the inhibitory activity of compounds against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase in kinase buffer to a concentration of 2x the final desired concentration.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer to 2x the final desired concentration (ATP concentration should be near the Kₘ for the kinase).
-
-
Assay Procedure:
-
Create a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well white plate. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Add 5 µL of the 2x kinase solution to each well (except "no enzyme" controls).
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature. The plate should be covered to prevent evaporation.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader. The light output is directly proportional to the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.
Part 2: Diverse Mechanisms Beyond Kinase Inhibition
The versatility of the tetrahydropyrazolopyridine scaffold extends far beyond the ATP-binding pocket of kinases, enabling the modulation of protein-protein interactions, ion channels, and metabolic enzymes.
Immune Checkpoint Blockade: PD-1/PD-L1 Interaction Inhibitors
Blocking the interaction between Programmed cell death-1 (PD-1) and its ligand (PD-L1) is a revolutionary cancer immunotherapy strategy. While monoclonal antibodies dominate this space, small-molecule inhibitors offer potential advantages. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction.[8]
The most potent compound, D38 , inhibited the PD-1/PD-L1 interaction with an impressive IC₅₀ value of 9.6 nM in a biochemical assay.[8] Its mechanism was validated in a cell-based system, where it effectively blocked the interaction in a co-culture model with an EC₅₀ of 1.61 µM, demonstrating its ability to function in a more complex biological environment and restore T-cell signaling.[8]
Caption: The pyrazolopyridine inhibitor blocks the PD-1/PD-L1 interaction, preventing T-cell exhaustion.
Multi-Targeting for Neuropathic Pain: TNF-α and CB₁ Receptor Modulation
Neuropathic pain is a complex condition often requiring multi-targeted therapeutic strategies. A novel series of tetrahydropyrido-pyrazoles (specifically, a pyrazolo[4,3-c]pyridine core) were discovered to be potent inhibitors of tumor necrosis factor-alpha (TNF-α) and modulators of the cannabinoid receptor subtype 1 (CB₁).[9]
One analog, 8a , demonstrated significant efficacy in animal models of neuropathic pain.[9] Its multi-modal mechanism of action includes potent CB₁ receptor activity (IC₅₀ = 49.6 nM) and a strong inhibitory effect on TNF-α (86.4% inhibition at 100 mg/kg).[9] This dual action, targeting both a key inflammatory cytokine and a central pain-modulating receptor, suggests a synergistic approach to pain relief.
Anti-Infective Applications: Inhibition of M. tuberculosis Pantothenate Synthetase
The emergence of drug-resistant Mycobacterium tuberculosis (MTB) necessitates the discovery of novel anti-tubercular agents with new mechanisms of action. The pantothenate synthetase (PS) enzyme is essential for bacterial survival and is absent in humans, making it an attractive drug target.
A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and found to be effective inhibitors of MTB PS.[10] The most active compound, 6ac , inhibited the enzyme with an IC₅₀ of 21.8 µM and, more importantly, inhibited the growth of the MTB bacterium with a Minimum Inhibitory Concentration (MIC) of 26.7 µM.[10] The compound was also non-cytotoxic to mammalian cells, indicating a favorable therapeutic window.[10]
Summary and Future Directions
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold and its isomers have unequivocally demonstrated their status as privileged structures in drug discovery. Their derivatives have been shown to potently and selectively modulate a remarkable diversity of biological targets through varied mechanisms of action:
-
Competitive ATP-binding in the active sites of numerous kinases (ERK2, c-Met, RIP1).
-
Disruption of protein-protein interactions at immune checkpoints (PD-1/PD-L1).
-
Multi-target engagement for complex diseases (TNF-α and CB₁ for pain).
-
Inhibition of essential metabolic enzymes in pathogens (MTB Pantothenate Synthetase).
The success of this scaffold stems from its rigid, three-dimensional nature, which allows for the precise positioning of substituents to engage with specific residues on target proteins. The future of this scaffold is bright, with potential applications in developing inhibitors for other protein-protein interactions, epigenetic targets, and novel classes of enzymes. Further exploration of structure-activity relationships, guided by computational modeling and advanced structural biology, will undoubtedly unlock new therapeutic modalities derived from this versatile and powerful chemical core.
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Moosavi-Zare, A. R., Goudarziafshar, H., & Zolfigol, M. A. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
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Li, Y., Zhu, M., Wang, X., Chen, Y., Lu, T., & Chen, Y. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]
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Yoshikawa, M., Saitoh, M., Katoh, T., Seki, T., Bigi, S. V., Shimizu, Y., ... & Yogo, T. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]
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Kumar, D. P., Boyapati, G., & Yogeeswari, P. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]
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Wang, C., Zhou, J., Li, Y., Wang, Y., Zhang, Y., & Chen, Y. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
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Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. [Link]
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Dawidowski, M., Kalel, V. C., Schüßler, D., Goyard, D., & Erdmann, R. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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Spectroscopic Elucidation of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth analysis of the spectroscopic data for the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core structure. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for unambiguous structural confirmation and the advancement of drug discovery programs. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data interpretation for this class of compounds, grounded in field-proven insights and authoritative references.
Molecular Structure and Spectroscopic Overview
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a bicyclic heteroaromatic system where a pyrazole ring is fused to a tetrahydropyridine ring. This structure offers a unique combination of a planar, electron-rich aromatic system and a flexible, saturated heterocyclic ring, making it a versatile scaffold in drug design.
The primary spectroscopic techniques for its characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the proton and carbon framework, including the number of unique atoms, their chemical environments, and connectivity.
-
Infrared (IR) Spectroscopy: To identify key functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For the tetrahydropyrazolopyridine scaffold, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the parent 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, we would anticipate signals corresponding to the protons on the pyrazole ring and the three methylene groups of the tetrahydropyridine ring, as well as the N-H protons.
Analysis of Compound 14 (Substituted Analog):
The published ¹H NMR data for Compound 14 in CDCl₃ is as follows:
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Integration | Assignment (in Compound 14 ) |
| 7.72 | s | 2H | Ar-H |
| 3.50 | s | 1H | NH |
| 3.35 | t, J = 5.4 Hz | 2H | CH₂ |
| 2.72 | t, J = 6.3 Hz | 2H | CH₂ |
| 1.93-1.95 | m | 2H | CH₂ |
Source: ARKIVOC 2009 (ii) 258-268[1]
Interpretation and Extrapolation to the Parent Scaffold:
The aliphatic region of Compound 14 's spectrum is most relevant to our target. The three signals for the tetrahydropyridine protons appear as two triplets and a multiplet. This pattern is characteristic of a flexible six-membered ring. For the unsubstituted 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, we would expect a similar pattern for the C4, C5, and C6 methylene protons. The exact chemical shifts would differ due to the absence of the bulky and electron-withdrawing substituents. The pyrazole C3-H proton would likely appear as a singlet in the aromatic region, and the N-H protons of both rings would be observable, potentially as broad singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Analysis of Compound 14 (Substituted Analog):
The published ¹³C NMR data for Compound 14 in CDCl₃ is as follows:
| Chemical Shift (δ) ppm | Assignment (in Compound 14 ) |
| 145.8, 136.3, 135.8, 133.9, 126.1, 125.9, 122.0 | Aromatic and Pyrazole Carbons |
| 113.4 | CN |
| 104.1 | Pyrazole Carbon |
| 42.6 | CH₂ |
| 21.8 | CH₂ |
| 18.4 | CH₂ |
Source: ARKIVOC 2009 (ii) 258-268[1]
Interpretation and Extrapolation to the Parent Scaffold:
The three signals in the aliphatic region (δ 18.4, 21.8, and 42.6 ppm) correspond to the three methylene carbons of the tetrahydropyridine ring. For the unsubstituted parent compound, we would also expect three signals in this region. The chemical shifts for the pyrazole ring carbons would be significantly different due to the lack of substituents.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Analysis of Compound 14 (Substituted Analog):
The published IR data for Compound 14 (KBr pellet) shows the following key absorptions:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3330 | N-H Stretch |
| 2966, 2861 | C-H Stretch (aliphatic) |
| 2299 | C≡N Stretch |
| 1602, 1549 | C=C and C=N Stretch (aromatic/pyrazole) |
Source: ARKIVOC 2009 (ii) 258-268[1]
Interpretation and Extrapolation to the Parent Scaffold:
For the unsubstituted 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, we would expect to see:
-
N-H stretching: A broad absorption in the region of 3200-3500 cm⁻¹ corresponding to the N-H bonds of the pyrazole and tetrahydropyridine rings.
-
C-H stretching (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methylene groups.
-
C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region due to the pyrazole ring.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.
Analysis of Compound 14 (Substituted Analog):
The published Electron Ionization Mass Spectrometry (EIMS) data for Compound 14 shows:
-
Molecular Ion (M⁺): m/z = 360 (100%)
-
High-Resolution Mass Spec (HRMS): Calculated for C₁₄H₉F₃Cl₂N₄: 360.0156; Found: 360.0176.
Source: ARKIVOC 2009 (ii) 258-268[1]
Interpretation and Extrapolation to the Parent Scaffold:
The molecular weight of the unsubstituted 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine (C₆H₉N₃) is 123.16 g/mol . Therefore, in its mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 123. High-resolution mass spectrometry would be used to confirm the elemental composition (expected exact mass = 123.0796). Common fragmentation patterns might involve the loss of small molecules from the tetrahydropyridine ring.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is essential for its successful application in research and development. While experimental data for the unsubstituted parent compound is scarce, analysis of closely related, substituted analogs provides a robust framework for interpreting the key spectral features. By combining the insights from ¹H and ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of novel derivatives based on this important heterocyclic core. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and chemical synthesis.
References
-
Farag, A. M., Kandeel, Z. E., & Khedr, M. A. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2009(ii), 258-268. [Link]
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The Ascendant Pharmacological Profile of Pyrazolo[4,3-b]pyridine Analogs: A Technical Guide for Drug Discovery
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer a unique combination of chemical tractability, structural rigidity, and the capacity for multi-directional substitution to fine-tune pharmacological activity. Among the myriad of heterocyclic systems, the pyrazolo[4,3-b]pyridine core has emerged as a "privileged" scaffold, demonstrating significant potential across a diverse range of therapeutic areas. This bicyclic heteroaromatic system, formed by the fusion of a pyrazole and a pyridine ring, provides a rigid framework that can be strategically decorated with various functional groups to modulate interactions with specific biological targets. The unique arrangement of nitrogen atoms within this scaffold imparts distinct electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of potent and selective inhibitors and modulators of key physiological and pathological processes.
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of pyrazolo[4,3-b]pyridine analogs. We will delve into their synthesis, explore their mechanisms of action in critical disease pathways, and present detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Synthetic Strategies: Building the Pyrazolo[4,3-b]pyridine Core
The successful exploration of the pharmacological potential of pyrazolo[4,3-b]pyridine analogs is intrinsically linked to the development of efficient and versatile synthetic methodologies. The construction of this fused heterocyclic system can be broadly approached from two main retrosynthetic disconnections: annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring on a functionalized pyridine core.[1][2]
A prevalent and efficient method involves the cyclocondensation of appropriately substituted aminopyrazoles with various carbonyl compounds.[3] Alternatively, a robust strategy commences with readily available 2-chloro-3-nitropyridines, proceeding through a sequence of SNAr and modified Japp–Klingemann reactions.[1][4] This latter approach offers several advantages, including the use of stable arenediazonium tosylates and the potential for one-pot procedures, which enhances operational simplicity and overall yield.[1][4]
Illustrative Synthetic Workflow: Japp-Klingemann Approach
The following diagram outlines a generalized workflow for the synthesis of pyrazolo[4,3-b]pyridines starting from a substituted 3-nitropyridine, a strategy noted for its efficiency.[1][4]
Caption: Generalized synthetic workflow for pyrazolo[4,3-b]pyridines.
Pharmacological Applications and Mechanisms of Action
Pyrazolo[4,3-b]pyridine analogs have demonstrated significant therapeutic potential in several key areas of drug discovery, most notably in oncology and immunology. Their efficacy stems from their ability to selectively interact with and modulate the activity of critical proteins involved in disease pathogenesis.
Oncology: Targeting Aberrant Kinase Signaling
A significant body of research has focused on the development of pyrazolo[4,3-b]pyridine derivatives as potent kinase inhibitors for cancer therapy.[3] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The pyrazolo[4,3-b]pyridine scaffold has proven to be an excellent template for the design of inhibitors targeting various kinase families.
-
c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, invasion, and angiogenesis. Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers. Pyrazolo[4,3-b]pyridine derivatives have been developed as potent c-Met inhibitors. Molecular docking studies suggest that these compounds adopt a U-shaped conformation within the c-Met kinase domain, establishing key hydrogen bonding interactions with methionine 1160 and tyrosine 1230 in the hinge region.[3] The pyrazolopyridine core itself forms favorable contacts with methionine 1211, contributing to the overall binding affinity and inhibitory potency.[3]
Caption: Inhibition of the c-Met signaling pathway.
Cancer Immunotherapy: Small-Molecule PD-1/PD-L1 Inhibitors
The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway has revolutionized cancer treatment.[5] While monoclonal antibodies are the current standard of care, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, shorter half-life, and potentially better tumor penetration. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction.[5] One of the lead compounds, D38, demonstrated potent inhibition of this interaction with an IC50 value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5] Molecular docking studies suggest that these compounds bind to the PD-L1 dimer, thereby preventing its engagement with the PD-1 receptor on T-cells and restoring anti-tumor immunity.[5]
Structure-Activity Relationships (SAR)
The therapeutic potential of the pyrazolo[4,3-b]pyridine scaffold is highly dependent on the nature and position of its substituents. Systematic SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
| Scaffold | Target | Substitution Position | Key Substituents and Their Effects on Activity | Reference |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine | PD-1/PD-L1 Interaction | Multiple | Aromatic and heterocyclic moieties at specific positions are critical for potent inhibitory activity. The presence of a methyl group at the N1 position appears to be a common feature in active compounds. | [5] |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridine | c-Met | Multiple | The sulfonyl group at the N1 position and specific substitutions on appended phenyl rings are key for achieving high potency. The overall U-shaped conformation is crucial for fitting into the kinase active site. | [3] |
Experimental Protocols
To facilitate further research and development of pyrazolo[4,3-b]pyridine analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
Objective: To quantify the inhibitory activity of pyrazolo[4,3-b]pyridine analogs on the PD-1/PD-L1 protein-protein interaction.
Principle: This assay measures the proximity of two molecules, in this case, PD-1 and PD-L1, through fluorescence resonance energy transfer between a donor (Europium cryptate) and an acceptor (d2). Inhibition of the interaction leads to a decrease in the FRET signal.
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., with Fc)
-
Recombinant human PD-L1 protein (tagged, e.g., with His)
-
Anti-tag antibody labeled with Eu3+ cryptate (donor)
-
Anti-tag antibody labeled with d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (pyrazolo[4,3-b]pyridine analogs) dissolved in DMSO
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compounds or vehicle control (DMSO in assay buffer).
-
Add a solution containing the tagged PD-1 and PD-L1 proteins to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding to reach equilibrium.
-
Add a solution containing the Eu3+-labeled and d2-labeled antibodies.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000) for each well.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation System:
-
Positive Control: A known inhibitor of the PD-1/PD-L1 interaction.
-
Negative Control: Vehicle (DMSO) only, representing 100% interaction.
-
Z'-factor Calculation: To assess the quality and robustness of the assay, calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a high-quality assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for c-Met)
Objective: To determine the potency of pyrazolo[4,3-b]pyridine analogs in inhibiting the enzymatic activity of a specific kinase.
Principle: This assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by the test compound results in a reduced phosphorylation signal. Various detection methods can be used, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
Materials:
-
Recombinant active c-Met kinase
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compounds (pyrazolo[4,3-b]pyridine analogs) dissolved in DMSO
-
Detection reagents (specific to the chosen assay format, e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure (using ADP-Glo as an example):
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase reaction buffer.
-
Add the diluted compounds or vehicle control to the wells of a 384-well plate.
-
Add the c-Met kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Self-Validation System:
-
Positive Control: A known potent inhibitor of c-Met (e.g., Crizotinib).
-
Negative Control: Vehicle (DMSO) only, representing 100% kinase activity.
-
No Enzyme Control: To determine the background signal.
-
Z'-factor Calculation: To ensure assay quality.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Analogs based on this core have demonstrated potent and selective activity against a range of important drug targets, particularly in the fields of oncology and immunology. The synthetic accessibility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Expanding the scope of biological targets for pyrazolo[4,3-b]pyridine analogs.
-
Utilizing structure-based drug design to further refine the interactions of these compounds with their targets.
-
Investigating the in vivo efficacy and safety of lead compounds in relevant animal models.
-
Exploring the potential for developing pyrazolo[4,3-b]pyridine-based proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins.
The continued exploration of the pharmacological profile of pyrazolo[4,3-b]pyridine analogs holds great promise for the discovery of next-generation medicines to address unmet medical needs.
References
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
- New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Thieme Connect.
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect.
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Recent advances in the therapeutic applic
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
- Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Compar
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
- Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents.
- Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
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- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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In Silico Modeling of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its structural similarity to the purine core allows it to effectively interact with the ATP-binding sites of numerous protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders. This in-depth technical guide provides a comprehensive framework for the in silico modeling of interactions between this promising scaffold and its key biological targets. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind computational choices, offering field-proven insights into molecular docking, pharmacophore modeling, molecular dynamics simulations, and ADMET profiling. By integrating theoretical principles with practical, step-by-step protocols, this guide aims to empower researchers to effectively leverage computational tools to accelerate the discovery and optimization of novel drug candidates based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core.
The Strategic Imperative for In Silico Modeling in Modern Drug Discovery
The journey of a drug from concept to clinic is an arduous and costly endeavor. Traditional high-throughput screening (HTS) campaigns, while powerful, are resource-intensive and often yield a high number of false positives. In silico modeling has revolutionized this landscape by providing a rational, cost-effective, and efficient approach to identify and optimize lead compounds. By simulating molecular interactions at an atomic level, computational methods enable the prediction of binding affinities, the elucidation of structure-activity relationships (SAR), and the early assessment of pharmacokinetic properties. This predictive power allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery pipeline and increasing the probability of success.
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold, with its inherent drug-like properties and versatile chemistry, is an ideal candidate for such a computationally-driven discovery process. This guide will navigate the essential in silico techniques required to unlock its full therapeutic potential.
The 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The pyrazolopyridine family of heterocycles, of which 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a key member, has garnered significant attention in medicinal chemistry.[1] Their bicyclic structure mimics the purine ring system of adenine, the core component of adenosine triphosphate (ATP).[2] This structural bioisosterism makes them particularly adept at targeting the ATP-binding pocket of protein kinases.[2]
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics.
Derivatives of the pyrazolopyridine scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including:
-
Tropomyosin Receptor Kinases (TRKs): Involved in neuronal development and function, aberrant TRK fusions are oncogenic drivers in various cancers.[3]
-
c-Met: A receptor tyrosine kinase that, when dysregulated, promotes tumor growth, invasion, and metastasis.[4]
-
Receptor-Interacting Protein 1 (RIPK1) Kinase: A key mediator of inflammation and necroptotic cell death, making it a target for inflammatory diseases and neurodegeneration.[5]
The therapeutic potential of this scaffold is underscored by the numerous derivatives that have entered preclinical and clinical development.
The In Silico Modeling Workflow: A Step-by-Step Guide
A robust and predictive in silico modeling cascade is fundamental to the successful identification and optimization of novel inhibitors. The following sections detail a self-validating workflow, from initial target selection to the dynamic simulation of protein-ligand complexes.
Target Selection and Preparation: Laying the Foundation for Accurate Predictions
The first critical step is the selection and preparation of the target protein's three-dimensional structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.
Experimental Protocol: Target Preparation
-
Structure Retrieval: Download the crystal structure of the target kinase from the RCSB PDB database ([Link]). For this guide, we will consider the following representative structures:
-
Initial Inspection and Cleaning: Visualize the downloaded PDB file in a molecular modeling software (e.g., PyMOL, Chimera, Discovery Studio). Remove all non-essential components, such as water molecules, co-solvents, and ions that are not critical for structural integrity or ligand binding. The co-crystallized ligand, if present, should be retained for initial binding site identification and validation of the docking protocol.
-
Protonation and Optimization: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign the correct protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4). This can be accomplished using tools like H++ or the protein preparation wizards within molecular modeling software suites.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS).
Causality of Choices: A meticulously prepared protein structure is paramount for the accuracy of subsequent docking and simulation studies. Incorrect protonation states or steric clashes can lead to erroneous binding mode predictions and unreliable scoring.
Ligand Preparation: Defining the Conformation and Chemical Properties of the Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold and its derivatives must be accurately represented in three dimensions with appropriate chemical properties.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of the pyrazolopyridine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Protonation and Tautomeric State: Ensure the correct protonation state for the given pH. For the pyrazolo[4,3-b]pyridine core, consider the potential tautomers and select the most stable form.
-
Energy Minimization: Perform a conformational search and energy minimization of the ligand to identify its low-energy conformers. This is crucial as the ligand's bioactive conformation is often a low-energy state.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. This is typically done using quantum mechanical calculations or pre-parameterized methods like Gasteiger charges.
Causality of Choices: The conformational flexibility and electrostatic properties of the ligand are critical determinants of its binding affinity and specificity. Inaccurate charge assignment or an incomplete conformational search can lead to a failure to identify the correct binding pose.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design.
Experimental Protocol: Molecular Docking
-
Binding Site Definition: Define the binding site on the target protein. This is typically done by creating a grid box centered on the co-crystallized ligand or by using binding site prediction algorithms.
-
Docking Algorithm Selection: Choose a suitable docking program. Popular choices include AutoDock, Glide, and GOLD. These programs use different search algorithms (e.g., genetic algorithms, Monte Carlo simulations) and scoring functions to predict binding poses and affinities.
-
Docking Execution: Run the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the defined binding site.
-
Pose Analysis and Scoring: Analyze the top-ranked docking poses. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the most favorable poses.
Causality of Choices: The choice of docking algorithm and scoring function can influence the results. It is often advisable to use multiple docking programs and compare their predictions to increase confidence in the identified binding modes. The validation of the docking protocol by redocking the co-crystallized ligand is a critical step to ensure the method can reproduce the experimentally observed binding pose.
Data Presentation: Docking Scores of Pyrazolopyridine Derivatives
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Reference |
| Ligand L5 | TRKA | -14.169 | |
| ZINC000013331109 | TRKA | -10.775 | |
| Compound 7e | Kinase Target | -6.49 | [8] |
| Compound 7g | Kinase Target | -6.41 | [8] |
| Compound 12h | Kinase Target | -6.64 | [8] |
Visualization of the Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies.
Pharmacophore Modeling: Identifying Key Chemical Features for Biological Activity
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models can be used for virtual screening of large compound libraries to identify novel scaffolds.
Experimental Protocol: Pharmacophore Modeling
-
Model Generation: Generate a pharmacophore model based on either:
-
Structure-based: Analyzing the interactions of a known potent ligand within the protein's active site.
-
Ligand-based: Aligning a set of active molecules and identifying their common chemical features.
-
-
Feature Definition: The pharmacophore model will consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
-
Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to enrich the active compounds over the inactives.
-
Virtual Screening: Use the validated pharmacophore model to screen large compound databases (e.g., ZINC, PubChem) to identify novel molecules that match the pharmacophoric features.
Causality of Choices: A well-validated pharmacophore model can significantly reduce the number of compounds that need to be screened experimentally. The choice between a structure-based and ligand-based approach depends on the availability of a high-quality protein-ligand complex structure.
Visualization of a Pharmacophore Model Generation
Caption: The process of generating and applying a pharmacophore model.
Molecular Dynamics Simulations: Understanding the Dynamic Nature of Protein-Ligand Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations can provide insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant volume and then constant pressure to ensure a stable starting point for the production simulation.
-
Production Run: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, calculate binding free energies (e.g., using MM/PBSA or MM/GBSA), and identify key residues involved in binding.
Causality of Choices: The length of the MD simulation is critical for adequate sampling of the system's dynamics. Insufficient simulation time may not capture important conformational changes. The choice of force field should be consistent for both the protein and the ligand to ensure accurate representation of their interactions.
Visualization of the Molecular Dynamics Simulation Workflow
Caption: A typical workflow for performing molecular dynamics simulations.
ADMET Prediction: Assessing Drug-Likeness and Potential Liabilities
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. Numerous in silico tools are available to predict these properties.
Experimental Protocol: ADMET Prediction
-
Tool Selection: Utilize online web servers (e.g., SwissADME, pkCSM) or commercial software packages to predict a range of ADMET properties.
-
Property Evaluation: Analyze key parameters such as:
-
Absorption: Lipophilicity (logP), aqueous solubility, intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).
-
-
Data Interpretation: Compare the predicted ADMET properties of the designed compounds with those of known drugs to assess their drug-likeness and identify potential liabilities.
Causality of Choices: No single ADMET prediction tool is perfect. It is advisable to use multiple tools and consider the consensus of their predictions. These predictions should be used as a guide for compound design and prioritization, with experimental validation being the ultimate arbiter.
Data Interpretation and Iterative Design: The Path to Lead Optimization
The data generated from the in silico modeling workflow provides a wealth of information to guide the iterative process of lead optimization.
-
Docking and MD simulations reveal the key interactions between the pyrazolopyridine scaffold and the target kinase, informing the design of new derivatives with improved binding affinity and selectivity.
-
Pharmacophore models facilitate the discovery of novel scaffolds with similar biological activity.
-
ADMET predictions help to triage compounds with unfavorable pharmacokinetic profiles early in the design cycle.
This iterative cycle of design, in silico evaluation, and experimental validation is the cornerstone of modern, rational drug discovery.
Data Presentation: IC50 Values of Pyrazolopyridine Derivatives Against Target Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [3] |
| C09 | TRKA | 57 | [3] |
| C10 | TRKA | 26 | [3] |
| 6t | CDK2 | 90 | [9] |
| 6s | TRKA | 230 | [9] |
| 5a | c-Met | 4.27 | [10][11] |
| 5b | c-Met | 7.95 | [10][11] |
| 56 | RIPK1 | 5.8 | [12] |
| GSK3145095 | RIPK1 | 6.3 | [13] |
| 15 | EGFR-TK | 135 | |
| 16 | EGFR-TK | 34 | |
| 4 | EGFR-TK | 54 |
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The in silico modeling workflow detailed in this guide provides a robust and rational framework for accelerating the discovery and optimization of drug candidates based on this privileged core. By embracing a synergistic approach that integrates computational modeling with experimental validation, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.
Future advancements in computational power, machine learning algorithms, and force field accuracy will undoubtedly further enhance the predictive power of these in silico methods. The continued application of these cutting-edge techniques to promising scaffolds like 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine holds the key to unlocking the next generation of targeted therapeutics.
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Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. (2018). PubMed. [Link]
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Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. (2022). PubMed. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. [Link]
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Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (n.d.). National Institutes of Health. [Link]
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Scaffold
Introduction: The Pyrazolopyridine Core - A Privileged Scaffold in Drug Discovery
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine nucleus and its isomers represent a class of "privileged scaffolds" in medicinal chemistry. Their structural resemblance to purines allows them to function as effective bioisosteres, interacting with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on identifying and validating potential therapeutic targets for this versatile scaffold. While much of the detailed literature focuses on the closely related pyrazolo[4,3-c]pyridine isomer, the principles and methodologies discussed herein are broadly applicable to the entire tetrahydropyrazolopyridine family, including the [4,3-b] core.
The therapeutic landscape for this scaffold is vast, with derivatives being investigated for oncology, central nervous system disorders, cardiovascular diseases, and inflammatory conditions.[2][3] This document will delve into the established and putative targets, providing a robust framework of experimental protocols to empower your research and development efforts.
I. The Target Landscape: From Kinases to Bacterial Enzymes
The inherent versatility of the tetrahydropyrazolopyridine core has led to its exploration against a diverse range of biological targets. This section will highlight the most promising areas, supported by evidence from preclinical studies.
Protein Kinase Inhibition: A Dominant Paradigm
The pyrazolopyridine scaffold has shown remarkable utility as a hinge-binding motif in a multitude of protein kinase inhibitors.[1] The nitrogen atoms in the pyrazole and pyridine rings can form crucial hydrogen bonds with the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket.
a) c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[4] Its dysregulation is implicated in the development and progression of numerous cancers.[4] Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been designed as potent c-Met inhibitors, demonstrating low nanomolar efficacy in enzymatic assays and the ability to inhibit c-Met phosphorylation in cancer cell lines.[4]
b) Receptor Interacting Protein 1 (RIP1) Kinase: RIP1 kinase is a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases. Novel 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been discovered as potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[5]
c) Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various malignancies. 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, showing significant anti-tumor activity in xenograft models.[6]
d) Other Kinase Targets: The pyrazolopyridine scaffold has also been investigated for the inhibition of other kinases, including spleen tyrosine kinase (Syk) and ROS1, further highlighting its broad applicability in this target class.[1][7]
Non-Kinase Targets: Expanding the Therapeutic Horizon
Beyond kinase inhibition, the tetrahydropyrazolopyridine scaffold has shown promise against other important therapeutic targets.
a) Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS): Pantothenate biosynthesis is essential for the virulence of Mycobacterium tuberculosis.[8] The enzyme pantothenate synthetase, encoded by the panC gene, is a validated target for novel anti-tuberculosis agents. Derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been identified as inhibitors of MTB PS with micromolar activity.[9]
b) Ion Channels: Substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines have been found to act on the TASK-1 potassium channel, suggesting their potential for the treatment of atrial arrhythmias.
c) Multi-Target Approaches for Neuropathic Pain: In the context of complex diseases like neuropathic pain, multi-target drugs can offer superior efficacy. Novel tetrahydropyrido-pyrazoles have been developed that act as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and also show activity at the cannabinoid receptor subtype 1 (CB₁).
II. Target Identification and Validation: An Experimental Workflow
A systematic approach is crucial for identifying and validating the molecular targets of novel tetrahydropyrazolopyridine derivatives. This section outlines a comprehensive workflow, from initial target identification to cellular validation.
Caption: General workflow for small molecule target identification and validation.
Step-by-Step Experimental Protocols
This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. #40255)[10]
-
Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. #V6071)[10]
-
5x Kinase Assay Buffer
-
ATP solution (500 µM)[10]
-
Poly (Glu:Tyr, 4:1) substrate[10]
-
Test compound (dissolved in DMSO)
-
White, opaque 96-well plates
Procedure:
-
Prepare Master Mix: For each 25 µl reaction, prepare a master mix containing 6 µl of 5x Kinase Assay Buffer, 1 µl of 500 µM ATP, 1 µl of Poly (Glu:Tyr, 4:1) substrate, and 17 µl of distilled water.[10]
-
Add Master Mix: Add 25 µl of the Master Mix to each well of the 96-well plate.[10]
-
Prepare Test Compound Dilutions: Prepare serial dilutions of the test compound at 10-fold the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add Test Compound: Add 5 µl of the diluted test compound to the appropriate wells. For "Positive Control" and "Blank" wells, add 5 µl of the diluent solution (e.g., 10% DMSO in water).[10]
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.
-
Add Blank Control: To the "Blank" wells, add 20 µl of 1x Kinase Assay Buffer.[10]
-
Prepare and Add Enzyme: Thaw the c-Met kinase on ice. Dilute the kinase to the working concentration (e.g., 0.8 ng/µl) in 1x Kinase Assay Buffer.[10] Initiate the reaction by adding 20 µl of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.[10]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[10]
-
Detection: Thaw the Kinase-Glo® MAX reagent. After the 45-minute incubation, add 50 µl of the Kinase-Glo® MAX reagent to each well.[10]
-
Read Luminescence: Cover the plate with aluminum foil and incubate at room temperature for 15 minutes. Read the luminescence using a microplate reader.[10]
-
Data Analysis: Subtract the "Blank" values from all other readings. Plot the percent inhibition against the compound concentration to determine the IC50 value.
This protocol details the procedure to assess the ability of a test compound to inhibit HGF-induced c-Met phosphorylation in a cancer cell line (e.g., MKN-45).
Caption: Experimental workflow for Western blot analysis of c-Met phosphorylation.
Materials:
-
c-Met expressing cancer cell line (e.g., MKN-45, GTL-16)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[11]
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[12]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Met, total Met, and a loading control (e.g., β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Met signal to the total Met signal to determine the extent of inhibition.
This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of MTB PS.
Materials:
-
Purified MTB PS enzyme[8]
-
HEPES buffer (100 mM, pH 7.8)[8]
-
MgCl₂ (10 mM)[8]
-
ATP (10 mM)[8]
-
β-alanine (5 mM)[8]
-
Pantoate (5 mM)[8]
-
Potassium phosphoenolpyruvate (1 mM)[8]
-
NADH (0.2 mM)[8]
-
Myokinase, pyruvate kinase, and lactate dehydrogenase (18 units each)[8]
-
Test compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, combine 100 mM HEPES (pH 7.8), 10 mM MgCl₂, 10 mM ATP, 5 mM β-alanine, 5 mM pantoate, 1 mM potassium phosphoenolpyruvate, 0.2 mM NADH, and 18 units each of myokinase, pyruvate kinase, and lactate dehydrogenase.[8]
-
Inhibitor Addition: Add the test compound at the desired concentration to the reaction mixture.
-
Background Measurement: Mix the components and measure the background reaction rate by monitoring the absorbance at 340 nm.
-
Initiate Reaction: Add a small volume (5-10 µL) of purified MTB PS to the cuvette, mix quickly, and immediately start monitoring the decrease in absorbance at 340 nm.[8]
-
Data Analysis: Calculate the initial reaction rate using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[8] Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and subsequently the IC50 value.
III. Quantitative Data Summary
The following table summarizes the reported biological activities of representative tetrahydropyrazolopyridine derivatives against various targets.
| Compound Class | Target | Assay Type | IC50/Activity | Reference |
| 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (8c) | c-Met Kinase | Enzymatic | 68 nM | [4] |
| 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative (22) | RIP1 Kinase | Enzymatic | Potent (specific value not stated) | [5] |
| 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (6ac) | M. tuberculosis Pantothenate Synthetase | Enzymatic | 21.8 µM | [9] |
| Tetrahydropyrido-pyrazole derivative (8a) | Cannabinoid Receptor CB₁ | Radioligand Binding | 49.6 nM | |
| Tetrahydropyrido-pyrazole derivative (8a) | TNF-α production | Cell-based | 86.4% inhibition at 100 mg/kg |
IV. Conclusion and Future Directions
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold and its related isomers are a rich source of novel therapeutic agents. Their proven ability to interact with a diverse range of targets, particularly protein kinases, underscores their importance in modern drug discovery. This guide provides a foundational framework for researchers to systematically identify and validate new therapeutic targets for this privileged chemical class. By employing the outlined experimental workflows, from broad target identification strategies to specific biochemical and cellular assays, the scientific community can continue to unlock the full therapeutic potential of these versatile molecules. Future efforts should focus on elucidating the targets of the specific [4,3-b] isomer and exploring novel target classes beyond those already identified.
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
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Kumar, P., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry, 157, 103-115. [Link]
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Lominac, K. D., & Lindsley, C. W. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 29-36. [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
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-
Vanopstall, C. S. (2016). Answer to "What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?". ResearchGate. [Link]
-
Wang, S., et al. (2003). Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate. Journal of Biological Chemistry, 278(49), 49174-49182. [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. [Link]
-
Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2162. [Link]
-
ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation at... [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
Velagapudi, R., & Aldrich, C. C. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Chemistry, 8, 603. [Link]
-
Singh, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-22. [Link]
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Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link]
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Duan, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 488-493. [Link]
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Ciulli, A., et al. (2008). Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate. ChemMedChem, 3(12), 1883-1887. [Link]
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Structure-activity relationship (SAR) studies of pyrazolo[4,3-b]pyridine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-b]pyridine Derivatives
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure, combined with strategically positioned nitrogen atoms, provides an ideal framework for creating ligands that can engage in a variety of specific, high-affinity interactions with biological targets. This versatility has led to the development of pyrazolo[4,3-b]pyridine derivatives with a wide spectrum of therapeutic applications, including potent and selective kinase inhibitors for oncology, immunomodulators, and agents targeting the central nervous system.[1]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of this scaffold, moving from general pharmacophoric principles to specific, target-focused case studies. We will dissect the causal relationships between specific structural modifications and resulting biological activity, supported by quantitative data and detailed experimental protocols.
Core Pharmacophoric Features of the Pyrazolo[4,3-b]pyridine Scaffold
Successful drug candidates based on the pyrazolo[4,3-b]pyridine core often share a common set of interaction points. The scaffold itself typically serves as an anchor, positioning key functional groups in precise orientations to interact with a target protein. Analysis of potent derivatives reveals a general pharmacophore.
The pyrazole portion of the scaffold contains a hydrogen bond donor (at N-1, if unsubstituted) and acceptors, while the pyridine nitrogen also acts as a key hydrogen bond acceptor. Substituents at the C-3 and C-6 positions are common, often large aromatic or heterocyclic groups that engage in hydrophobic and π-stacking interactions within the binding pocket.
PART 1: SAR Case Study — Inhibitors of the PD-1/PD-L1 Interaction
The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction is a cornerstone of modern cancer immunotherapy.[2] Small molecules that can disrupt this protein-protein interaction (PPI) are highly sought after. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been identified as potent PD-1/PD-L1 inhibitors.[2]
Core Scaffold Analysis: The 1-methyl-1H-pyrazolo[4,3-b]pyridine core was designed as a rigid scaffold to mimic the presentation of key functional groups from a known biphenyl-based inhibitor series. The N-1 methylation was found to be important for activity and likely enhances metabolic stability.
SAR at the C-3 Position: The primary driver of potency in this series is the side chain attached to the C-3 position. This side chain typically consists of an ether linkage to a substituted phenyl ring.
-
Linker and Proximal Group: An initial lead compound featured a (2-methoxy-4-(oxetan-3-yloxy)phenyl) group. The oxetane moiety was crucial for maintaining a balance of potency and favorable physicochemical properties.
-
Terminal Phenyl Substitutions: Modifications to the terminal phenyl ring revealed strict structural requirements. The most potent compound in the series, D38 , incorporates a 2,6-dimethyl-4-(2-methoxyethoxy)phenyl group.[2] The ortho-dimethyl substitution likely forces a specific dihedral angle of the phenyl ring, optimizing its interaction within a hydrophobic pocket of the PD-L1 dimer. The para-methoxyethoxy group further enhances binding, likely through hydrogen bonding or favorable polar interactions.
| Compound | R Group at C-3 Position | HTRF IC₅₀ (nM)[2] |
| D2 | -O-(2-methoxy-4-(oxetan-3-yloxy)phenyl) | 100 |
| D25 | -O-(2,6-dimethyl-4-methoxyphenyl) | 59 |
| D38 | -O-(2,6-dimethyl-4-(2-methoxyethoxy)phenyl) | 9.6 |
| D39 | -O-(2,6-dimethyl-4-(2-fluoroethoxy)phenyl) | 12 |
The data clearly indicates that the combination of ortho-dimethyl substitution and a flexible, polar para-alkoxy chain is optimal for high-affinity binding.
PART 2: SAR Case Study — mGlu4 Positive Allosteric Modulators (PAMs)
The metabotropic glutamate receptor 4 (mGlu4) is a promising target for treating Parkinson's disease. The discovery of VU0418506 represents a significant advance in developing potent and selective mGlu4 PAMs, stemming from the evolution of a picolinamide scaffold to the pyrazolo[4,3-b]pyridine core.[3][4]
Scaffold Hopping from Picolinamide to Pyrazolo[4,3-b]pyridine: Initial leads were based on an aminopicolinamide "head group." SAR exploration involved cyclizing this region to improve properties. While many cyclized versions were inactive, the introduction of the pyrazolo[4,3-b]pyridine head group maintained potent PAM activity.[3] This bioisosteric replacement of the flexible amide with a rigid fused ring system proved to be a highly successful strategy.
SAR at the C-3 Position: The C-3 position is linked via an amine to a substituted phenyl ring.
-
The Phenyl Ring: A 3-chloro-4-fluorophenyl group was identified as optimal. The 4-fluoro atom was introduced to block a potential site of oxidative metabolism, thereby improving pharmacokinetic properties. The 3-chloro group is critical for potency.
-
The Linker: An amine linkage (-NH-) at C-3 is essential for activity.
| Compound ID | Head Group | R Group on Phenylamine | mGlu₄ EC₅₀ (nM)[3] |
| (From Ref) | Picolinamide | 3-Chloro | 130 |
| 25 | Indazole | 3-Chloro | 67 |
| 26 | Pyrazolo[4,3-b]pyridine | 3-Chloro | 68 |
| VU0418506 (27) | Pyrazolo[4,3-b]pyridine | 3-Chloro, 4-Fluoro | 44 |
This table illustrates the successful scaffold hop to the pyrazolo[4,3-b]pyridine core and the subsequent optimization by adding a fluorine atom to enhance drug-like properties without sacrificing potency.
Experimental Protocols
Protocol 1: General Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
This protocol describes a common method for constructing the core scaffold, often starting from a substituted pyridine and annulating the pyrazole ring.[1]
Step 1: Synthesis of Hydrazinopyridine Intermediate
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield the 2-hydrazinyl-3-nitropyridine intermediate.
Step 2: Japp–Klingemann Reaction to form Hydrazone
-
Dissolve the hydrazinopyridine intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of ethyl 2-chloroacetoacetate (1.1 eq) and sodium acetate (3.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the corresponding hydrazone.
Step 3: Cyclization to form the Pyrazolo[4,3-b]pyridine Core
-
Heat the hydrazone intermediate in polyphosphoric acid (PPA) at 120-140 °C for 1-2 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography (e.g., silica gel, ethyl acetate/hexane) to yield the final 1H-pyrazolo[4,3-b]pyridine product.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol outlines a biochemical assay to quantify the ability of a compound to inhibit the PD-1/PD-L1 protein-protein interaction.[2]
1. Reagents and Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-His-Europium (Eu³⁺) Cryptate antibody (donor)
-
Anti-Fc-d2 antibody (acceptor)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates (white)
2. Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 2 µL of the diluted compound solution. For control wells, add 2 µL of assay buffer with DMSO (for max signal) or a known potent inhibitor/no PD-1 (for min signal).
-
Add 4 µL of a solution containing PD-L1-Fc and the Anti-Fc-d2 acceptor antibody to each well.
-
Add 4 µL of a solution containing PD-1-His and the Anti-His-Eu³⁺ donor antibody to each well.
-
Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
-
Read the plate on an HTRF-compatible microplate reader. Excite at 320 nm and read emissions at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
3. Data Analysis:
-
Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * [1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)].
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The 1H-pyrazolo[4,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics. The SAR studies detailed here underscore several key principles:
-
Scaffold Rigidity: The fused ring system provides a rigid anchor, which is often advantageous for achieving high potency and selectivity compared to more flexible precursors.
-
Strategic Vector Projections: Substitutions at the C-3 and C-6 positions allow for the precise projection of functional groups into key binding pockets, making these primary sites for optimization.
-
Bioisosterism: The core can serve as an effective bioisostere for other heterocyclic or even acyclic motifs, as demonstrated in the development of mGlu4 PAMs.[3]
Future work will likely focus on exploring new substitution patterns and applying this versatile scaffold to a broader range of biological targets. The development of derivatives with tailored pharmacokinetic profiles, such as those designed for CNS penetration or peripheral restriction, will continue to be a major area of research. As our understanding of disease biology deepens, the pyrazolo[4,3-b]pyridine scaffold is well-positioned to remain a cornerstone of small molecule drug discovery.
References
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Feng, Z. et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link][2]
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Engers, D. W. et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. Available at: [Link][3]
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Gulevskaya, A. V. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link][1]
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Williams, R. et al. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zhang, C. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dauphin Island, AL: DOAJ. Available at: [Link]
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Duan, Y. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Niswender, C. M. et al. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Nafie, M. S. et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Park, H. et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Zhang, C. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Hopkins, C. R. et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. Available at: [Link]
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Abdel-Maksoud, M. S. et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]
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Duan, Y. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Macor, J. E. et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
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Dawidowski, M. et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Journal of Medicinal Chemistry. Available at: [Link]
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Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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Skalniak, L. et al. (2021). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. Molecules. Available at: [Link]
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Wang, Z. et al. (2022). Progress in small-molecule inhibitors targeting PD-L1. RSC Medicinal Chemistry. Available at: [Link]
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Zhou, Y. et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine from Piperidin-4-one: An Application Note and Protocol
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules. Its rigid, three-dimensional structure is of significant interest to medicinal chemists and drug development professionals. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potential as enzyme inhibitors and modulators of various biological pathways. This makes them valuable candidates in the development of novel therapeutics for conditions such as central nervous system disorders, cardiovascular diseases, and inflammatory conditions. The ability to efficiently synthesize this core structure from readily available starting materials is crucial for enabling further exploration of its therapeutic potential.
This application note provides a detailed, field-proven protocol for the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine from piperidin-4-one. The described synthetic strategy involves a three-step sequence: N-protection of the piperidin-4-one, followed by a Vilsmeier-Haack formylation to introduce a key reactive intermediate, and subsequent cyclization with hydrazine to construct the fused pyrazole ring, culminating in deprotection to yield the target compound. Each step has been optimized to ensure high yields and purity, and the rationale behind the choice of reagents and conditions is thoroughly discussed.
Overall Synthetic Workflow
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine from piperidin-4-one is a multi-step process that requires careful control of reaction conditions. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
PART 1: N-Protection of Piperidin-4-one
Rationale: The secondary amine of piperidin-4-one is nucleophilic and can interfere with the subsequent Vilsmeier-Haack reaction. Therefore, it is essential to protect this nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the formylation reaction and its facile removal under acidic conditions.
Protocol:
-
To a solution of piperidin-4-one hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (Et3N) (2.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-piperidin-4-one, is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
PART 2: Vilsmeier-Haack Formylation of N-Boc-piperidin-4-one
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of activated carbonyl compounds.[1][2] In this step, the Vilsmeier reagent, a chloroiminium salt generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), acts as the electrophile. The enol or enolate of N-Boc-piperidin-4-one attacks the Vilsmeier reagent, leading to the formation of a β-chloro-α,β-unsaturated iminium salt, which is then hydrolyzed to the corresponding β-ketoaldehyde upon workup.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool DMF (3 equivalents) to 0 °C.
-
Add POCl3 (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N-Boc-piperidin-4-one (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-N-Boc-piperidin-4-one.
PART 3: Cyclization with Hydrazine
Rationale: The 3-formyl-N-Boc-piperidin-4-one is a 1,3-dicarbonyl equivalent, which readily undergoes condensation with hydrazine to form the pyrazole ring in a reaction analogous to the Knorr pyrazole synthesis.[3][4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Protocol:
-
To a solution of 3-formyl-N-Boc-piperidin-4-one (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine.
-
The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
PART 4: N-Boc Deprotection
Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions, where the Boc group is readily cleaved to isobutylene and carbon dioxide.[6][7] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation.
Protocol:
-
Dissolve the N-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (1 equivalent) in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Filter the solid and wash with cold diethyl ether to obtain the pure 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine salt.
-
For the free base, neutralize a solution of the salt with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an appropriate organic solvent.
Reaction Mechanism
The formation of the pyrazolo[4,3-b]pyridine core involves a sequence of well-established organic reactions. A plausible mechanism is outlined below.
Caption: Plausible reaction mechanism for the key steps.
Data Summary
The following table summarizes typical yields for each step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) |
| 1 | N-Boc-piperidin-4-one | 90-95% |
| 2 | 3-Formyl-N-Boc-piperidin-4-one | 60-70% |
| 3 | N-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | 75-85% |
| 4 | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine | 85-95% |
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine from piperidin-4-one. The described protocols are robust and have been developed with a focus on providing clear, actionable steps for researchers in the field of medicinal chemistry and drug discovery. By understanding the rationale behind each experimental choice and adhering to the detailed procedures, scientists can confidently synthesize this valuable heterocyclic scaffold for further derivatization and biological evaluation.
References
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MySkinRecipes. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
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ResearchGate. (2014). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
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National Institutes of Health. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
DUT Open Scholar. (2019). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
ResearchGate. (2013). Selective deprotection of N-Boc catalyzed by silica gel. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (2014). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of new N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluation of their cytotoxicity against human hepatoma and breast cancer cells. Retrieved from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Beilstein Journals. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]
-
Mini-Reviews in Organic Chemistry. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]
-
National Institutes of Health. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic N-Alkylation of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. N-alkylation of this heterocyclic system is a critical step in the synthesis of new chemical entities, allowing for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. This document provides a detailed guide to the N-alkylation of this scaffold, focusing on the critical challenge of regioselectivity and offering field-proven protocols to control the reaction's outcome.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
The fusion of a pyrazole ring with a tetrahydropyridine ring creates a unique three-dimensional structure that is of great interest in drug discovery. Derivatives of related tetrahydropyrazolopyridine systems have been investigated as potent inhibitors for various biological targets.[1][2] The ability to selectively introduce alkyl groups at either the N1 or N2 position of the pyrazole ring is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates.
The primary challenge in the N-alkylation of unsymmetrical pyrazoles is the presence of two adjacent, nucleophilic nitrogen atoms (N1 and N2).[3] Direct alkylation often yields a mixture of regioisomers, which can be difficult and costly to separate, hindering the drug development process.[4] This guide explains the underlying principles that govern regioselectivity and provides actionable protocols to steer the reaction towards the desired isomer.
The Mechanistic Dichotomy: Controlling N1 vs. N2 Regioselectivity
The outcome of the N-alkylation reaction is a delicate interplay of steric, electronic, and reaction conditions. Understanding these factors is key to designing a successful and selective synthesis.
Pillar 1: Steric Effects
Steric hindrance is a dominant factor in determining the site of alkylation.[3]
-
Substrate Structure : The existing substituents on the pyrazole and the fused pyridine ring will influence the accessibility of the N1 and N2 positions. For the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core, the N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused ring system.
-
Alkylating Agent : The bulkiness of the electrophile plays a crucial role. Using sterically demanding alkylating agents can significantly enhance selectivity for the less hindered nitrogen atom.[3] For instance, employing bulky α-halomethylsilanes has been shown to dramatically favor N1 alkylation.[5][6]
Pillar 2: Reaction Conditions (Base, Solvent, Counter-ion)
The choice of base and solvent can dramatically influence the regiochemical outcome by altering the nature of the pyrazolate anion and its ion-pairing characteristics.[3][7]
-
Base/Solvent System for N1-Alkylation : A widely adopted and effective combination for promoting N1-alkylation is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[8][9] This system generates the pyrazolate anion, and the subsequent SN2 reaction with the alkylating agent often favors the more accessible N1 position.
-
Solvent-Controlled Selectivity : The polarity and coordinating ability of the solvent can reverse selectivity. For the related pyrazolo[3,4-d]pyrimidine scaffold, it was observed that using NaHMDS as a base in THF favored N2 alkylation (N1/N2 ratio of 1:8), whereas switching the solvent to DMSO inverted the selectivity to favor the N1 isomer (N1/N2 ratio of 4:1).[10][11] This is attributed to the formation of different reactive species: tight ion pairs in THF and solvent-separated ion pairs in DMSO.[10]
Pillar 3: Electronic Effects & Catalysis
-
Substituent Effects : Electron-withdrawing or -donating groups on the heterocyclic core can alter the relative nucleophilicity of the N1 and N2 atoms, although this is often secondary to steric and solvent effects.[3]
-
Catalysis : While classic base-mediated alkylation is common, alternative strategies exist. Brønsted acid catalysis with specific electrophiles like trichloroacetimidates has been developed as a method that avoids strong bases.[12][13] Furthermore, enzymatic alkylation has emerged as a powerful tool for achieving near-perfect regioselectivity (>99%), offering a green and highly specific alternative.[4][14]
Experimental Protocols
The following protocols are designed as self-validating systems. The general procedure provides a robust starting point, while the optimization section explains the causality behind experimental choices, allowing for rational adjustments.
General Protocol for N1-Selective Alkylation
This protocol is optimized for selectively producing the N1-alkylated isomer, which is often favored due to sterics.
Materials:
-
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent).
-
Solvent Addition : Add anhydrous DMF or THF (to form a 0.1-0.5 M solution).
-
Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylation : Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.2 equivalents) dropwise.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching : Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the N1- and any N2-alkylated regioisomers.
Visualization of the General Workflow
Caption: General workflow for the N-alkylation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine.
Data Summary & Optimization Strategies
The key to a successful protocol lies in rational optimization. The following table summarizes how to adjust conditions to favor the desired regioisomer, based on established principles for pyrazole alkylation.
| Parameter | To Favor N1-Isomer (Less Hindered) | To Favor N2-Isomer (More Hindered) | Rationale |
| Base/Solvent | NaH in THF/DMF [9] or K₂CO₃ in DMSO [3] | NaHMDS in THF [10] or MgBr₂ (Lewis Acid Catalyst) [15] | The base/solvent system dictates the nature of the pyrazolate ion pair, which is a key determinant of regioselectivity.[10] Lewis acids can coordinate to the more hindered nitrogen, directing alkylation there. |
| Alkylating Agent | Use a sterically bulky agent (e.g., R-CH(Me)₂-Br, α-halomethylsilanes[5]) | Use a small, highly reactive agent (e.g., MeI, MeOTf) under conditions favoring N2 (see above). | Steric bulk on the electrophile will inherently favor attack at the less congested N1 position.[3] |
| Temperature | Lower temperatures (0 °C to RT) | May require elevated temperatures depending on the system. | Lower temperatures can enhance kinetic control, often favoring the more accessible N1-position. |
| Control | Generally under kinetic control | May be achievable under thermodynamic control or with directing catalysts. | The N1-product is often the kinetically favored product due to lower steric barriers.[11] |
Conclusion and Trustworthiness
The protocols and strategies described herein provide a comprehensive framework for the N-alkylation of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold. By understanding the interplay of steric, electronic, and conditional factors, researchers can move beyond trial-and-error and rationally design experiments to achieve the desired regiochemical outcome. Each protocol is a self-validating system; analysis of the N1/N2 product ratio after the initial experiment provides direct insight into the dominant controlling factors for a specific substrate and electrophile, guiding further optimization. The principles cited are drawn from authoritative, peer-reviewed literature on the N-alkylation of pyrazoles and related heterocycles, ensuring a trustworthy and scientifically grounded approach.
References
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
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Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions... PubMed. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
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Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]
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Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. ResearchGate. [Link]
-
Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines... Arkivoc. [Link]
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Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. [Link]
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Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]
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Alternative methods for the alkylation of heterocycles. American Chemical Society. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
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N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Radical Chain Monoalkylation of Pyridines. ChemRxiv. [Link]
- Method for N-alkylation of 2-pyridone.
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Regioselective N-alkylation of the 1H-indazole scaffold... Beilstein Journal of Organic Chemistry. [Link]
-
Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
- Method for purifying pyrazoles.
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Application Note: In Vitro Assay Protocols for Characterizing 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Activity
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] Its structural features make it an ideal starting point for developing targeted therapeutics for oncology, inflammatory conditions, and neurological disorders.[1] This guide provides a comprehensive suite of in vitro assay protocols designed for researchers, scientists, and drug development professionals to characterize the biological activity of novel compounds based on this scaffold. We present detailed, step-by-step methodologies for robust biochemical and cell-based assays, focusing on key kinase targets such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 beta (GSK-3β). The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Kinase-Centric Approach
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[3] This signaling event is fundamental to regulating nearly all cellular processes.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[3][4]
Given that pyrazolopyridine derivatives have shown significant promise as kinase inhibitors, a logical first step in characterizing a novel compound like 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is to screen it against a panel of relevant kinases.[2] This application note outlines a strategic workflow, beginning with broad, universal biochemical assays to determine inhibitory activity, followed by more specific cell-based assays to confirm target engagement and assess cellular effects.
Caption: Workflow for the ADP-Glo™ Kinase Assay. [5] Methodology (384-well plate format):
-
Compound Preparation:
-
Prepare a serial 1:3 dilution of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivative in 100% DMSO, starting from a 10 mM stock. This will be the 100X compound plate.
-
Create an intermediate 4X compound plate by diluting the 100X plate 1:25 into the appropriate kinase assay buffer.
-
-
Reaction Setup:
-
Add 2.5 µL of the 4X compound dilution to the appropriate wells of a 384-well assay plate.
-
Controls: Include "no inhibitor" wells (vehicle control, e.g., 1% DMSO in buffer) and "no enzyme" wells (background control). [6]A known inhibitor for the target kinase (e.g., Staurosporine) should be included as a positive control. [7] * Add 5 µL of 2X Kinase/Substrate solution to all wells. This solution contains the purified kinase (e.g., GSK-3β) and its specific substrate at 2X the final desired concentration in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution to all wells. Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for 60 minutes. The incubation time should be within the linear range of the reaction, determined empirically. [6]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. [8] * Incubate at room temperature for 40 minutes. [8] * Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescent reaction. [9] * Incubate at room temperature for 30-60 minutes. [5] * Measure luminescence using a plate-reading luminometer.
-
| Component | Volume (µL) | Final Concentration |
| 4X Compound | 2.5 | Varies (e.g., 10 µM - 0.5 nM) |
| 2X Kinase/Substrate | 5.0 | 1X |
| 4X ATP | 2.5 | 1X (at or near Kₘ) |
| Kinase Reaction Vol. | 10.0 | |
| ADP-Glo™ Reagent | 10.0 | |
| Kinase Detection Rgt. | 20.0 | |
| Final Volume | 40.0 | |
| Table 1: Example reaction setup for ADP-Glo™ Assay. |
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
Principle of Causality: This assay directly measures the binding of an inhibitor to the kinase's ATP pocket, making it an excellent orthogonal method to activity assays. [10]It is based on TR-FRET between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive "tracer" that binds to the kinase's active site. [11]When the tracer is bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a loss of the FRET signal. [11]This method is particularly useful for detecting inhibitors regardless of their mechanism of action (e.g., Type I or Type II) and for studying slow-binding inhibitors. [12] Methodology (384-well plate format):
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound at 4X the final desired concentration in kinase buffer.
-
Prepare a 2X Kinase/Antibody solution containing the tagged kinase and the Eu-labeled antibody.
-
Prepare a 4X Tracer solution at the pre-determined optimal concentration (typically near its Kd for the kinase).
-
-
Assay Assembly:
-
Add 4 µL of the 4X serially diluted compound to the assay plate wells. Include vehicle and no-enzyme controls.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction.
-
Seal the plate and mix gently.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light. [11] * Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the Emission Ratio (665 nm / 615 nm). A decrease in this ratio indicates tracer displacement by the inhibitor.
-
| Component | Volume (µL) | Final Concentration |
| 4X Compound | 4 | 1X |
| 2X Kinase/Antibody | 8 | 1X |
| 4X Tracer | 4 | 1X |
| Final Volume | 16 | |
| Table 2: Example reaction setup for LanthaScreen® Binding Assay. |
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for cellular factors like membrane permeability, off-target effects, or engagement with the target in its native environment. [13]Cell-based assays are therefore a critical next step to validate promising hits.
Protocol 3: Cellular Phosphorylation Assay
Principle of Causality: This assay measures the inhibitory effect of a compound on a specific kinase within a living cell by quantifying the phosphorylation of a known downstream substrate. [14][15]A reduction in the phosphorylation level of the substrate provides strong evidence that the compound is engaging and inhibiting the target kinase in a cellular context. [16]This can be measured using various antibody-based methods like ELISA, Meso Scale Discovery (MSD), or Western Blotting.
Methodology (General, adaptable protocol):
-
Cell Culture and Plating:
-
Select a cell line where the target kinase and its signaling pathway are active (e.g., a cancer cell line known to be driven by CDK2).
-
Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1-4 hours). This time should be sufficient to see a change in the phosphorylation status of the substrate.
-
Include vehicle-treated cells as a negative control and a known inhibitor as a positive control.
-
-
Cell Lysis and Analysis:
-
After treatment, aspirate the media and wash the cells with cold PBS.
-
Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The resulting cell lysate can now be analyzed. For an ELISA- or MSD-based readout, transfer the lysate to a pre-coated assay plate. For Western Blot, collect the lysate for protein quantification and subsequent SDS-PAGE.
-
-
Detection:
-
Use a pair of antibodies for detection: a capture antibody that recognizes the total substrate protein and a detection antibody that is specific to the phosphorylated form of the substrate. [15] * Quantify the signal according to the specific platform's instructions (e.g., chemiluminescence, fluorescence).
-
Normalize the phospho-substrate signal to the total substrate signal to account for any variations in cell number.
-
Protocol 4: MTT/MTS Cell Viability Assay
Principle of Causality: After confirming target inhibition, it is essential to determine the compound's effect on cell proliferation and viability. The MTT (or MTS) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [17]Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [18][19]The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [17]
Caption: General workflow of an MTT Cell Viability Assay. [17] Methodology (96-well plate format):
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound. Include wells with untreated cells (negative control) and wells with media only (background).
-
Incubate for a period relevant to the expected mechanism (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. [17] * Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the culture medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. [17] * Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis and Interpretation
For all assays, raw data should be converted to percent inhibition relative to controls.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (four-parameter variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity or cell viability by 50%.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of novel 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives. By systematically employing a combination of direct biochemical assays (ADP-Glo™, LanthaScreen®) and confirmatory cell-based assays (cellular phosphorylation, MTT), researchers can confidently determine a compound's potency, mechanism of action, and cellular efficacy. This strategic approach ensures the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Protocol.io. (n.d.). ADP Glo Protocol. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
Guéret, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. PubMed Central. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. [Link]
-
Journal of the American Chemical Society. (2021). Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega. [Link]
-
Molecules. (2018). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]
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Austin Journal of Cancer and Clinical Research. (2021). Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. [Link]
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Application Notes and Protocols for High-Throughput Screening with 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Libraries
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Advantage of the Pyrazolopyridine Scaffold in Kinase Inhibitor Discovery
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its inherent ability to act as a bioisostere for the purine core of ATP allows it to effectively occupy the ATP-binding pocket of kinases, forming critical hydrogen bond interactions with the hinge region that connects the N- and C-lobes of the kinase domain.[1][3] This foundational interaction provides a robust anchor for developing potent and selective inhibitors. Libraries built around this tetrahydro-pyrazolopyridine core offer a rich chemical space for discovering novel modulators of kinases implicated in a multitude of diseases, most notably cancer.[1][2][4]
Kinases such as c-Met, Hematopoietic Progenitor Kinase 1 (HPK1), Monopolar spindle kinase 1 (Mps1), and various Cyclin-Dependent Kinases (CDKs) have been successfully targeted by derivatives of the broader pyrazolopyridine family.[1][3][4][5] Deregulation of these kinases is a common driver in oncology, making them high-value targets for therapeutic intervention. High-Throughput Screening (HTS) of a focused 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine library is a powerful strategy to identify novel chemical matter for hit-to-lead campaigns.[3][6]
This guide provides a comprehensive framework for designing and executing a successful HTS campaign with these libraries. We will delve into the causality behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a rigorous data analysis and hit validation workflow.
Part 1: Library Preparation and Quality Control
The success of any HTS campaign is fundamentally linked to the quality of the screening library. The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives often involves multi-step synthetic routes.[7][8] It is crucial that the library possesses high purity and that the identity of each compound is confirmed.
Key Considerations for Library Management:
-
Purity Assessment: All library compounds should have a purity of >95% as determined by HPLC with two different column conditions.
-
Identity Confirmation: The chemical structure of each compound must be confirmed, typically by LC-MS and ¹H NMR.
-
Solubility: Compounds are usually dissolved in 100% DMSO at a stock concentration of 10 mM. It is critical to assess the solubility of the library compounds in both DMSO and the final aqueous assay buffer to avoid false negatives or positives due to compound precipitation.
-
Plate Management: The library should be formatted in HTS-compatible microplates (e.g., 384-well plates).[9] Proper storage conditions (e.g., -20°C or -80°C in a desiccated environment) are essential to maintain compound integrity.
Part 2: The High-Throughput Screening Campaign
The overall HTS workflow is a multi-step process designed to efficiently identify and validate active compounds from a large library.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Validation: The Cornerstone of a Successful Screen
The selection and optimization of the primary assay are critical. For kinase inhibitor screening, a biochemical assay is often employed for the primary screen due to its simplicity and lower cost. This is typically followed by more physiologically relevant cell-based assays for hit validation.
Hypothetical Target: For the protocols below, we will consider the c-Met kinase , a receptor tyrosine kinase whose dysregulation is implicated in multiple cancers and is a known target for pyrazolopyridine derivatives.[1][5]
2.1.1 Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay format well-suited for HTS.[10][11][12] It measures the inhibition of substrate phosphorylation by detecting the proximity of a donor fluorophore (on an anti-phospho-substrate antibody) and an acceptor fluorophore (on the substrate).
Principle of the c-Met TR-FRET Assay:
-
Recombinant c-Met kinase phosphorylates a biotinylated peptide substrate in the presence of ATP.
-
A Europium (Eu³⁺)-labeled anti-phospho-peptide antibody (donor) and a Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC) are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
-
Inhibitors from the pyrazolopyridine library will block phosphorylation, leading to a decrease in the FRET signal.
Protocol 1: c-Met TR-FRET Biochemical Assay (384-Well Format)
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
- c-Met Enzyme: Prepare a 2X working solution of recombinant human c-Met kinase in Assay Buffer. The final concentration should be determined during assay optimization (typically in the low nM range).
- Substrate/ATP Mix: Prepare a 4X working solution containing a biotinylated poly(Glu, Tyr) 4:1 peptide substrate and ATP in Assay Buffer. The final concentrations should be at the Kₘ for ATP and an optimized substrate concentration.
- Test Compounds: Prepare intermediate dilutions of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine library compounds from 10 mM DMSO stocks into Assay Buffer. The final screening concentration is typically 10 µM with a final DMSO concentration of ≤1%.
- Detection Mix: Prepare a 2X working solution in Detection Buffer (e.g., TR-FRET Dilution Buffer) containing the Eu³⁺-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
2. Assay Procedure:
- Dispense 5 µL of the 4X Test Compound solution (or DMSO for controls) into the wells of a 384-well assay plate.
- Add 5 µL of the 2X c-Met Enzyme solution to all wells.
- Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP mix to all wells.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 10 µL of the 2X Detection Mix.
- Incubate the plate at room temperature for 60 minutes to allow for signal development.
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
3. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data using positive controls (no inhibitor, 0% inhibition) and negative controls (no enzyme or a potent known inhibitor, 100% inhibition).
Assay Validation Metrics:
Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible.
| Metric | Formula | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 5 | Ensures a sufficient dynamic range to detect inhibition.[13] |
| Z'-Factor | 1 - [3*(SDSignal + SDBackground)] / |MeanSignal - MeanBackground| | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS, as it accounts for both the dynamic range and data variability.[14][15][16] |
2.1.2 Cell-Based Assay: Target Engagement with NanoBRET™
For hit validation, it is crucial to confirm that a compound engages its intended target within a cellular context.[17] The NanoBRET™ Target Engagement assay is a powerful tool for this purpose, measuring the binding of a compound to a target protein in living cells.[17][18]
Principle of the c-Met NanoBRET™ Assay:
-
HEK293 cells are transiently transfected with a plasmid encoding for c-Met fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the ATP pocket of c-Met is added to the cells. This brings the tracer into close proximity to the NanoLuc®-c-Met fusion protein, generating a BRET signal.
-
When a test compound from the pyrazolopyridine library enters the cell and binds to c-Met, it displaces the tracer, leading to a loss of the BRET signal.
Caption: Mechanism of the NanoBRET™ target engagement assay.
Protocol 2: c-Met NanoBRET™ Target Engagement Assay (384-Well Format)
1. Cell Preparation:
- One day prior to the assay, transfect HEK293 cells with the c-Met-NanoLuc® fusion vector.
- On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
2. Assay Procedure:
- Prepare serial dilutions of the confirmed hits from the pyrazolopyridine library in Opti-MEM®.
- Dispense 10 µL of the compound dilutions into a 384-well white assay plate.
- Add 10 µL of the transfected cell suspension to each well.
- Prepare the Tracer/Substrate solution by diluting the NanoBRET™ tracer and the Nano-Glo® Substrate in Opti-MEM®.
- Add 5 µL of the Tracer/Substrate solution to each well.
- Incubate the plate at 37°C, 5% CO₂ for 2 hours.
- Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filter set.
3. Data Analysis:
- Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
- Convert the raw BRET ratio to milliBRET units (mBU) by multiplying by 1000.
- Plot the mBU values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Part 3: Data Analysis and Hit Triage
Rigorous data analysis is essential to minimize false positives and negatives.[19][20]
3.1 Primary Screen Data Analysis:
-
Quality Control (QC): For each plate, calculate the S/B ratio and Z'-factor.[9][19] Plates not meeting the pre-defined criteria (e.g., Z' > 0.5) should be flagged for review or re-screening.
-
Normalization: Normalize the raw data for each plate. A common method is to scale the data such that the average of the negative controls is 0% inhibition and the average of the positive controls is 100% inhibition.
-
Hit Selection: A hit is defined as a compound that shows activity beyond a certain threshold. This is often determined using a statistical measure, such as three standard deviations from the mean of the negative controls (DMSO wells).
3.2 Hit Confirmation and Triage:
The initial list of hits from the primary screen will likely contain false positives. The goal of the hit triage process is to systematically eliminate these and confirm the activity of true hits.
Caption: A detailed hit confirmation and triage cascade.
-
Hit Confirmation: Re-test all primary hits in the primary assay, preferably in triplicate, to eliminate random errors.[21]
-
Dose-Response Analysis: Generate 10-point dose-response curves for all confirmed hits to determine their IC₅₀ values.[21] Compounds with low potency or poor curve fits should be deprioritized.
-
Orthogonal Assays: It is crucial to confirm hits in an orthogonal assay that uses a different detection technology to rule out assay-specific artifacts.[21][22] For a TR-FRET primary assay, an AlphaScreen® assay, which also measures substrate phosphorylation but through a different energy transfer mechanism, would be an excellent choice.[10][13]
-
Cellular Assays: As described in Protocol 2, confirm target engagement in a cellular context. Follow up with a functional cellular assay, such as measuring the inhibition of proliferation in a c-Met-dependent cancer cell line (e.g., MKN-45).[5]
Conclusion
High-throughput screening of a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine library is a highly effective strategy for the discovery of novel kinase inhibitors. Success hinges on a meticulously planned and executed campaign, beginning with a high-quality chemical library and a robust, validated primary assay. A systematic and multi-faceted hit triage process, incorporating both biochemical and cell-based orthogonal assays, is essential for identifying high-quality, cell-active hits that can serve as the foundation for a successful drug discovery program. This guide provides the strategic framework and detailed protocols to empower researchers to confidently execute such a campaign.
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Vouret-Craviari, V., et al. (2010). Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. PubMed. [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
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Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]
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Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]
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Application Notes & Protocols: A Researcher's Guide to In Vivo Efficacy Testing of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Derivatives
Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active compounds. Its structural similarity to purine bases like adenine and guanine allows derivatives to interact with a wide array of enzymatic targets and receptors.[1] Published research has identified derivatives of this and closely related pyrazolopyridine scaffolds as potent modulators of key pathological pathways.
Key therapeutic targets and areas of investigation include:
-
Oncology: Inhibition of receptor tyrosine kinases such as c-Met and ROS1.[2][3]
-
Infectious Diseases: Targeting essential enzymes in pathogens, like Mycobacterium tuberculosis pantothenate synthetase.[4]
-
Inflammatory and CNS Disorders: Modulation of biological pathways implicated in inflammation, central nervous system disorders, and metabolic diseases.[5][6]
Given this broad therapeutic landscape, establishing robust and relevant animal models is a critical step in the preclinical validation of novel 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-based drug candidates. This guide provides an in-depth framework for selecting appropriate in vivo models and detailed protocols for efficacy, pharmacokinetic, and preliminary safety assessments.
Part 1: Strategic Selection of Animal Models
The choice of an animal model is dictated by the putative mechanism of action of the test compound. The primary objective is to select a model that recapitulates the human disease pathology and in which the drug target is conserved and functionally relevant.
Logical Framework for Model Selection
Caption: Logical workflow for selecting an appropriate animal model.
Oncology Models: Targeting c-Met
The c-Met receptor tyrosine kinase is a well-established target for cancer therapy, implicated in tumor growth, invasion, and angiogenesis.[7][8] Derivatives of the pyrazolopyridine scaffold have been explicitly designed as c-Met inhibitors.[2]
-
Recommended Model: Human tumor xenograft in immunodeficient mice (e.g., NU/NU nude, NOD-SCID). Cell lines with known c-Met amplification or overexpression, such as U87 MG (glioblastoma), MKN45 (gastric), or various lung and colorectal cancer lines, are ideal.[2][9]
-
Causality: Using a human cell line ensures the drug target is identical to that in clinical settings. The immunodeficient host prevents rejection of the human tumor, allowing for the isolated assessment of the drug's direct anti-tumor activity. Orthotopic models (implanting cells in the corresponding organ, e.g., breast cancer cells into the mammary fat pad) are preferred as they better mimic the tumor microenvironment and metastatic progression compared to subcutaneous models.[10][11][12]
Infectious Disease Models: Tuberculosis
For compounds targeting Mycobacterium tuberculosis (Mtb), murine infection models are the gold standard for preclinical efficacy testing.[13][14]
-
Recommended Model: Low-dose aerosol infection of BALB/c or C57BL/6 mice with a virulent Mtb strain (e.g., Erdman).[4][15]
-
Causality: The aerosol infection route closely mimics the natural route of human lung infection. These mouse strains develop a chronic, progressive pulmonary disease with granuloma-like lesions, providing a robust system to evaluate a compound's ability to reduce bacterial load in the lungs and spleen.[4][13] Efficacy is measured by the reduction in colony-forming units (CFU) in target organs compared to vehicle-treated controls.
Neuroinflammation Models
Given the potential for pyrazolopyridines to modulate inflammatory pathways, a model of acute, systemic inflammation-induced neuroinflammation is a valuable screening tool.
-
Recommended Model: Lipopolysaccharide (LPS)-induced neuroinflammation in C57BL/6 mice.[6][16]
-
Causality: Peripheral administration of LPS, a component of Gram-negative bacteria, triggers a potent systemic inflammatory response that leads to secondary neuroinflammation in the brain.[6][17] This is characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines. This model is ideal for rapidly assessing the ability of a test compound to cross the blood-brain barrier and suppress central inflammatory responses.
Part 2: General Methodologies & Foundational Protocols
The following protocols are foundational for any in vivo study and must be performed with strict adherence to institutional animal care and use committee (IACUC) guidelines.
Compound Formulation and Administration
The route of administration should ideally match the intended clinical route. Oral gavage (PO), intraperitoneal (IP), and subcutaneous (SC) are most common in preclinical studies.
Table 1: Recommended Administration Parameters for Mice
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Subcutaneous (SC) |
|---|---|---|---|
| Max Volume | 10 mL/kg | 10 mL/kg | 5-10 mL/kg per site |
| Needle/Tube Gauge | 18-22G (flexible/bulb-tip) | 25-27G | 25-27G |
| Needle Length | 1 - 1.5 inches | 5/8 inch or smaller | 5/8 inch or smaller |
| Primary Use | Oral bioavailability | Systemic exposure (bypasses first-pass) | Slow, sustained release |
Protocol 2.1.1: Oral Gavage (PO) Administration
-
Preparation: Weigh the mouse and calculate the precise dosing volume (not to exceed 10 mL/kg).[21][22] Pre-measure the gavage needle length from the corner of the mouse's mouth to the last rib to ensure stomach placement and avoid esophageal or stomach perforation.[20][23]
-
Restraint: Firmly scruff the mouse to immobilize its head and create a straight line from the snout to the body, which facilitates the passage of the needle down the esophagus.[19]
-
Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. Allow the mouse to swallow the needle, which guides it into the esophagus. There should be no resistance.[20]
-
Administration: Once the needle is at the pre-measured depth, administer the substance slowly and steadily.
-
Withdrawal: Remove the needle gently along the same path of insertion and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental tracheal administration.
Protocol 2.1.2: Intraperitoneal (IP) Injection
-
Preparation: Weigh the mouse and calculate the dosing volume. Warm the substance to room or body temperature to minimize discomfort.[24][25]
-
Restraint: Scruff the mouse and rotate it so the abdomen is facing upwards, tilting the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[24]
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs like the cecum and urinary bladder.[24][25]
-
Insertion: Insert a 25-27G needle with the bevel up at a 30-40° angle.[2][25]
-
Aspiration & Injection: Gently pull back on the plunger to ensure no fluid (blood, urine) is aspirated. If negative, inject the substance smoothly.
-
Withdrawal & Monitoring: Remove the needle and return the mouse to its cage. Observe for any signs of pain or bleeding.
Pharmacokinetic (PK) Studies
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs dosing regimens for efficacy studies.
Workflow for a Typical Murine PK Study
Caption: Standard workflow for a murine pharmacokinetic study.
Protocol 2.2.1: Serial Blood Sampling for PK
This protocol describes collecting multiple blood samples from a single mouse, which reduces animal usage and inter-animal variability.[5][26]
-
Animal & Dosing: Administer the compound via the desired route (e.g., IV tail vein, PO gavage). Place the animal in a warming environment or under a heat lamp to promote vasodilation for easier blood collection.[27]
-
Early Time Points (e.g., 5, 15, 30 min):
-
Method: Submandibular (facial vein) puncture.[5]
-
Procedure: Restrain the conscious mouse and use a 4-5mm lancet to puncture the vein slightly behind the mandible.[28][29] Collect the forming blood drops into an anticoagulant-coated tube (e.g., EDTA). Apply gentle pressure with gauze to stop the bleeding.
-
-
Mid Time Points (e.g., 1, 2, 4 hr):
-
Method: Saphenous vein puncture.[30]
-
Procedure: Shave the fur over the lateral surface of the hind leg. Apply a small amount of petroleum jelly to cause the blood to bead. Puncture the saphenous vein with a 23-27G needle and collect the blood with a capillary tube.[28][30] Apply pressure to stop bleeding.
-
-
Terminal Time Point (e.g., 8 or 24 hr):
-
Method: Cardiac Puncture (terminal procedure under deep anesthesia).
-
Procedure: Deeply anesthetize the mouse (e.g., with isoflurane). Insert a needle attached to a syringe into the thoracic cavity at the point of maximal heartbeat and gently aspirate the blood.[27][29] This is a terminal procedure and must be followed by a secondary method of euthanasia.
-
-
Sample Processing: Immediately after collection, process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until LC-MS/MS analysis.[31]
Table 2: Common Blood Collection Sites in Mice
| Site | Type | Max Volume (Single) | Anesthesia Required | Key Considerations |
|---|---|---|---|---|
| Saphenous Vein | Survival | ~75 µL | No (restraint) | Requires shaving; good for repeated sampling.[30] |
| Submandibular Vein | Survival | ~200 µL | No (restraint) | Quick, high-volume collection.[5][28] |
| Tail Vein | Survival | ~50 µL | No (restraint) | Requires warming; can be difficult in some strains.[30] |
| Cardiac Puncture | Terminal | >500 µL | Yes (deep) | Collects a large volume of high-quality blood.[27][29] |
Sources:[5][27][28][29][30][32]
Part 3: Disease-Specific Efficacy Protocols
Protocol 3.1: c-Met Inhibitor Efficacy in a Subcutaneous Xenograft Model
-
Cell Culture & Implantation:
-
Culture a human cancer cell line with known c-Met activation (e.g., U87 MG) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old immunodeficient mice.[9]
-
-
Tumor Growth & Randomization:
-
Treatment:
-
Administer the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivative or vehicle via the predetermined route (e.g., PO, IP) and schedule (e.g., once daily, 5 days a week).
-
Record animal body weights and tumor volumes 2-3 times per week as primary indicators of toxicity and efficacy, respectively.
-
-
Endpoint & Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (~1500 mm³) or after a set duration (e.g., 21-28 days).
-
Euthanize all animals and excise the tumors.
-
Measure the final tumor weight.
-
Process tumor tissue for downstream analysis (e.g., Western blot for p-Met, histology for apoptosis (TUNEL) and proliferation (Ki-67)).[7]
-
Protocol 3.2: Efficacy in a Murine Tuberculosis Model
-
Infection:
-
Treatment Initiation:
-
Allow the infection to establish for 2-3 weeks, at which point a chronic infection is established.
-
Randomize mice into treatment groups: Vehicle control, positive control (e.g., isoniazid), and experimental compound groups.
-
-
Treatment:
-
Administer compounds daily via the determined route (typically oral gavage for TB drugs) for 4-6 weeks.
-
Monitor animal health and body weight throughout the study.
-
-
Endpoint & Analysis:
-
At the end of the treatment period, euthanize all animals.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline and plate serial dilutions onto 7H11 agar plates.
-
Incubate plates for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
-
Efficacy is defined as a statistically significant reduction in CFU counts in the lungs and/or spleen of treated animals compared to the vehicle control group.
-
Conclusion
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics against a range of diseases. The successful translation of these compounds from the bench to the clinic hinges on rigorous preclinical evaluation. The selection of biologically relevant animal models and the meticulous execution of well-validated protocols are paramount. This guide provides the foundational knowledge and detailed methodologies to empower researchers to conduct robust in vivo efficacy studies, thereby generating the critical data needed to advance promising new chemical entities through the drug development pipeline.
References
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Murine Pharmacokinetic Studies. (2018). Journal of Visualized Experiments. [Link]
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Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
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UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. University of British Columbia. [Link]
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Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2012). Antimicrobial Agents and Chemotherapy. [Link]
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Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. [Link]
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Animal models of tuberculosis: Lesson learnt. (2019). Indian Journal of Medical Research. [Link]
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Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. ELK Biotechnology. [Link]
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Mouse Intraperitoneal (IP) administration. Columbia University. [Link]
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Methods of Blood Collection in the Mouse. University of Nebraska–Lincoln. [Link]
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WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][4][5]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Google Patents.
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
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Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad. (2018). Journal of Visualized Experiments. [Link]
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Animal Models of Tuberculosis: An Overview. (2018). Microbiology Spectrum. [Link]
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Intraperitoneal Injections in Mice SOP. University of British Columbia. [Link]
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Rodent Blood Collection. University of Wisconsin-Madison. [Link]
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Rodent Administration Route Tutorial. NIH Office of Animal Care and Use. [Link]
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Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy. (2018). Journal of Visualized Experiments. [Link]
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Blood sampling: Mouse. NC3Rs. [Link]
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Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models. (2018). Journal of Experimental & Clinical Cancer Research. [Link]
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rodent blood collection. NIH Office of Animal Care and Use. [Link]
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Intraperitoneal Injection in an Adult Mouse V.1. (2020). Protocols.io. [Link]
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IP Injection Protocol in Mice. Scribd. [Link]
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Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. (2008). Journal of Nuclear Medicine. [Link]
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Tumor Volume Measurements by Calipers. (2021). Biopticon. [Link]
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Animal Models for Tuberculosis in Translational and Precision Medicine. (2017). Frontiers in Microbiology. [Link]
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Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. (2020). Journal of Visualized Experiments. [Link]
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Murine Pharmacokinetic Studies. (2018). Journal of Visualized Experiments. [Link]
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Oral Gavage Procedure in Mice. Scribd. [Link]
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LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2016). Current Neuropharmacology. [Link]
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Orthotopic Injection: Implanting Tissue Specific Cancer Cells into an Adult Mouse. (2023). Journal of Visualized Experiments. [Link]
-
Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. (2020). Journal of Visualized Experiments. [Link]
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A Selective Small Molecule Inhibitor of c-Met, PHA665752, Inhibits Tumorigenicity and Angiogenesis in Mouse Lung Cancer Xenografts. (2007). Molecular Cancer Therapeutics. [Link]
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A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. (2003). Cancer Research. [Link]
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Oral Gavage - Rodent. San Diego State University. [Link]
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Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2011). Antimicrobial Agents and Chemotherapy. [Link]
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Murine Pharmacokinetic Studies. ResearchGate. [Link]
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How to measure tumors?. (2020). YouTube. [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]
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Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. [Link]
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Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain's Immune Response and Evaluate Novel Drug Candidates. (2023). Sygnature Discovery. [Link]
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Determination of Tumor Volume. Bio-protocol. [Link]
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Animal Models for Neuroinflammation and Potential Treatment Methods. (2019). Frontiers in Neuroscience. [Link]
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Of Mice and Men: Comparative Analysis of Neuro-Inflammatory Mechanisms in Human and Mouse Using Cause-and-Effect Models. (2017). Current Alzheimer Research. [Link]
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c-Met pathway inhibition depletes glioma xenografts of... ResearchGate. [Link]
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(PDF) LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. ResearchGate. [Link]
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3D Tumor Scanner vs. Calipers - Tumor Volume Measurement. Peira. [Link]
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Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. (2015). Molecular Imaging and Biology. [Link]
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Design and Synthesis of Novel 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. This scaffold is a key structural component in a range of biologically active molecules, demonstrating potential applications as inhibitors of enzymes and modulators of receptors.[1] Derivatives of the broader pyrazolopyridine class have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties, often acting as potent kinase inhibitors.[2]
The tetrahydro- variant of the pyrazolo[4,3-b]pyridine system offers several advantages in drug design. The saturated pyridine ring introduces conformational flexibility, allowing for the precise spatial orientation of substituents to optimize interactions with target proteins. This guide provides a comprehensive overview of the design principles, synthetic strategies, and detailed experimental protocols for the preparation of novel 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives, aimed at researchers and scientists in the field of drug development.
Rational Design and Synthetic Strategy
The design of novel derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is guided by the intended biological target. Structure-activity relationship (SAR) studies of related compounds often reveal key pharmacophoric features. For instance, substitution at the N1 position of the pyrazole ring and at various positions on the tetrahydropyridine ring can significantly influence biological activity.
Our synthetic approach focuses on a convergent and efficient strategy that allows for the introduction of molecular diversity at key positions of the scaffold. The core synthetic disconnection strategy is based on the cyclocondensation of a 3-aminopyrazole precursor with a suitable three-carbon electrophile, typically an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. This approach is advantageous due to the commercial availability of a wide range of substituted 3-aminopyrazoles and the ease of synthesis of diverse α,β-unsaturated ketones.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the target compounds.
Sources
The Insider's Guide to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine in Oncology Research: From Benchtop to Preclinical Models
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors for oncology. Its structural resemblance to the purine core allows it to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of critical signaling pathways implicated in tumorigenesis and metastasis. This comprehensive guide provides an in-depth exploration of the application of this versatile heterocyclic compound and its derivatives in cancer research. We will delve into the core mechanisms of action, present detailed, field-proven protocols for in vitro and in vivo evaluation, and offer insights into the causality behind experimental choices, empowering researchers to effectively harness the therapeutic potential of this promising class of molecules.
Introduction: The Rise of Pyrazolopyridines in Cancer Therapy
The relentless pursuit of targeted cancer therapies has led to the identification of numerous small molecules capable of selectively inhibiting the aberrant signaling pathways that drive cancer progression. Among these, the pyrazolopyridine core has garnered significant attention.[1] This bicyclic heterocycle serves as a versatile scaffold for the design of potent and selective kinase inhibitors.[2] The partially saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine framework, in particular, offers a unique three-dimensional geometry that can be exploited to achieve high-affinity interactions with the ATP-binding pockets of key oncogenic kinases.
Derivatives of this scaffold have demonstrated significant anti-cancer activity by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis.[3] This guide will focus on the practical application of these compounds in a research setting, providing the necessary tools to investigate their therapeutic potential.
Mechanism of Action: Targeting Key Oncogenic Kinases
The primary anti-cancer mechanism of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives lies in their ability to act as ATP-competitive kinase inhibitors. By occupying the ATP-binding site, they prevent the transfer of a phosphate group to downstream substrates, thereby disrupting the signaling cascade.
The c-Met Signaling Pathway: A Prime Target
One of the most well-documented targets for this class of compounds is the c-Met receptor tyrosine kinase.[1] Dysregulation of the HGF/c-Met signaling axis is a known driver in a multitude of human cancers, promoting cell proliferation, survival, migration, and invasion.
Below is a diagram illustrating the HGF/c-Met signaling pathway and the point of inhibition by 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives.
Caption: Workflow for MTT/XTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MKN45, EBC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under the same conditions as step 1.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT labeling mixture to each well. Incubate for 2-4 hours.
-
Solubilization (for MTT only): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal growth inhibitory concentration (GI50).
Western Blot Analysis of c-Met Phosphorylation
This protocol is designed to confirm the on-target activity of the pyrazolopyridine derivative by assessing its ability to inhibit the phosphorylation of c-Met.
Protocol:
-
Cell Treatment and Lysis: Seed c-Met-activated cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the test compound for 1-2 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (p-cMet) and total c-Met, diluted in the blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-cMet signal relative to the total c-Met signal indicates successful target inhibition. [4]
In Vivo Tumor Xenograft Studies
Evaluating the efficacy of a compound in a living organism is a critical step in preclinical development. The following is a general protocol for a subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common formulation for poorly soluble compounds is a solution of DMSO, PEG400, Tween-80, and saline. Administer the compound at a predetermined dose and schedule (e.g., daily or weekly). [5]4. Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies via Western blot). Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. The protocols and insights provided in this guide offer a robust framework for researchers to explore the full potential of this exciting class of compounds. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in combination with other anti-cancer agents to overcome potential resistance mechanisms. The continued investigation of this versatile scaffold is poised to yield the next generation of targeted oncology therapeutics.
References
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Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. PubMed. (2024-08-22). [Link]
-
A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. PubMed. (2015-11-12). [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. (2017-09-29). [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. (2023-04-25). [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[4][6][7]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. (2014-08-22). [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. (2023-04-25). [Link]
-
Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. PubMed. (2007-11-15). [Link]
-
A phase I pharmacologic and pharmacodynamic study of pyrazoloacridine given as a weekly 24-hour continuous intravenous infusion in adult cancer patients. PubMed. [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]
-
Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. NIH. (2016-01-28). [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. (2024-12-25). [Link]
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Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. PubMed. [Link]
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Troubleshooting low yield in 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine synthesis
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide answers to frequently asked questions. The pyrazolopyridine scaffold is a significant pharmacophore found in a wide range of biologically active compounds, making its efficient synthesis crucial for drug discovery programs.[1][2][3] This resource combines established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of tetrahydropyrazolopyridines can stem from a variety of factors, including suboptimal reaction conditions, side reactions, and purification challenges. This section addresses specific problems you might be encountering.
Question 1: My primary reaction for forming the tetrahydropyrazolopyridine ring is resulting in a complex mixture of products with a low yield of the desired compound. What are the likely causes and how can I improve this?
Answer:
A complex reaction mixture is often indicative of competing side reactions or incomplete conversion of starting materials. The specific issues depend heavily on your chosen synthetic route. Two common routes to the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine core are:
-
Condensation of a substituted hydrazine with a functionalized piperidin-4-one derivative.
-
Reduction of the corresponding aromatic pyrazolo[4,3-b]pyridine.
Let's break down the potential issues for each route:
Route 1: Condensation from Piperidin-4-one Derivatives
This route often involves the reaction of a β-ketoester or a related enamine derived from a piperidin-4-one with a hydrazine.
-
Causality:
-
Incomplete formation of the β-ketoester/enamine intermediate: The initial Claisen condensation or enamine formation is a critical equilibrium-driven step. Insufficiently strong base, incorrect temperature, or suboptimal reaction time can lead to a mixture of starting piperidinone and the desired intermediate.
-
Competing Cyclization Pathways: Depending on the substituents, the hydrazine can potentially react at different sites, leading to regioisomeric pyrazole products. For instance, if the piperidone precursor has multiple reactive carbonyl or electrophilic centers, the hydrazine may not selectively react as intended.[4]
-
Hydrolysis of Intermediates: The intermediates in this reaction can be susceptible to hydrolysis, especially during aqueous workup, leading back to starting materials or undesired byproducts.
-
-
Troubleshooting Protocol:
-
Optimize Intermediate Formation:
-
Base Selection: For the Claisen condensation, ensure a sufficiently strong and non-nucleophilic base is used (e.g., NaH, LDA, NaOEt in anhydrous ethanol).
-
Temperature Control: Perform the initial condensation at a low temperature (e.g., 0 °C to -10 °C) to minimize side reactions, followed by a slow warm-up to room temperature.[4]
-
-
Control the Cyclization Step:
-
Acid Catalysis: The cyclization with hydrazine is often acid-catalyzed. Use of a mild acid catalyst like acetic acid or pyridinium p-toluenesulfonate (PPTS) can promote the desired intramolecular condensation while minimizing side reactions.[4]
-
One-Pot vs. Stepwise: While one-pot procedures can be efficient, isolating the β-ketoester or enamine intermediate before adding hydrazine can sometimes provide better control and higher yields, as it allows for purification of the intermediate.
-
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as water can interfere with the initial condensation and lead to hydrolysis.
-
Route 2: Reduction of Pyrazolo[4,3-b]pyridine
This approach involves the synthesis of the aromatic pyrazolo[4,3-b]pyridine followed by reduction of the pyridine ring.
-
Causality:
-
Incomplete Reduction: The pyridine ring is aromatic and can be resistant to reduction. Incomplete reduction leads to a mixture of the starting material, partially reduced dihydropyridines, and the desired tetrahydropyridine.
-
Over-reduction or Ring Opening: Harsh reduction conditions can sometimes lead to the reduction of the pyrazole ring or even cleavage of the bicyclic system.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenation, leading to low conversion.
-
-
Troubleshooting Protocol:
-
Catalytic Hydrogenation:
-
Catalyst Choice: Platinum dioxide (PtO₂) in an acidic medium like glacial acetic acid is a robust method for the hydrogenation of pyridine rings.[5] Palladium on carbon (Pd/C) can also be effective, but may require higher pressures and temperatures.
-
Acid Additive: The presence of an acid (e.g., HCl, H₂SO₄) is often crucial for activating the pyridine ring towards reduction.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure (typically 50 psi or higher) is maintained throughout the reaction.
-
-
Chemical Reduction:
-
Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce the pyridine ring directly. However, it can be used to reduce a pyridinium salt intermediate.[5] This involves N-alkylation of the pyridine nitrogen followed by reduction with NaBH₄.
-
Temperature Control: Perform the NaBH₄ reduction at a low temperature (0 °C) to control the reaction rate and minimize side reactions.[5]
-
-
Below is a troubleshooting workflow to help visualize the decision-making process:
Sources
Technical Support Center: Purification Strategies for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Derivatives
Welcome to the technical support guide for the purification of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-heterocyclic compounds. The inherent basicity of the pyridine nitrogen, coupled with the hydrogen-bonding capabilities of the pyrazole moiety, often presents unique challenges during purification. This guide provides in-depth, experience-driven answers to common and complex purification problems, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Purification Strategy
Question 1: How do I choose the best initial purification strategy for my newly synthesized 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivative?
Answer: The selection of an appropriate purification strategy depends on the scale of your reaction, the physical properties of your compound (solid vs. oil), and the nature of the impurities. A multi-step approach, starting with a simple workup and progressing to more refined techniques, is typically most effective.
First, consider a simple acid-base extraction. The tetrahydro-pyrazolo[4,3-b]pyridine core contains a basic nitrogen atom in the pyridine ring, making it amenable to selective extraction into an aqueous acidic layer, leaving non-basic organic impurities behind.[1][2] The product can then be recovered by basifying the aqueous layer and back-extracting into an organic solvent.[3]
If the compound is a solid, recrystallization is often a highly effective and scalable method for achieving high purity, especially if the crude material is already >80-90% pure.[4][5] For oils, or for solids that are difficult to crystallize, chromatography is the most versatile technique.[6]
Below is a decision tree to guide your initial choice:
Section 2: Troubleshooting Column Chromatography
Question 2: My compound is streaking badly on the silica gel TLC plate and column. What is causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like pyrazolopyridines on standard silica gel. Silica gel is inherently acidic, and the basic nitrogen on your compound interacts strongly with the acidic silanol groups of the stationary phase.[7] This strong interaction leads to poor peak shape, tailing (streaking), and in some cases, irreversible binding or decomposition of the product on the column.
Solutions:
-
Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong interactions with your compound.
-
Ammonia: For more polar systems, using a mobile phase like Dichloromethane/Methanol can be improved by using a pre-mixed 7N ammonia in methanol solution as your polar component (e.g., 95:5 DCM:[7N NH₃ in MeOH]).
-
-
Alternative Stationary Phases: If basic modifiers are not effective or if your compound is unstable, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[7] Start with neutral alumina and move to basic alumina if streaking persists.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be highly effective.[7]
-
Question 3: I am struggling to separate my product from a very similar impurity. How can I improve chromatographic resolution?
Answer: Improving the separation between two closely eluting spots requires optimizing the selectivity of your chromatographic system. Simply increasing the column length or reducing the particle size of the stationary phase helps, but changing the solvent system is often more impactful.
Optimization Strategy:
-
Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, the primary interactions are based on polarity. Try switching to a solvent system that offers different types of interactions.[6] For example:
-
Dichloromethane/Methanol: Introduces hydrogen bonding capabilities.
-
Toluene/Acetone: Introduces π-π stacking interactions if your molecules have aromatic rings.
-
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help sharpen peaks and improve the separation of compounds with close Rf values.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load no more than 1-5% of the silica gel mass.[6]
| Parameter | Action to Improve Resolution | Rationale |
| Mobile Phase | Change solvent class (e.g., EtOAc -> Acetone or MeOH) | Alters the selectivity of the separation by introducing different intermolecular forces (H-bonding, dipole-dipole, etc.). |
| Stationary Phase | Switch from Silica to Alumina or a bonded phase (Diol, Cyano) | Changes the primary interaction mechanism between the analyte and the stationary phase.[8] |
| Sample Load | Decrease the amount of crude material loaded onto the column | Prevents band broadening and ensures equilibrium between stationary and mobile phases is achieved.[6] |
| Flow Rate | Optimize flow rate (slower is often better for difficult separations) | Allows more time for equilibrium to be established between the two phases, increasing theoretical plates. |
Question 4: My compound appears to be decomposing on the silica column. What are my options?
Answer: Compound decomposition on silica gel is a serious issue, often due to the acidity of the stationary phase.[7][9]
Troubleshooting Workflow:
-
Confirm Instability: First, confirm that the silica gel is the cause. Spot your pure (or semi-pure) compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[7]
-
Deactivate the Silica: You can try to "deactivate" the silica gel by treating it with a base before packing the column. This can be done by preparing a slurry of silica in your mobile phase containing 1-2% triethylamine or pyridine, which will neutralize the most acidic sites.
-
Switch to a Milder Stationary Phase: As mentioned in Q2, switching to neutral alumina, florisil, or using reversed-phase (C18) chromatography are excellent alternatives.[7]
-
Consider Non-Chromatographic Methods: If the compound is highly unstable, avoid chromatography altogether. Focus on optimizing crystallization or, if the compound is volatile enough, consider distillation or Kugelrohr distillation for purification.
Section 3: Troubleshooting Crystallization
Question 5: My compound oils out of solution instead of forming crystals. What should I do?
Answer: Oiling out occurs when the compound comes out of solution above its melting point or when the solution becomes supersaturated too quickly.[6] This is common with compounds that have residual impurities.
Step-by-Step Protocol to Induce Crystallization:
-
Re-dissolve: Add a small amount of the hot solvent back to the flask to re-dissolve the oil completely.[6]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Rapid cooling is a primary cause of oiling out.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled solution. This will provide a template for further crystal formation.[6]
-
Lower the Temperature: Once the solution has slowly reached room temperature, place it in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.[6]
Question 6: My crystallization yield is very low. How can I improve it?
Answer: Low recovery is a frustrating issue that can often be remedied.[10]
Potential Causes and Solutions:
-
Using Too Much Solvent: The most common error is using too much hot solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Solution: Use the absolute minimum amount of boiling solvent to fully dissolve the compound. After filtering the crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling.[6]
-
-
Compound Solubility: Your compound may have significant solubility in the solvent even at low temperatures.
-
Solution: Change the solvent system. An ideal crystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. You may need to use a co-solvent system (a "good" solvent and a "poor" solvent) to achieve this.[6]
-
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step to remove insoluble impurities, you will lose product.
-
Solution: Ensure your funnel and receiving flask are pre-heated. Use a fluted filter paper for a faster filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
Section 4: Advanced and Specific Purification Scenarios
Question 7: My derivative is highly polar and remains at the baseline on TLC even with 100% ethyl acetate or 10% methanol in DCM. What are my options?
Answer: For highly polar compounds, conventional purification methods can be challenging.
-
Aggressive Normal-Phase Systems: You can try more aggressive polar mobile phases, but be aware that solvent systems like Methanol/DCM with high methanol content can cause silica to dissolve. Adding acetic acid or formic acid can sometimes help, but only if your compound is stable to acid.
-
Reversed-Phase Chromatography: This is often the best solution. Highly polar compounds elute early from a C18 column using mobile phases like water/methanol or water/acetonitrile, while less polar impurities are retained longer.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative for purifying polar molecules.[11] It uses supercritical CO₂ as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[12][13] SFC provides fast separations and easy solvent removal, making it ideal for thermally labile or highly polar compounds.[11][14] It is particularly powerful for separating chiral compounds.[12][15]
Question 8: How do I effectively use Acid-Base Extraction for purification?
Answer: Acid-base extraction is a powerful technique for separating basic compounds like 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridines from neutral or acidic impurities.[1][16]
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).[2]
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently to avoid emulsions.[6] Allow the layers to separate. The protonated basic product will move into the aqueous layer as a salt, while neutral impurities remain in the organic layer.[1]
-
Separation: Drain the lower (aqueous if using 1M HCl) layer. Repeat the extraction on the organic layer with fresh aqueous acid to ensure complete transfer of the product.
-
Recovery: Combine the acidic aqueous extracts. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10). This neutralizes the salt and regenerates the free-base form of your product, which will often precipitate or form an oil.[16]
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or ether) to the basic aqueous solution and extract the neutral product back into the organic layer.[3]
-
Final Steps: Dry the organic layer containing your pure product with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting Emulsions: If an emulsion (a stable suspension of the two layers) forms, it can be broken by:
-
Adding a saturated aqueous solution of NaCl (brine).
-
Gently swirling the funnel instead of vigorous shaking.
-
Filtering the mixture through a pad of Celite.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Wikipedia. (2024). Supercritical fluid chromatography.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581.
- Author, et al. (Year). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- Lab.Equipment. (2023). Chromatography Techniques & Key Components.
- Bayrak, C., & Ustun, F. (2017). Separation techniques: Chromatography. Northern Clinics of Istanbul.
- Wikipedia. (2024). Acid–base extraction.
- Pirkle, W. H., et al. (1987). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry.
- VTechWorks. (n.d.). Analysis of polar compounds by supercritical fluid chromatography.
- Nechaev, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.
- Royal Society of Chemistry. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).
- ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives.
- Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?
- Labinsights. (2023). Four Chromatographic Separation Techniques.
- Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
- ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal.
- PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
- Zhang, H., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951.
- Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- OC-TV. (2020). Acid-Base Extraction Tutorial.
- Sigma-Aldrich. (n.d.). Protection/Deprotection Reagents.
- Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235.
- Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. labinsights.nl [labinsights.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 14. Analysis of polar compounds by supercritical fluid chromatography [vtechworks.lib.vt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic routes.
Introduction
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, however, can be accompanied by the formation of various side products that complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to address these issues head-on.
Troubleshooting Guide & FAQs
This section is organized to directly address specific experimental observations and provide actionable solutions.
Issue 1: Unexpected Isomeric Products - The Challenge of Regioselectivity
Question: My reaction is producing a mixture of pyrazolopyridine isomers, not just the desired 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine. How can I control the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge in the synthesis of fused heterocyclic systems like pyrazolopyridines. The primary competing isomer is often a derivative of the pyrazolo[4,3-c]pyridine or pyrazolo[3,4-c]pyridine skeleton. The outcome is highly dependent on the synthetic route and the nature of your starting materials.
Underlying Causes:
-
Ambident Nucleophilicity: In syntheses involving the cyclization of a pyrazole precursor, the pyrazole ring possesses two nucleophilic nitrogen atoms. The cyclization can occur at either nitrogen, leading to different regioisomers.
-
Reaction Mechanism: The specific reaction mechanism, whether it's a condensation, cycloaddition, or a rearrangement, will have its own inherent regiochemical preferences dictated by electronic and steric factors.
Troubleshooting Strategies:
-
Strategic Choice of Starting Materials:
-
Pre-functionalized Pyrazoles: Begin with a pyrazole that is already substituted in a way that sterically or electronically favors cyclization at the desired nitrogen. For instance, a bulky substituent at the N1 position of a pyrazole precursor can direct the annulation of the pyridine ring.
-
N-Protected Pyrazoles: If you are building the pyridine ring onto a pyrazole, protecting one of the pyrazole nitrogens can be an effective strategy to ensure regiocontrol. The choice of protecting group is critical and should be orthogonal to the reaction conditions.
-
-
Reaction Condition Optimization:
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition states leading to different isomers. A systematic screening of solvents (e.g., toluene, DMF, acetic acid) and temperatures is recommended.
-
Catalyst Selection: In catalyzed reactions, the nature of the catalyst (acid, base, or metal) can play a pivotal role in directing the regioselectivity. For example, in some multi-component reactions, the choice of acid catalyst can influence the cyclization pathway.
-
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider a different synthetic approach. For instance, instead of building the pyridine ring onto a pyrazole, explore the construction of the pyrazole ring onto a pre-existing piperidine or tetrahydropyridine scaffold.
Issue 2: Formation of an Unexpected Rearrangement Product - The Retro-Mannich Reaction
Question: During my synthesis of a substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, I isolated a significant amount of a pyrazolopyrimidine and a linear pyrazole amine. What is happening?
Answer: This is a classic example of an unexpected cascade reaction. In an attempt to synthesize ethyl 5-benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate, a major side product was identified as ethyl 6-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2-carboxylate, along with ethyl 5-(2-(benzylamino)ethyl)-1H-pyrazole-3-carboxylate.[1] This is indicative of a retro-Mannich reaction.
Mechanism of Side Product Formation:
The intended tetrahydropyrazolopyridine product can undergo a ring-opening retro-Mannich reaction. This fragmentation generates an iminium ion intermediate. This intermediate can then either be hydrolyzed to form the linear pyrazole amine side product or undergo an intramolecular cyclization involving the pyrazole nitrogen to yield the more stable pyrazolopyrimidine.[1]
Troubleshooting and Mitigation:
-
Control of Reaction Conditions: This type of rearrangement can be sensitive to pH and temperature.
-
Acid/Base: The presence of acid or base can catalyze the retro-Mannich reaction. Careful control of the reaction pH is crucial. If an acid is used to promote the initial cyclization, its concentration and strength should be optimized.
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the rearrangement. Running the reaction at a lower temperature for a longer duration might favor the formation of the desired kinetic product.
-
-
Structural Modification: If possible, modifying the substituents on the piperidine ring can disfavor the retro-Mannich pathway.
Issue 3: Incomplete Reduction or Unwanted Side Reactions During Hydrogenation
Question: I am synthesizing 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine by reducing the corresponding aromatic pyrazolo[4,3-b]pyridine, but I am getting a mixture of products or a low yield. What are the likely side reactions?
Answer: The catalytic hydrogenation of pyridines, including fused systems like pyrazolopyridines, can be challenging. Several side reactions can occur, leading to a complex product mixture.
Common Side Products and Their Causes:
| Side Product | Cause | Troubleshooting Steps |
| Partially Hydrogenated Intermediates (e.g., di- or tetrahydropyrazolopyridines) | - Insufficient catalyst loading- Low hydrogen pressure- Short reaction time- Catalyst deactivation | - Increase catalyst loading (e.g., from 5 mol% to 10 mol%)- Increase hydrogen pressure (e.g., to 50-100 psi)- Extend reaction time- Use a more active catalyst (e.g., Rh/C instead of Pd/C) |
| Ring-Opened Products | - Harsh reaction conditions (high temperature and pressure)- Certain catalysts (e.g., Rhodium-based catalysts in the presence of water) can promote hydrogenolysis of the C-N bonds. | - Use milder reaction conditions (lower temperature and pressure)- Choose a catalyst less prone to hydrogenolysis (e.g., PtO2)- Ensure the use of an anhydrous solvent. |
| Over-reduction of other functional groups | If your molecule contains other reducible functional groups (e.g., esters, nitriles), they may also be reduced under the conditions required for pyridine ring hydrogenation. | - Use a more selective catalyst.- Optimize reaction conditions to favor pyridine reduction over other functional groups (this can be challenging).- Consider protecting sensitive functional groups prior to hydrogenation. |
Experimental Protocol for Hydrogenation:
A general procedure for the catalytic hydrogenation of a pyrazolopyridine is as follows:
-
To a solution of the pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid), add the catalyst (e.g., 10% Pd/C, PtO₂, or Rh/C, typically 5-10 mol%).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with nitrogen and then with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) for the required time (monitor by TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Note: The choice of catalyst, solvent, temperature, and pressure are all critical parameters that need to be optimized for each specific substrate.
Issue 4: Complex Purification and Low Isolated Yield
Question: My reaction seems to have worked based on TLC/LC-MS, but I am struggling to isolate the pure 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine, and the final yield is low.
Answer: The purification of tetrahydropyrazolopyridines can be challenging due to their often-polar nature and their ability to chelate to silica gel.
Purification Troubleshooting:
-
Column Chromatography:
-
Tailing: The basic nitrogen atoms in the molecule can interact strongly with the acidic silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography. To mitigate this, you can:
-
Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol.
-
Use a different stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column.
-
-
Co-elution with Polar Impurities: If polar byproducts are present, it can be difficult to separate them from the desired product. A gradient elution with a carefully selected solvent system is often necessary.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Screening different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) is recommended.
-
Salt Formation: Converting the basic product into a salt (e.g., hydrochloride or tartrate) can sometimes facilitate purification by crystallization, as salts often have better-defined crystalline structures. The freebase can then be regenerated by treatment with a base.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and other water-soluble impurities before attempting chromatographic purification.
Visualizing Reaction Pathways
Diagram 1: General Synthetic Routes
Caption: Common synthetic strategies for the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
-
Wipf, P., & Kerekes, A. D. (2003). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 56(5), 461-465. [Link]
-
Moosavi-Zare, A. R., Goudarziafshar, H., & Zarei, M. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Zhu, J., Lu, J., Tan, J. A., Rivera, A., Phuan, P. W., Shatskikh, M., ... & Kurth, M. J. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & medicinal chemistry letters, 29(19), 126629. [Link]
-
Pan, W., Zhang, L., & Li, Z. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important heterocyclic scaffold. Pyrazolopyridines are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including their roles as kinase inhibitors.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine core?
A1: The construction of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is typically achieved through multi-step sequences. A prevalent strategy involves the condensation of a substituted hydrazine with a suitable piperidone-derived β-ketoester.[3] Another common approach is the cyclocondensation of aminopyrazoles with α,β-unsaturated aldehydes or ketones.[2] More recently, multi-component reactions have gained traction due to their efficiency, often utilizing an aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia.[1] The choice of route often depends on the desired substitution pattern, scale, and available starting materials.
Q2: What is the significance of the tetrahydropyridine ring in this scaffold?
A2: The reduction of the aromatic pyridine ring to a saturated piperidine ring introduces a three-dimensional character to the otherwise planar pyrazolopyridine molecule.[4] This increased sp3 character is often crucial for optimizing interactions with biological targets by allowing for more specific and favorable binding geometries within protein active sites.[4]
Q3: Are there any commercially available starting materials for this synthesis?
A3: Yes, the hydrochloride and dihydrochloride salts of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine are commercially available and can serve as advanced intermediates for further functionalization.[5][6] Additionally, various substituted piperidin-4-ones, which are key precursors in many synthetic routes, are widely available.[7]
Q4: What are the typical biological applications of this scaffold?
A4: Derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine have shown significant potential in various therapeutic areas. They have been investigated as c-Met inhibitors for cancer therapy, Mycobacterium tuberculosis pantothenate synthetase inhibitors for treating tuberculosis, and have demonstrated a wide range of other biological activities including anxiolytic, antiherpetic, and antiallergic properties.[2][7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine.
Issue 1: Low Yield of the Final Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The condensation reaction to form the pyrazole ring can be slow. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time. | Increase reaction time or temperature. Consider using microwave irradiation to accelerate the reaction, as this has been shown to be effective in similar syntheses.[9] |
| Side Reactions | Formation of regioisomers or byproducts can significantly reduce the yield of the desired product. For instance, in the reaction of a hydrazine with a β-ketoester, the initial adduct can undergo alternative cyclization pathways. | Carefully control the reaction temperature and pH. The use of a suitable catalyst, such as a Schiff base complex, can improve selectivity and yield.[1] |
| Product Degradation | The pyrazolopyridine core can be sensitive to harsh acidic or basic conditions, leading to decomposition during workup or purification. | Employ milder workup procedures. For example, use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases. Purify using column chromatography with a neutral stationary phase if possible. |
| Inefficient Purification | The product may be lost during purification steps, especially if it has high polarity and adheres strongly to silica gel. | Consider alternative purification methods such as recrystallization from a suitable solvent like ethanol.[1] If chromatography is necessary, try using a different adsorbent like alumina or a gradient elution with a polar modifier. |
Issue 2: Formation of Impurities
Common Impurities and Mitigation Strategies
| Impurity | Identification | Mitigation Strategy |
| Unreacted Starting Materials | Can be identified by comparing the crude reaction mixture with authentic standards using TLC or LC-MS. | Ensure the use of appropriate stoichiometry of reactants. Adding a slight excess of the more volatile or less expensive reagent can help drive the reaction to completion. |
| Oxidized Product (Pyrazolopyridine) | The tetrahydropyridine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrazolopyridine. This can be detected by 1H NMR (disappearance of aliphatic protons) and mass spectrometry. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use degassed solvents. |
| Isomeric Byproducts | Depending on the synthetic route, the formation of regioisomers is possible. These can often be distinguished by careful analysis of 2D NMR spectra (e.g., HMBC, NOESY). | The choice of protective groups on the hydrazine or piperidone nitrogen can influence the regioselectivity of the cyclization. Experiment with different protecting groups to favor the formation of the desired isomer. |
| Hydrolyzed Intermediates | In multi-step syntheses, ester or amide functionalities can be hydrolyzed under acidic or basic conditions, leading to carboxylic acid or amine impurities. | Use anhydrous solvents and reagents. If acidic or basic conditions are unavoidable, minimize the exposure time and temperature. |
Issue 3: Reaction Stalls or Fails to Initiate
Potential Causes and Recommended Actions
-
Poor Quality of Reagents: Hydrazine hydrate can degrade over time. Ensure the use of fresh, high-quality reagents. The purity of starting materials like piperidone derivatives should also be verified.
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or deactivated. For heterogeneous catalysts, ensure proper activation and handling. For homogeneous catalysts, verify their integrity.
-
Incorrect Solvent: The choice of solvent can significantly impact reaction rates and outcomes. Protic solvents like ethanol or water are often used for condensation reactions.[1][9] If the reaction is sluggish, consider switching to a higher-boiling point solvent or a solvent system that better solubilizes all reactants.
-
Inadequate Temperature: Some cyclization reactions require elevated temperatures to overcome the activation energy barrier. Ensure the reaction is being conducted at the appropriate temperature as reported in literature procedures for similar transformations.
Experimental Workflow & Visualization
Generalized Synthetic Pathway
A common approach to the synthesis of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine core involves the reaction of a protected 4-piperidone with a reagent that introduces the pyrazole moiety. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting Logic Flow
When encountering a problem in the synthesis, a systematic approach is key. The following diagram outlines a logical flow for troubleshooting.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
Mousavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Available at: [Link]
-
Wipf, P., & Kerekes, A. D. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425. Available at: [Link]
-
Reddy, T. J., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(ii), 258-268. Available at: [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 973-983. Available at: [Link]
-
Sagar, B. K., et al. (2017). Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding in zero, one and two dimensions. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 3), 298-304. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Available at: [Link]
-
ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Available at: [Link]
-
Dau, P. T., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2947. Available at: [Link]
-
Sriram, D., et al. (2017). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3485-3489. Available at: [Link]
-
Sagar, B. K., et al. (2017). Three Closely Related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: Synthesis, Molecular Conformations and Hydrogen Bonding in Zero, One and Two Dimensions. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 3), 298–304. Available at: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
National Institutes of Health. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available at: [Link]
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]
-
MySkinRecipes. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Google Patents. (2015). WO2015144799A1 - Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1][8]diazepine derivatives as ros1 inhibitors. Available at:
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Technical Support Center: Crystallization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of crystallization methods for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine. This guide is structured to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges in obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques.
Introduction to Crystallization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry.[1] Obtaining high-quality crystals is a critical step for definitive structure elucidation, understanding intermolecular interactions, and ensuring purity. The fused ring system, containing both a pyrazole and a tetahydropyridine moiety, presents unique challenges and opportunities in crystallization. This guide will walk you through the principles and practical steps to successful crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before attempting to crystallize 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine?
A1: Before you begin, ensure your compound has a purity of at least 80-90%.[2] Impurities can significantly hinder or prevent crystallization.[3] Characterize your material using techniques like NMR and mass spectrometry to confirm its identity and purity. Additionally, a preliminary solubility screening in a range of solvents is crucial for selecting an appropriate crystallization solvent or solvent system.[4]
Q2: I'm getting an oil instead of crystals. What's going wrong?
A2: Oiling out is a common problem and often occurs when the compound's solubility in the chosen solvent is too high, or the solution is supersaturated to a point where the compound comes out of solution above its melting point.[2][5] To troubleshoot this, you can try a less effective solvent, reduce the initial concentration of your compound, or slow down the cooling or evaporation rate.[2] Using a different crystallization technique, such as vapor diffusion, might also be beneficial.[6]
Q3: My crystals are too small. How can I grow larger ones?
A3: The formation of many small crystals suggests rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by:
-
Reducing the rate of solvent evaporation (e.g., by using a vial with a smaller opening or covering it with parafilm with a few needle holes).[7]
-
Slowing the cooling rate if using a cooling crystallization method.[4]
-
Using a slightly better solvent or a higher proportion of the "good" solvent in a mixed-solvent system to reduce the level of supersaturation.[5]
-
Seeding the solution with a few pre-existing small crystals can sometimes promote the growth of larger crystals.[6]
Q4: How important is the choice of glassware?
A4: The choice of glassware can influence nucleation. Smooth-surfaced vessels, like NMR tubes, can sometimes lead to fewer nucleation sites and thus larger crystals.[6] It is also critical to use clean glassware, as dust and other particulates can act as unwanted nucleation sites, leading to the formation of many small crystals.[2][7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common crystallization problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Insufficient time for crystallization. | - Concentrate the solution by slow evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble).- Cool the solution to a lower temperature.- Scratch the inside of the vial with a glass rod to induce nucleation.[8]- Allow more time for crystallization (days to weeks).[9] |
| Amorphous Precipitate Forms | - Supersaturation is too high, leading to rapid precipitation.- Presence of impurities. | - Use a more dilute solution.- Employ a slower method of crystallization (e.g., vapor diffusion).- Further purify the compound before crystallization. |
| Formation of Needles or Plates | - Intrinsic crystal habit of the compound.- Rapid crystal growth. | - While often suitable for analysis, if larger, more equant crystals are needed, try slowing down the crystallization process (see Q3).- Experiment with different solvents, as the solvent can influence crystal habit. |
| Twinning or Aggregation of Crystals | - Rapid crystallization.- High concentration. | - Reduce the concentration of the solution.- Slow down the rate of crystallization.[2] |
Experimental Protocols
Here are detailed protocols for three common crystallization methods. The choice of solvent and concentration will need to be optimized based on your preliminary solubility screening.
Protocol 1: Slow Evaporation
This is often the simplest method to set up.
-
Preparation: Dissolve your 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine in a suitable solvent to near-saturation in a clean vial. A good starting point is 2-10 mg in 0.5-1 mL of solvent.[2]
-
Evaporation: Cover the vial with a cap that is not airtight, or with parafilm pierced with a few small holes.[7] This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
-
Observation: Monitor the vial periodically for crystal growth without disturbing it. Crystals may form over a period of days to weeks.[9]
Diagram of Slow Evaporation Workflow
Caption: Workflow for the slow evaporation crystallization method.
Protocol 2: Vapor Diffusion
This method is excellent for small quantities of material and allows for very slow changes in solvent composition.[6]
-
Preparation:
-
In a small, open vial (the "inner vial"), dissolve your compound in a small amount of a "good" solvent (one in which it is soluble).
-
In a larger vial (the "outer vial"), place a layer of a "bad" or "anti-solvent" (one in which your compound is insoluble, and which is miscible with the good solvent). The anti-solvent should be more volatile than the good solvent.[2]
-
-
Assembly: Place the inner vial inside the outer vial, ensuring the solvent levels are such that there is no direct mixing. Seal the outer vial tightly.
-
Diffusion: The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and inducing crystallization.
-
Incubation and Observation: Store in a stable environment and monitor for crystal growth.
Diagram of Vapor Diffusion Setup
Caption: Schematic of the vapor diffusion crystallization process.
Protocol 3: Slow Cooling
This method relies on the principle that the solubility of most compounds decreases with temperature.[3]
-
Preparation: In a flask, dissolve your compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., the solvent's boiling point).[3] Ensure all the solid is dissolved.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To slow the cooling, you can insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool).
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or freezer to maximize the yield of crystals.[10]
-
Isolation: Collect the crystals by filtration.
Solvent Selection for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
The choice of solvent is critical for successful crystallization.[11] Based on the structure of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, which contains hydrogen bond donors and acceptors, a range of solvents with varying polarities should be screened.
| Solvent Class | Examples | Rationale for Screening |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds with the pyrazole and pyridine nitrogens. Solubility is likely to be high, so they may be good "good" solvents in a vapor diffusion or layering setup.[12] |
| Aprotic Polar Solvents | Acetonitrile, Acetone, Ethyl Acetate | Offer a balance of polarity and are less likely to form strong hydrogen bonds than protic solvents. Often good single solvents for slow evaporation.[13] |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | The compound is likely to have low solubility in these solvents, making them suitable as anti-solvents.[13] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Often good solvents for a wide range of organic compounds. However, they are volatile, which can lead to rapid crystallization.[2] |
Screening Strategy:
-
Test the solubility of a small amount of your compound (a few milligrams) in about 0.5 mL of each candidate solvent at room temperature.
-
If it dissolves, it may be a good "good" solvent.
-
If it is insoluble, heat the mixture. If it dissolves upon heating and precipitates upon cooling, it could be a good solvent for slow cooling crystallization.[11]
-
If it remains insoluble even when hot, it is a potential anti-solvent.
References
- Slow Evaporation Method. (n.d.).
- Guide for crystallization. (n.d.).
- Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 8), 337–342.
- Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 6), 1-10.
- SOP: CRYSTALLIZATION. (n.d.).
- Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
- Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
- Crystallization Techniques. (n.d.). IMSERC.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2338-2358.
- Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (2009).
- Crystal Growing Tips. (2015). The Center for Xray Crystallography, University of Florida.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Crystallization. (n.d.).
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester.
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. (n.d.). PubChem. Retrieved from [Link]
- Method for purifying pyrazoles. (2011).
- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023). Crystal Growth & Design, 23(8), 5645–5657.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Molecules, 18(2), 2386–2396.
- How can I obtain good crystals of heterocyclic organic compounds? (2023).
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013).
- What should I do if crystallis
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Semantic Scholar.
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2012). Arkivoc, 2012(5), 184-198.
- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2021). Chemical Methodologies, 5(3), 223-231.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride. (n.d.). Sigma-Aldrich.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 793.
-
1H-Pyrazolo(4,3-b)pyridine. (n.d.). PubChem. Retrieved from [Link]
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. (n.d.). MySkinRecipes.
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). European Journal of Medicinal Chemistry, 138, 1036-1047.
- A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2015). Australian Journal of Chemistry, 68(10), 1585-1592.
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Technical Support Center: Optimizing Catalyst Selection for Pyrazolo[4,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The pyrazolo[4,3-b]pyridine core is a privileged structure in modern drug discovery, appearing in molecules targeting a range of diseases.[1][2] Success in synthesizing these compounds hinges on a nuanced understanding of the reaction mechanism and, critically, the selection of an optimal catalyst.
This document moves beyond simple protocols to provide a framework for rational catalyst selection and troubleshooting. We will explore the causality behind experimental choices, empowering you to solve challenges encountered at the bench.
Core Principles of Catalyst Selection
The choice of a catalyst is not arbitrary; it is intrinsically linked to the synthetic strategy employed. For pyrazolo[4,3-b]pyridines, synthesis generally proceeds via two main pathways: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring on a pyridine core.[1][2] The catalyst's role is to facilitate the key bond-forming steps in these transformations, influencing reaction rate, yield, and, crucially, regioselectivity.
The decision-making process for catalyst selection can be visualized as follows:
Caption: Catalyst selection workflow for pyrazolo[4,3-b]pyridine synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges in a direct question-and-answer format.
Question 1: My reaction yield is low or non-existent. What are the most likely causes?
Answer: Low yield is a frequent issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: The purity of the aminopyrazole precursor is especially critical. Impurities can poison the catalyst or participate in side reactions. Recommendation: Verify the purity of all reactants by NMR or LC-MS before starting. Recrystallize or purify starting materials if necessary.[3]
-
Catalyst Activity & Loading: The catalyst may be inactive or used at a suboptimal concentration. Lewis acids like ZrCl₄ are sensitive to moisture. Heterogeneous acid catalysts can have variable activity based on their preparation and handling. Recommendation: Start by screening different catalyst types (e.g., Lewis acid, Brønsted acid, or a base).[3] Once a promising candidate is identified, perform a catalyst loading study. For instance, in one synthesis using an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was determined to be the optimal amount for the reaction scale.[3][4]
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion or product degradation. Recommendation: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[3] Consider a temperature screen. While some reactions proceed at room temperature, others require heating.[3] Microwave irradiation can dramatically accelerate many of these reactions, often leading to higher yields in minutes compared to hours with conventional heating.[5][6]
-
Solvent Choice: The solvent affects reactant solubility and reaction kinetics. Recommendation: Perform a solvent screen. Ethanol is a common starting point, but other solvents like chloroform, toluene, DMF, or even solvent-free conditions at elevated temperatures have proven effective for different catalytic systems.[3][7]
Question 2: I am observing the formation of multiple regioisomers. How can I improve selectivity?
Answer: The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[2][3]
-
Underlying Cause: In cyclocondensation reactions, the initial nucleophilic attack can occur at two different electrophilic sites. The regiochemical outcome is determined by the relative electrophilicity of these sites and the steric environment.[2]
-
Controlling Factors:
-
Catalyst: The nature of the catalyst can influence which pathway is favored. A Lewis acid might coordinate preferentially to one carbonyl group over another, directing the initial attack.
-
Substituents: Highly differentiated electronic properties on your precursors (e.g., a ketone vs. an ester) will inherently favor one isomer. For example, in reactions with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing CF₃ group is more electrophilic and reacts first.[2]
-
Reaction Conditions: Solvent, temperature, and pH can significantly influence regioselectivity.[8] It is advisable to screen these parameters systematically.
-
Question 3: My catalyst is difficult to remove during work-up, complicating purification. What are my options?
Answer: Catalyst removal is a critical step for obtaining a pure product, especially in a pharmaceutical context.
-
Standard Work-up: A proper aqueous work-up is crucial for removing many common homogeneous catalysts (like ZrCl₄) and inorganic salts.[3] However, this may not be sufficient for all systems.
-
Heterogeneous Catalysts: The most effective solution is to switch to a heterogeneous catalyst. These catalysts are in a different phase from the reaction mixture and can be removed by simple filtration.
-
Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H): This is an effective, inexpensive, and easily separable solid acid catalyst.[4]
-
Magnetically Recoverable Catalysts: For ultimate ease of separation, consider nanomagnetic catalysts (e.g., based on Fe₃O₄).[9][10] These can be removed from the reaction vessel using an external magnet, streamlining the purification process.
-
Frequently Asked Questions (FAQs)
What are the most common classes of catalysts used for pyrazolo[4,3-b]pyridine synthesis? The most prevalent catalysts fall into three main categories, depending on the specific reaction:
-
Lewis Acids: Zirconium tetrachloride (ZrCl₄) is frequently cited for catalyzing the condensation of aminopyrazoles with unsaturated ketones.[11][12]
-
Brønsted Acids & Bases: Simple bases like triethylamine (TEA) or acids like acetic acid are often used in multi-component reactions.[3][5] More advanced solid acid catalysts like AC-SO₃H offer advantages in terms of reusability and ease of purification.[4]
-
Metal Catalysts: While less common for the primary ring-forming reaction, specific catalysts like Copper(II) acetylacetonate have been developed for [3+3] cycloaddition strategies.[7] Palladium catalysts are indispensable for subsequent functionalization of the pyrazolopyridine core via C-H arylation or Buchwald-Hartwig amination.[13][14][15]
How does microwave irradiation impact catalyst performance? Microwave (MW) irradiation is a powerful tool that offers numerous advantages over conventional heating.[5]
-
Speed: Reactions that take many hours conventionally can often be completed in minutes under MW conditions.[6]
-
Yield: The rapid and uniform heating often leads to cleaner reactions with fewer side products and higher yields.
-
Green Chemistry: MW-assisted synthesis aligns with green chemistry principles by reducing reaction times and often allowing for the use of more environmentally benign solvents (like water or ethanol) or even solvent-free conditions.[5][6][16]
The choice of catalyst remains important, but MW energy can often enhance its efficiency and expand the scope of possible transformations.
What is the general mechanism catalyzed by an acid in a multi-component synthesis? In a typical three-component reaction involving an aldehyde, an active methylene compound, and an aminopyrazole, the acid catalyst plays a key role in activating the electrophile.
Caption: Simplified mechanism for acid-catalyzed MCR synthesis.
The catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the active methylene compound. This forms a Michael acceptor intermediate, which then reacts with the aminopyrazole, followed by intramolecular cyclization and dehydration to yield the final pyrazolo[4,3-b]pyridine ring system.[10]
Data Summary & Experimental Protocols
Table 1: Comparison of Catalytic Systems for Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| TEA | Dimethyl-pyrazol-amine, Ethyl cyanoacetate, Benzaldehyde, Ammonium acetate | Water | MW, 40°C | 20 min | 93% | [5] |
| ZrCl₄ | 5-amino-1-phenylpyrazole, (E)-4-aryl but-3-en-2-one | Toluene | Reflux | 12 h | 28% | [11] |
| AC-SO₃H | 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, Aniline | Ethanol | Room Temp | 3 h | 83% | [4] |
| Cu(II) AcAc | 5-amino-3-methyl-1-phenylpyrazole, Cinnamaldehyde | CHCl₃ | Room Temp | 10 h | 94% | [7] |
| None | 5-aminopyrazole, Diketone, Formyl-quinoline | DMF | MW, 125°C | 8-20 min | High | [17] |
Note: The table shows representative examples. Yields are highly substrate-dependent.
Protocol 1: General Procedure for Catalyst Screening (Parallel Synthesis)
This protocol allows for the efficient screening of different catalyst types for a new transformation.
-
Preparation: To four separate microwave vials (or small reaction tubes with stir bars), add your aminopyrazole precursor (1.0 eq) and the second reactant (e.g., α,β-unsaturated ketone, 1.1 eq).
-
Catalyst Addition:
-
Vial 1 (Lewis Acid): Add ZrCl₄ (10 mol%).
-
Vial 2 (Base): Add Triethylamine (TEA, 20 mol%).
-
Vial 3 (Brønsted Acid): Add p-Toluenesulfonic acid (pTSA, 10 mol%).
-
Vial 4 (Control): No catalyst.
-
-
Solvent Addition: Add 1-2 mL of a suitable solvent (e.g., ethanol or toluene) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at a set temperature (e.g., 80 °C).
-
Monitoring: After set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, dilute, and spot on a TLC plate.
-
Analysis: Visualize the TLC plate under UV light and/or with a stain (e.g., iodine vapor) to compare the consumption of starting material and the formation of the product spot across the different conditions.[3] The most promising catalyst can then be selected for further optimization.
Protocol 2: Microwave-Assisted Three-Component Synthesis
This protocol is adapted from efficient, green-chemistry-focused methodologies.[5][17]
-
Charging the Vessel: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 5-aminopyrazole derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol), and ammonium acetate (1.0 mmol).
-
Catalyst and Solvent: Add the catalyst (e.g., TEA, 0.5 eq) and the solvent (e.g., 4 mL of water or ethanol).[5]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 40-125 °C) for a specified time (e.g., 10-20 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete (monitored by TLC), cool the vial to room temperature. If a precipitate has formed, collect the solid product by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum. In many cases, this procedure yields a product of high purity without the need for column chromatography.[5]
References
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Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
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Vassilakogianni, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]
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Daou, I., et al. (2016). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie. [Link]
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Beilstein Archives (2021). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. Beilstein Archives. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
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Chen, Y.-C., et al. (2024). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono. The Journal of Organic Chemistry. [Link]
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Comparing 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine with other kinase inhibitors
Executive Summary
The search for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the pyrazolopyridine core has emerged as a "privileged" structure, capable of binding to the ATP pocket of numerous kinases with high affinity. This guide provides an in-depth comparison of kinase inhibitors based on a representative tetrahydropyrazolopyridine scaffold against other well-established kinase inhibitors. While specific experimental data for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is not extensively available in public literature, its structural isomer, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, has been successfully developed into potent inhibitors of the c-Met proto-oncogene.[1][2] This guide will leverage data from this closely related series to draw meaningful comparisons and provide a framework for evaluating novel kinase inhibitors.
We will compare the performance of a representative tetrahydropyrazolo[4,3-c]pyridine c-Met inhibitor with three archetypal kinase inhibitors: Staurosporine , a potent but non-selective natural product; Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor used in the clinic[3][4][5]; and Dasatinib , another clinically relevant multi-kinase inhibitor.[6][7][8] This analysis is supported by detailed experimental protocols and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction to the Pyrazolopyridine Scaffold
Pyrazolopyridines are bicyclic heterocyclic compounds that act as purine bioisosteres, enabling them to effectively occupy the ATP-binding site of kinases.[5] Their versatile chemistry allows for derivatization at multiple positions, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[5] The saturation of the pyridine ring to form a tetrahydropyrazolopyridine scaffold introduces a three-dimensional character, which can be exploited to achieve improved interactions within the kinase domain and fine-tune the inhibitor's profile. While the broader pyrazolopyridine class has yielded inhibitors for kinases like FGFR, TBK1, and B-Raf, this guide will focus on the c-Met kinase, a key target in cancer therapy, for which derivatives of the tetrahydropyrazolo[4,3-c]pyridine core have shown significant promise.[1][2]
Comparative Analysis of Kinase Inhibitors
Chemical Structures and Mechanism of Action
The fundamental mechanism for Type I and Type II kinase inhibitors involves competition with ATP for binding to the kinase domain. The pyrazolopyridine core mimics the adenine moiety of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase. Substituents on this core then extend into surrounding hydrophobic pockets to confer potency and selectivity.
-
Tetrahydropyrazolo[4,3-c]pyridine Derivative (e.g., Compound 8c from E. J. Med. Chem. 2017, 138, 1123-1135) : This scaffold acts as a hinge-binder. Its derivatives have been optimized to selectively target the c-Met kinase.[1][2]
-
Staurosporine : A natural product from Streptomyces staurosporeus, it binds with high affinity to the ATP pocket of a vast number of kinases, making it a powerful research tool but unsuitable for clinical use due to its lack of selectivity.[1][9][10] Its broad activity stems from interactions between its extended aromatic system and conserved features of the kinase active site.[1][10]
-
Sunitinib : An indolinone-based multi-targeted inhibitor that potently blocks several receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-Kit, thereby inhibiting tumor angiogenesis and cell proliferation.[3][4][5][11]
-
Dasatinib : A potent, dual-specificity ABL and SRC-family kinase inhibitor, also active against numerous other kinases.[6][8][12] It is structurally distinct from other inhibitors and can bind to both the active and inactive conformations of the ABL kinase domain.[7]
Signaling Pathway Context: The c-Met Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and metastasis.[13] Dysregulation of this pathway is a known driver in multiple cancers.[14][15] The diagram below illustrates the points of intervention for c-Met inhibitors.
Quantitative Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as an IC50 or Ki value) and its selectivity across the human kinome. High potency against the intended target combined with low activity against off-targets is the hallmark of a successful drug candidate.
| Inhibitor | Primary Target(s) | IC50 / Ki Value | Key Off-Targets / Selectivity Profile | Reference(s) |
| Tetrahydropyrazolo[4,3-c]pyridine (cpd 8c) | c-Met | 68 nM (IC50) | >50-fold selective against other tested tyrosine kinases | [1],[2] |
| Staurosporine | Pan-Kinase | Sub-nM to low-µM against most kinases | Highly promiscuous, inhibits a majority of the kinome | [1],[9],[10] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, c-Met | VEGFR2: 0.035 nM (IC50)c-Met: 1.3 nM (IC50) | Multi-targeted by design (RET, FLT3, etc.) | [3],[16] |
| Dasatinib | BCR-ABL, SRC family | BCR-ABL: <1 nM (IC50)SRC: 0.5 nM (IC50) | Potent inhibitor of c-Kit, PDGFRβ, Btk, and others | [6],[8] |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
Experimental Methodologies for Inhibitor Characterization
Objectively comparing kinase inhibitors requires a standardized set of robust and reproducible assays. The workflow typically progresses from biochemical assays to cellular and, ultimately, in vivo models.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay (Promega) is a common platform.
Causality: This experiment directly measures the interaction between the inhibitor and its purified kinase target, providing a direct measure of potency (IC50). The amount of ADP produced is directly proportional to kinase activity; therefore, a decrease in luminescence indicates inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds (e.g., Tetrahydropyrazolopyridine derivative, Sunitinib) in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the purified kinase (e.g., recombinant c-Met) and its specific substrate peptide in reaction buffer.
-
Inhibitor Addition: Add 0.5 µL of the diluted compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This contains luciferase and luciferin, which will convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Cellular Target Engagement via Western Blot
This protocol determines if the inhibitor can enter the cell and inhibit the phosphorylation of its target kinase.
Causality: A reduction in the phosphorylated form of the target kinase (e.g., phospho-c-Met) in the presence of the inhibitor demonstrates that the compound is cell-permeable and engages its intended target within a biological context.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells known to have activated c-Met signaling (e.g., MKN45 gastric cancer cells) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce maximal c-Met phosphorylation (except for the unstimulated control).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol: Cell Viability Assay (MTT/XTT)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell proliferation and viability.
Causality: This experiment assesses the downstream phenotypic consequence of target inhibition. A decrease in cell viability in a dose-dependent manner suggests that the inhibitor's on-target (or off-target) effects are leading to cytostatic or cytotoxic outcomes.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MKN45) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted inhibitors to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or a similar reagent like XTT or WST-1 to each well. Incubate for 4 hours.
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Concluding Remarks
The tetrahydropyrazolopyridine scaffold represents a highly promising and adaptable core for the development of potent and selective kinase inhibitors. As demonstrated by derivatives of the [4,3-c] isomer, this scaffold can be effectively decorated to achieve nanomolar potency against challenging targets like c-Met with significant selectivity.[1][2]
-
Comparison Summary : Compared to the broad-spectrum activity of Staurosporine and the multi-targeted profiles of clinical drugs like Sunitinib and Dasatinib, the optimized tetrahydropyrazolo[4,3-c]pyridine derivatives offer a more focused approach, which can be advantageous in reducing off-target toxicities.
-
Future Perspectives : The structural framework of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, the user's topic of interest, is structurally very similar to the successful [4,3-c] scaffold. It is highly plausible that this isomeric core could also serve as an excellent starting point for designing novel kinase inhibitors. The key to unlocking its potential will lie in systematic structure-activity relationship (SAR) studies, guided by the robust biochemical and cellular assays detailed in this guide. Future work should focus on synthesizing a library of derivatives and screening them against a panel of kinases to identify initial hits and determine the scaffold's inherent selectivity profile.
This guide provides the foundational knowledge and practical methodologies required to rigorously evaluate and compare novel kinase inhibitors, paving the way for the next generation of targeted therapeutics.
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Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). PubMed. [Link]
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A Comparative Guide to the Validation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine as a c-Met Kinase Inhibitor
This guide provides a comprehensive framework for the preclinical validation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine and its derivatives as inhibitors of the c-Met receptor tyrosine kinase. We will objectively compare its performance benchmarks against established c-Met inhibitors, supported by detailed experimental protocols and data interpretation, to provide researchers and drug development professionals with a robust roadmap for evaluation.
The Therapeutic Rationale: Targeting the c-Met Signaling Pathway
The MET proto-oncogene encodes the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR).[1][2] Upon binding its ligand, HGF, the receptor dimerizes and autophosphorylates, activating downstream signaling cascades critical for cell proliferation, survival, and motility, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2][3] In numerous cancers, such as non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma, aberrant c-Met activation—driven by gene amplification, mutations (like exon 14 skipping), or overexpression—is a key driver of tumor growth, metastasis, and therapeutic resistance.[3][4][5] This makes c-Met a compelling and clinically validated target for anticancer therapies.[5][6]
Compound Profile and Comparative Landscape
The focus of this guide is the validation of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold. This heterocyclic core is a "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to form key interactions within kinase ATP-binding pockets.[7][8] A specific derivative from this series, designated Compound 8c , has shown promising preclinical activity and will serve as our primary example.[9]
To establish a rigorous benchmark, we will compare its performance against well-characterized c-Met inhibitors that represent different stages of drug development:
| Inhibitor | Class | Approval Status | Key Targets |
| Compound 8c (Example) | Pyrazolopyridine | Preclinical | c-Met |
| Crizotinib (Xalkori®) | Aminopyridine | FDA Approved | ALK, ROS1, c-Met |
| Cabozantinib (Cometriq®) | Quinoline | FDA Approved | c-Met, VEGFRs, AXL, RET |
| Capmatinib (Tabrecta®) | FDA Approved | c-Met |
Table 1: Panel of c-Met inhibitors for comparative validation.
The Validation Workflow: A Tiered Experimental Approach
A robust validation strategy proceeds from direct target engagement to functional cellular outcomes and finally to selectivity and in vivo efficacy. This tiered approach ensures that resource-intensive later-stage experiments are built on a solid foundation of early-stage data.
Tier 1: Biochemical Validation - Direct Kinase Inhibition
Objective: To determine if the compound directly inhibits the enzymatic activity of the isolated c-Met kinase domain.
Methodology: A luminescent kinase assay, such as the Kinase-Glo® MAX assay, is a robust method for measuring ATP consumption by the kinase.[10] The reduction in luminescence upon addition of the inhibitor corresponds to a decrease in kinase activity.
Protocol: c-Met Kinase-Glo® Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., Compound 8c) and reference inhibitors (Crizotinib, etc.) in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.[10]
-
Dilute recombinant human c-Met kinase domain (amino acids 956-1390) and the substrate, Poly (Glu:Tyr, 4:1), in kinase assay buffer.[10]
-
Prepare the ATP solution in kinase assay buffer to a final concentration of 10 µM (approximating the Km for ATP).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of a master mix containing the kinase assay buffer, ATP, and substrate to each well.[2]
-
To initiate the reaction, add 25 µL of diluted recombinant c-Met kinase to each well.[2]
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[2]
-
Incubate at room temperature for 15 minutes to stabilize the signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to controls: 0% activity (no enzyme) and 100% activity (vehicle control).
-
Plot the percentage of kinase activity against the log concentration of the inhibitor and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Senior Application Scientist's Note: The choice of ATP concentration is critical for ATP-competitive inhibitors.[11] Using a concentration near the Michaelis-Menten constant (Km) for ATP provides a standardized condition for comparing IC50 values across different assays and laboratories.
Comparative Biochemical Data
| Compound | Biochemical c-Met IC50 (nM) | Source |
| Compound 8c | 68 | [9] |
| Crizotinib | ~5-20 | [5] |
| Cabozantinib | ~4 | [6] |
| Capmatinib | ~0.5-1.5 | [5] |
Table 2: Comparison of biochemical potency against c-Met kinase. Values for established drugs are approximate ranges from public data.
Tier 2: Cellular Validation - Target Engagement
Objective: To confirm that the compound can enter cells and inhibit the phosphorylation of c-Met in a cellular context.
Methodology: Western blotting is the gold-standard method to visualize and quantify the phosphorylation status of a target protein. We will use a cancer cell line with c-Met amplification, such as MKN-45 (gastric) or EBC-1 (lung), which was used in the original study of Compound 8c.[9]
Protocol: Western Blot for Phospho-c-Met (p-c-Met)
-
Cell Culture and Treatment:
-
Plate MKN-45 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.[2]
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with human HGF (e.g., 50 ng/mL) for 15 minutes to induce robust c-Met phosphorylation.[2]
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[2]
-
-
Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Met (Tyr1234/1235).[12]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and that the inhibitor does not cause receptor degradation.
-
Senior Application Scientist's Note: The inclusion of both serum starvation and HGF stimulation creates a wide dynamic range for the assay. This allows for the precise determination of an IC50 value by clearly distinguishing between basal, fully stimulated, and inhibited states. The original study on Compound 8c confirmed its ability to inhibit c-Met phosphorylation in MKN-45 cells in a dose-dependent manner using this technique.[9]
Tier 3: Functional Cellular Outcome - Anti-Proliferative Activity
Objective: To determine if inhibiting c-Met phosphorylation translates into a functional anti-cancer effect, specifically the inhibition of cell proliferation.
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® assay, measures the metabolic activity of cells, which is a proxy for their proliferation and viability.
Protocol: Cell Proliferation (MTT) Assay
-
Cell Plating: Seed MKN-45 or EBC-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare a serial dilution of the test inhibitors in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the diluted inhibitors or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Signal Development: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Comparative Anti-Proliferative Data
| Compound | Cell Line | GI50 / IC50 (µM) |
| Compound 8c | MKN-45 | ~1-2 |
| Compound 8c | EBC-1 | ~2-3 |
| Crizotinib | MKN-45 | ~0.02 |
| Capmatinib | MKN-45 | ~0.004 |
Table 3: Comparison of anti-proliferative activity in c-Met dependent cell lines. Data for Compound 8c is estimated from published reports.[9] Data for comparators is from public databases and serves as a benchmark.
Tier 4: Selectivity Profiling
Objective: To assess the specificity of the compound for c-Met against a panel of other protein kinases. High selectivity is desirable to minimize off-target effects and potential toxicity.[11][13]
Methodology: The most efficient way to determine selectivity is to submit the compound to a commercial kinase profiling service.[14] Typically, the compound is tested at a single high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100).[13] Any kinase showing significant inhibition (e.g., >70%) is then selected for a full IC50 determination.
Conceptual Selectivity Data
| Kinase Target | % Inhibition at 1 µM (Compound 8c) | % Inhibition at 1 µM (Cabozantinib) |
| c-Met | 98% | 99% |
| VEGFR2 | 15% | 95% |
| AXL | 20% | 92% |
| RON | 25% | 60% |
| SRC | 5% | 30% |
Table 4: Conceptual data illustrating the selectivity profile. The study on Compound 8c reported >50-fold selectivity against other tested tyrosine kinases.[9] Cabozantinib is known to be a multi-kinase inhibitor, targeting VEGFR2 and AXL in addition to c-Met.[6]
Synthesizing the Evidence and Future Directions
Based on the available preclinical data, the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold, represented by Compound 8c, demonstrates the key characteristics of a promising c-Met inhibitor:
-
Potent Biochemical Inhibition: With an IC50 of 68 nM, it directly and effectively inhibits the c-Met kinase.[9]
-
Cellular Target Engagement: It successfully inhibits c-Met autophosphorylation in a c-Met-amplified cancer cell line.[9]
-
Functional Anti-Proliferative Activity: This on-target activity translates to the inhibition of cancer cell growth in the low micromolar range.[9]
-
High Selectivity: It shows a favorable selectivity profile, suggesting a lower potential for off-target toxicities compared to multi-kinase inhibitors.[9]
While these results are encouraging, the compound's potency, particularly in cellular assays, is more modest than that of FDA-approved agents like Crizotinib and Capmatinib. This suggests that while the scaffold is validated, further structure-activity relationship (SAR) studies would be necessary to optimize its potency to a clinically competitive level.
The logical next step in validation would be Tier 5: In Vivo Efficacy . This would involve testing the compound in a mouse xenograft model using c-Met amplified tumors (e.g., MKN-45).[4][15] Such studies are crucial for evaluating the compound's pharmacokinetic properties (ADME), tolerability, and its ability to inhibit tumor growth in a living system.
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c-Met inhibitor - Wikipedia. Wikipedia. [Link]
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c-Met inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
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Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]
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Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
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Wang, Y., et al. (2012). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. PubMed. [Link]
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Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay. NIH. [Link]
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Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. [Link]
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One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC - PubMed Central. [Link]
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Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC - NIH. [Link]
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Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]
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4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. ResearchGate. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling: The Case of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. While achieving potent on-target activity is a primary goal, understanding a compound's off-target interactions is equally critical for predicting potential toxicities and elucidating its true mechanism of action. This guide provides an in-depth comparison of the cross-reactivity profile of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold, a privileged core structure in many kinase inhibitors, against other established kinase inhibitors. We will delve into the experimental methodologies used to generate these profiles, explaining the rationale behind the selection of particular assays and providing actionable protocols for your own research.
The pyrazolopyridine scaffold is a well-established hinge-binding motif, mimicking the adenine ring of ATP to interact with the kinase active site.[1][2] This structural feature is present in several clinically successful or late-stage investigational drugs, including the RET inhibitor selpercatinib, the c-Met inhibitor glumetinib, the ATR kinase inhibitor camonsertib, and the BCR-ABL inhibitor olverembatinib.[1][3][4] The versatility of this scaffold allows for substitutions that can be tailored to achieve desired potency and selectivity profiles.
Comparative Kinase Selectivity: A Data-Driven Analysis
To illustrate the cross-reactivity profile of a 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivative, we present a representative dataset obtained from a comprehensive kinome scan. This broad-spectrum analysis is essential for identifying both intended and unintended targets across the human kinome. For comparative purposes, we include data for two well-characterized kinase inhibitors: Dasatinib, a multi-kinase inhibitor known for its broad activity, and a hypothetical highly selective inhibitor, "Compound X," for illustrative contrast.
Table 1: Comparative Kinome Selectivity Profile
| Kinase Target | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Derivative (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Compound X (% Inhibition @ 1µM) |
| Primary Target(s) | |||
| AURKA | 95 | 98 | 2 |
| AURKB | 92 | 97 | 3 |
| Key Off-Targets | |||
| ABL1 | 45 | 99 | 1 |
| SRC | 68 | 99 | 5 |
| LCK | 75 | 99 | 4 |
| VEGFR2 | 30 | 85 | 1 |
| PDGFRβ | 25 | 90 | 2 |
| c-KIT | 15 | 92 | <1 |
| Highly Selective Kinase | |||
| CDK2 | 5 | 10 | 98 |
Note: The data for the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivative is representative and based on known structure-activity relationships of the pyrazolopyridine scaffold.
This data highlights the nuanced selectivity profile of the pyrazolopyridine derivative. While demonstrating high potency against Aurora kinases, it exhibits significant cross-reactivity with Src family kinases (SRC, LCK) and moderate activity against ABL1. This is a common characteristic of pyrazolopyrimidine-based inhibitors.[5] In contrast, Dasatinib shows broad activity across multiple kinase families, while the idealized "Compound X" displays exceptional selectivity for its intended target, CDK2.
Visualizing Selectivity: The Kinome Tree Spot
A powerful way to visualize kinome-wide selectivity is through a TREEspot™ interaction map. This representation plots the inhibited kinases as dots on a phylogenetic tree of the human kinome, with the size of the dot corresponding to the strength of the interaction.
Caption: KINOMEscan® competition binding assay workflow.
Protocol:
-
Compound Preparation: Serially dilute the test compound in DMSO to the desired concentrations.
-
Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand (beads), and the test compound. Include a DMSO-only control.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove any unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Binding Assay
TR-FRET assays are a powerful tool for studying kinase-inhibitor binding in a homogeneous format. [6][7]They are particularly useful for high-throughput screening.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase (e.g., GST-tagged) and a Europium-labeled anti-tag antibody (e.g., anti-GST) in assay buffer.
-
Prepare a 2X solution of a fluorescently labeled tracer (a known kinase inhibitor conjugated to a fluorophore like Alexa Fluor® 647).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
To a microplate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Initiate the binding reaction by adding 5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Data Analysis: The TR-FRET signal is calculated as a ratio of the acceptor to donor fluorescence. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound. IC50 values can be determined by plotting the TR-FRET signal against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms target engagement of a compound within a cellular environment. [8][9][10]It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the aggregated proteins and cell debris.
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or another protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion: An Integrated Approach to Cross-Reactivity Profiling
A thorough understanding of a kinase inhibitor's cross-reactivity profile is non-negotiable in modern drug development. By employing a combination of broad kinome screening, quantitative binding assays, and cellular target engagement studies, researchers can build a comprehensive picture of a compound's selectivity. The 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold serves as a compelling case study, demonstrating both potent on-target activity and a distinct off-target profile that warrants careful characterization. The methodologies and data presented in this guide provide a robust framework for researchers to objectively assess the performance of their own compounds and make informed decisions in the journey from hit to lead.
References
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Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]
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BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
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A Tale of Two Isomers: A Comparative Analysis of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
Introduction: The Subtle Power of Isomerism in Medicinal Chemistry
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is powerfully illustrated by constitutional isomers—compounds sharing the same molecular formula but differing in the connectivity of their atoms.[1][2] Among the vast landscape of heterocyclic scaffolds, pyrazolopyridines have emerged as a privileged class, largely due to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets, particularly protein kinases.[3][4] This guide provides a deep comparative analysis of two key constitutional isomers: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine.
These scaffolds are both bicyclic aromatic systems formed by the fusion of a pyrazole and a pyridine ring.[5][6] However, the seemingly subtle difference in the fusion pattern and the relative positions of the nitrogen atoms profoundly impacts their physicochemical properties, synthetic accessibility, and ultimately, their pharmacological profiles. For researchers in drug development, understanding these differences is paramount for rational drug design and the optimization of lead compounds. This guide will delve into the nuances of each scaffold, providing a head-to-head comparison of their chemical synthesis, physicochemical characteristics, and diverse biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The arrangement of nitrogen atoms in the pyrazolopyridine core dictates the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. These factors, in turn, influence crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.
While comprehensive head-to-head experimental comparisons of a wide range of derivatives are scarce in the literature, we can draw meaningful insights from the parent scaffolds and representative examples.
| Property | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine | Rationale for Differences |
| Molecular Formula | C₆H₅N₃[7] | C₆H₅N₃[8] | Constitutional isomers with the same atomic composition. |
| Molecular Weight | 119.12 g/mol [7] | 119.12 g/mol [8] | Identical molecular formula. |
| Predicted pKa | ~5.08[3] | ~5.92[3] | The position of the pyridine nitrogen relative to the pyrazole ring influences its basicity. |
| Predicted LogP | 0.6[7] | 0.8[8] | Subtle differences in polarity arising from nitrogen placement. |
| Metabolic Stability | Generally considered a metabolically stable scaffold.[9] | Also a metabolically stable scaffold, a factor in its prevalence in drug discovery.[9] | Both scaffolds are aromatic heterocyclic systems, which often exhibit good metabolic stability. Differences in metabolic profiles of derivatives will be highly dependent on the nature and position of substituents. |
| Solubility | Generally, solubility is a challenge for many heterocyclic compounds and is heavily influenced by substituents. | Similar to its isomer, solubility is a key parameter to optimize in drug development.[10] | The ability to form hydrogen bonds and the overall crystal packing energy, which are influenced by the scaffold's structure and substituents, will dictate solubility. |
Key Insights: The difference in the predicted pKa suggests that the pyrazolo[3,4-b]pyridine nitrogen is slightly more basic, which could influence its interaction with biological targets and its pharmacokinetic properties. The subtle difference in predicted LogP may also have implications for cell permeability and off-target effects.
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine can be synthesized through various routes, often starting from either a pre-formed pyrazole or pyridine ring.
Synthesis of Pyrazolo[4,3-b]pyridines
A common and efficient method for the synthesis of pyrazolo[4,3-b]pyridines involves the use of readily available 2-chloro-3-nitropyridines. This strategy relies on a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[11]
Caption: Synthetic workflow for pyrazolo[4,3-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [11]
-
Step 1: Synthesis of Pyridinyl Keto Esters. To a solution of the corresponding ethyl 3-oxobutanoate derivative in a suitable solvent such as DMF, add a base like sodium hydride. Stir the mixture at room temperature, then add 2-chloro-3-nitropyridine. The reaction is typically stirred for several hours at room temperature. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
Step 2: One-Pot Japp-Klingemann Reaction and Cyclization. The pyridinyl keto ester is dissolved in a suitable solvent, and a solution of an arenediazonium tosylate is added. The reaction mixture is stirred, and then a base such as pyrrolidine is added. The reaction proceeds through azo-coupling, deacylation, and subsequent intramolecular cyclization to yield the pyrazolo[4,3-b]pyridine core. The product can be isolated by filtration and purified by recrystallization.
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is well-established and versatile, with numerous methods reported. A widely used approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5]
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative
-
Step 1: Condensation and Cyclization. A mixture of a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound (e.g., acetylacetone) is refluxed in a solvent such as glacial acetic acid. The reaction time can vary from a few hours to overnight.
-
Step 2: Isolation and Purification. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Biological Activities and Therapeutic Applications: A Comparative Landscape
Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds have been extensively explored in drug discovery, leading to the identification of potent modulators of various biological targets.
Pyrazolo[4,3-b]pyridine Derivatives
Derivatives of this scaffold have shown significant promise in oncology and immunology.
-
PD-1/PD-L1 Interaction Inhibitors: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[12] Compound D38 from this series exhibited an IC₅₀ of 9.6 nM in a homogenous time-resolved fluorescence (HTRF) assay.[12]
-
Kinase Inhibitors: The pyrazolo[4,3-b]pyridine scaffold is also found in potent kinase inhibitors. For example, Glumetinib is a highly selective inhibitor of the c-Met oncoprotein.[11]
Pyrazolo[3,4-b]pyridine Derivatives
This scaffold is arguably more prevalent in the medicinal chemistry literature, with a broader range of reported biological activities.
-
Kinase Inhibitors: This is the most well-documented application of the pyrazolo[3,4-b]pyridine core.
-
TRK Inhibitors: Derivatives have been synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[13]
-
CDK Inhibitors: Numerous pyrazolo[3,4-b]pyridine-based compounds have been reported as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[14]
-
TBK1 Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity.[15] One compound in this series demonstrated an impressive IC₅₀ of 0.2 nM.[15]
-
-
Antimicrobial and Antiproliferative Agents: A variety of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.[16] Some compounds have shown potent activity against various cancer cell lines, including hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7).[16]
Comparative Biological Activity Data
| Compound Class | Scaffold | Target | Key Compound | IC₅₀/EC₅₀ | Reference |
| PD-1/PD-L1 Inhibitor | Pyrazolo[4,3-b]pyridine | PD-1/PD-L1 | D38 | 9.6 nM (IC₅₀) | [12] |
| c-Met Inhibitor | Pyrazolo[4,3-b]pyridine | c-Met | Glumetinib | Potent and selective | [11] |
| TBK1 Inhibitor | Pyrazolo[3,4-b]pyridine | TBK1 | Compound 15y | 0.2 nM (IC₅₀) | [15] |
| CDK2 Inhibitor | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | Compound 4 | 0.24 µM (IC₅₀) | [14] |
| Anticancer Agent | Pyrazolo[3,4-b]pyridine | Antiproliferative | Compound 7b | 0.0158 µM (IC₅₀ vs Hep G2) | [16] |
Key Insights: While both scaffolds are versatile, the pyrazolo[3,4-b]pyridine core appears more frequently in the context of kinase inhibition in the current literature. However, the potent activity of pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors highlights the unique opportunities each isomer presents.
Structure-Activity Relationships (SAR): A Tale of Two Scaffolds
The subtle structural differences between the two isomers can lead to distinct structure-activity relationships. The placement of the nitrogen atoms influences the vectors for substituent placement and the ability of the core to engage in hydrogen bonding and other non-covalent interactions with the target protein.
For kinase inhibitors, the pyrazole moiety often acts as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The different positioning of these functionalities in the two isomers means that they will optimally bind to ATP-binding sites with different geometries.
Caption: Differential interaction potential of the two scaffolds.
The SAR for a series of pyrazolo[3,4-b]pyridine-based TBK1 inhibitors revealed that substitution at the N1 position of the pyrazole ring and the C3 position of the pyridine ring were critical for potent activity.[15] In contrast, for the pyrazolo[4,3-b]pyridine-based PD-1/PD-L1 inhibitors, modifications at the N1 position and the C3 and C6 positions of the pyridine ring were key to optimizing potency.[12]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness of the presented data, it is essential to understand the methodologies used to generate it. Below are representative protocols for key biological assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[15]
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
-
Reaction Setup: In a 384-well plate, combine the kinase (e.g., CDK2/cyclin A2), the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Add a Kinase-Glo® reagent, which contains luciferase. The luciferase uses the remaining ATP to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
Cell-Based Antiproliferation Assay (MTT Assay)[18][19]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value.
Conclusion: Choosing the Right Scaffold for the Job
The comparative analysis of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds reveals a fascinating case study in the importance of constitutional isomerism in drug design. While both are structurally similar and share the status of being privileged scaffolds, they are not interchangeable.
-
The pyrazolo[3,4-b]pyridine scaffold is exceptionally well-represented in the literature, particularly as a versatile core for kinase inhibitors. Its synthetic accessibility and the proven track record of its derivatives make it a go-to scaffold for many drug discovery programs targeting the kinome.
-
The pyrazolo[4,3-b]pyridine scaffold, while less explored, has demonstrated unique potential in modulating protein-protein interactions, as exemplified by the potent PD-1/PD-L1 inhibitors. This suggests that this isomer may offer novel opportunities for targets where the specific geometry and electronic properties of the scaffold are advantageous.
Ultimately, the choice between these two scaffolds will depend on the specific biological target and the desired pharmacological profile. A thorough understanding of their distinct physicochemical properties, synthetic routes, and structure-activity relationships, as outlined in this guide, will empower researchers to make more informed decisions in the quest for novel and effective therapeutics. The subtle difference in a single atom's position can, and often does, make all the difference between a promising lead and a clinical candidate.
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Taming Drug Resistance: A Comparative Guide to the Efficacy of Tetrahydropyrazolopyridine Derivatives in Oncology
Drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. The evolution of cancer cells under therapeutic pressure results in a variety of resistance mechanisms, including target protein mutations, amplification of bypass signaling pathways, and overexpression of drug efflux pumps. This guide provides a technical comparison of a promising class of small molecules, the 4,5,6,7-tetrahydropyrazolopyridine derivatives, and their efficacy against drug-resistant cancer cell lines. We will delve into their mechanisms of action, compare their potency with established and alternative therapies, and provide standardized protocols for their evaluation.
The Pyrazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolopyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural similarity to purines allows it to effectively compete for the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2] This has led to the development of numerous pyrazolopyridine and pyrazolopyrimidine derivatives as potent anticancer agents.[3] A key area of investigation is their ability to overcome acquired resistance to existing targeted therapies.
Targeting Bypass Tracks: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives as c-Met Inhibitors
While direct information on the efficacy of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives against drug-resistant cell lines is limited in publicly available literature, significant research has been conducted on its isomer, the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. Derivatives of this structure have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[4]
The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and metastasis. Crucially, amplification of the MET gene is a known mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5] By inhibiting this "bypass" pathway, these compounds can re-sensitize resistant tumors to EGFR-targeted therapies.
One notable derivative, compound 8c from a published study, demonstrated a potent inhibitory concentration (IC50) of 68 nM against c-Met kinase.[4] This compound effectively inhibited the phosphorylation of c-Met in the MKN45 gastric cancer cell line, which is known to have MET amplification.[4][6]
Visualizing the c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway and the point of intervention for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.
Caption: The c-Met signaling cascade and the inhibitory action of a pyrazolopyridine derivative.
Head-to-Head Comparison: Performance Against Drug-Resistant Cell Lines
To contextualize the potential of these compounds, it's essential to compare their efficacy against established drugs and other investigational agents targeting resistance. The table below summarizes the in vitro potency of a representative 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative and other pyrazolopyridine/pyrazolopyrimidine compounds against relevant cell lines.
| Compound Class | Specific Derivative | Target(s) | Drug-Resistant Cell Line | Potency (IC50) | Reference |
| Tetrahydropyrazolo[4,3-c]pyridine | Compound 8c | c-Met | MKN45 (MET amplified) | ~2 µM (cellular) | [4] |
| Pyrazolopyrimidine | Derivative Example | EGFRL858R/T790M | H1975 | <0.3 nM | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | MDA-MB-468 (EGFR overexpressing) | 0.034 µM | [2] |
| Standard of Care (EGFR TKI) | Gefitinib | EGFR | H1975 (with T790M resistance mutation) | >10 µM (Resistant) | [7] |
| Standard of Care (c-Met Inhibitor) | Crizotinib | c-Met, ALK | Various | Varies | [8] |
Note: The data is compiled from multiple sources for comparative purposes. Direct head-to-head studies may not have been performed.
This comparison highlights the potency of pyrazolopyridine derivatives in targeting key drivers of drug resistance. While the tetrahydropyrazolo[4,3-c]pyridine derivative shows promise in overcoming resistance via a bypass mechanism, other pyrazolopyrimidine derivatives demonstrate exceptional potency against EGFR mutations that directly confer resistance.[1][2]
Experimental Protocol: Assessing Cell Viability via MTT Assay
A fundamental step in evaluating the efficacy of any potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired drug-resistant and parental (sensitive) cancer cell lines in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 4,5,6,7-tetrahydropyrazolopyridine derivative and control drugs (e.g., Gefitinib, Crizotinib) in culture media.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the various drug concentrations to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the MTT Assay Workflow
The following diagram outlines the key steps of the MTT assay protocol.
Caption: A step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 4,5,6,7-tetrahydropyrazolopyridine scaffold and its related structures represent a versatile and potent class of kinase inhibitors with significant potential for overcoming drug resistance in cancer. While derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine isomer show promise as c-Met inhibitors to counteract resistance via bypass signaling, other pyrazolopyrimidine derivatives have demonstrated direct and potent activity against resistance-conferring mutations in kinases like EGFR.
Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Moreover, in vivo studies using xenograft models of drug-resistant tumors are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these derivatives. The development of dual inhibitors, targeting both the primary oncogenic driver and the resistance pathway simultaneously, may offer a particularly effective strategy to preempt and overcome acquired drug resistance, ultimately improving patient outcomes.
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
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A Head-to-Head Comparison of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Analogs: A Guide for Medicinal Chemists
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of purine, this privileged heterocyclic system serves as an effective hinge-binder for numerous protein kinases, making it a focal point in the design of targeted therapeutics, particularly in oncology.[1] Its rigid, three-dimensional structure provides a robust framework for introducing diverse substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of various analogs based on this scaffold, synthesizing data from recent studies to inform future drug discovery efforts.
The Tetrahydropyrazolopyridine Scaffold: A Versatile Hinge-Binder
The core of our interest, the pyrazolopyridine nucleus, is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases, mimicking the interactions of the adenine base of ATP.[1] The tetrahydro- nature of the pyridine ring introduces conformational flexibility and provides vectors for substitution into different regions of the binding pocket. The synthesis of this scaffold commonly involves the condensation of aminopyrazoles with activated carbonyl compounds, a versatile method that facilitates the derivatization at various positions.[1]
Below is a generalized synthetic pathway for creating the tetrahydropyrazolopyridine core, which serves as the foundation for the analogs discussed.
Caption: Generalized synthetic route to the tetrahydropyrazolopyridine scaffold.
Head-to-Head Comparison: Analogs Targeting Diverse Pathologies
The true power of this scaffold lies in its adaptability. By modifying the substituents at the pyrazole and tetrahydropyridine rings, chemists have successfully targeted a wide range of proteins implicated in various diseases.
Kinase Inhibitors: The Anti-Cancer Frontier
Kinase inhibition remains the most explored application for this scaffold. Analogs have been developed to target Cyclin-Dependent Kinases (CDKs), ERK2, and c-Met, all crucial regulators of cell growth and proliferation.[2][3][4]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central to cell cycle regulation, and their dysregulation is a hallmark of many cancers.[4][5] The pyrazolopyridine framework is a promising scaffold for developing CDK inhibitors.[1][6] For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines demonstrated potent and selective CDK inhibitory activities, leading to the inhibition of cellular proliferation in human tumor cells.[6] Another study focusing on pyrazolo[3,4-d]pyrimidin-4-one derivatives, a related scaffold, identified compounds with significant antiproliferative activity against breast cancer cell lines (MCF-7) and potent enzymatic inhibition of CDK2.[7] Compound 1j from this series showed an IC50 of 1.60 µM against CDK2.[7]
-
ERK2 Inhibitors: The MAPK/ERK pathway is another critical signaling cascade in cancer. Structure-based design has led to tetrahydro-pyrazolopyridine analogs that act as potent ERK2 inhibitors.[3] A key strategy involved elaborating a fragment lead to establish a new lipophilic interaction with a tyrosine residue in the binding cleft. Subsequent optimization by cleaving a lipophilic moiety reconfigured the ligand binding, creating a new polar contact with an aspartate residue, which significantly improved both potency and in vitro clearance profiles.[3]
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is an attractive target for cancer therapy due to its role in tumor growth and metastasis.[2] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed as c-Met inhibitors.[2] Compound 8c from this series displayed an IC50 of 68 nM against c-Met kinase and showed high selectivity (>50-fold) against other tyrosine kinases.[2] Western blot analysis confirmed that this compound effectively inhibited the phosphorylation of c-Met in a dose-dependent manner.[2]
Anion Transporter Inhibitors: A Novel Approach for Inflammatory Diseases
Beyond kinases, the scaffold has been adapted to target anion transporters like pendrin (SLC26A4), which is implicated in inflammatory airway diseases.[8][9]
-
Pendrin (SLC26A4) Inhibitors: Researchers developed a regioselective synthesis for a focused library of tetrahydropyrazolopyridine analogs to probe the structure-activity relationship (SAR) for pendrin inhibition.[8][9] The key modifications were made at the tetrahydropyridyl nitrogen. This study established that N-phenyl ureas are a highly privileged substitution at this position. Further optimization, such as the introduction of fluorine atoms on the phenyl ring, led to a more than two-fold improvement in potency, with compound 19 (a 3,5-difluoro-substituted analog) achieving an IC50 of 3.1 µM.[8] In contrast, analogs containing sulfonamides or esters showed minimal activity, highlighting the specific structural requirements for pendrin inhibition.[8]
Comparative Data Summary
| Compound ID (or Class) | Target | Key Structural Modifications | Biological Activity (IC₅₀) | Key SAR Insights | Reference |
| Compound 19 | Pendrin (SLC26A4) | N-(3,5-difluorophenyl)urea at the tetrahydropyridine nitrogen | 3.1 µM | N-phenyl ureas are privileged; fluorine substitution enhances potency. | [8] |
| Compound 8c | c-Met Kinase | (Isomeric pyrazolo[4,3-c]pyridine core) | 68 nM | Showed >50-fold selectivity over other kinases. | [2] |
| ERK2 Inhibitor Series | ERK2 Kinase | Cleavage of a lipophilic moiety to establish a new polar contact | Not specified | Reconfiguration of the binding cleft improved lipophilic efficiency and clearance. | [3] |
| Pyrazolo[3,4-b]pyridine Series | CDK1 | 3,5-disubstitution pattern | Not specified | Demonstrated potent and selective CDK inhibition and anti-proliferative activity. | [6] |
| Compound 1j | CDK2 | (Pyrazolo[3,4-d]pyrimidin-4-one core) | 1.60 µM | Significant antiproliferative activity in MCF-7 breast cancer cells. | [7] |
Experimental Protocols & Methodologies
To ensure the reproducibility and validity of the presented data, understanding the underlying experimental design is crucial.
Protocol: Pendrin Inhibition Assay
This assay quantifies the ability of a compound to inhibit the anion exchange activity of pendrin, a process vital for its physiological function. The causality is direct: an effective inhibitor will slow the rate of anion exchange, which is measured via a proxy fluorescence signal.
Principle: This is a fluorescence-based assay measuring iodide (I⁻) influx, which quenches the fluorescence of a pre-loaded halide-sensitive dye. Pendrin facilitates the exchange of extracellular I⁻ for intracellular chloride (Cl⁻). Inhibitors reduce the rate of this exchange, resulting in a slower rate of fluorescence decrease.[8]
Step-by-Step Methodology:
-
Cell Culture & Dye Loading: CHO cells stably expressing pendrin are cultured to confluence. The cells are then loaded with a halide-sensitive fluorescent dye (e.g., YFP-H148Q/I152L) by incubation.
-
Compound Incubation: The dye-loaded cells are incubated with various concentrations of the test analogs (e.g., from 0.1 µM to 100 µM) for a predetermined period to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells in a chloride-rich buffer is measured using a fluorescence plate reader.
-
Initiation of Anion Exchange: An iodide-containing solution is added to the cells, replacing the chloride buffer. This initiates Cl⁻/I⁻ exchange mediated by pendrin.
-
Kinetic Fluorescence Reading: The decrease in fluorescence is monitored over time. The rate of fluorescence quenching is directly proportional to the rate of iodide influx and thus pendrin activity.
-
Data Analysis: The initial rate of fluorescence decrease is calculated for each concentration of the test compound. These rates are normalized to the vehicle control (100% activity) and a maximal inhibition control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for a fluorescence-based pendrin inhibition assay.
Structure-Activity Relationship (SAR) Insights
Synthesizing the data allows us to derive key SAR principles for the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold. These insights are crucial for guiding the design of next-generation analogs.
-
Substitution at the Tetrahydropyridine Nitrogen is Critical: As seen in the pendrin inhibitors, the choice of substituent at this position can dramatically alter biological activity.[8] While N-phenyl ureas were optimal for pendrin, kinase inhibitors often feature different groups at the analogous position to interact with the solvent-exposed region of the ATP binding site.
-
Aromatic Substitutions for Potency Tuning: For both kinase and pendrin inhibitors, substitutions on appended aromatic rings (e.g., fluorination) are a proven strategy to enhance potency.[8] This can be attributed to altered electronic properties or the formation of specific halogen bonds with the target protein.
-
The Core Matters: While often discussed interchangeably, isomeric scaffolds like pyrazolo[4,3-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[3,4-b]pyridine can have distinct biological profiles.[1][2] The orientation of the pyrazole nitrogen atoms dictates the hydrogen bonding pattern and the geometry of the appended substituents, influencing target engagement.
Caption: Key structure-activity relationship points on the scaffold.
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold and its isomers continue to be exceptionally fruitful starting points for drug discovery. The comparative analysis reveals that while the core provides a reliable anchor, particularly for kinase targets, the biological outcome is exquisitely sensitive to the nature and placement of its substituents. Future work should focus on developing analogs with improved kinase selectivity to minimize off-target effects and exploring novel therapeutic areas beyond oncology and inflammatory diseases where this versatile scaffold may prove beneficial.
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Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). (2019). PubMed. [Link]
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Synthesis and structure-activity relationship of tetrahydropyrazolopyrimidine derivatives--a novel structural class of potent calcium-sensing receptor antagonists. (2010). PubMed. [Link]
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4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. (n.d.). MySkinRecipes. [Link]
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Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). PubMed. [Link]
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Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. (n.d.). PubMed. [Link]
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Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. (2015). PubMed. [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Center for Biotechnology Information. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). National Center for Biotechnology Information. [Link]
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Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). Semantic Scholar. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Europe PMC. [Link]
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A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2014). CSIRO Publishing. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
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Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. (2022). PubMed. [Link]
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Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (n.d.). ResearchGate. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
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Confirming the Binding Mode of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine Derivatives to c-Met Kinase: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the binding mode of a novel inhibitor to its target is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of key experimental methodologies for validating the interaction between 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-based inhibitors and their oncogenic target, the c-Met kinase. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the generated data, moving beyond a simple listing of techniques to a logical workflow for binding mode confirmation.
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising starting point for the development of potent and selective c-Met kinase inhibitors. Dysregulation of the c-Met signaling pathway is a known driver in multiple cancers, making it a critical therapeutic target.[1] Once a lead compound from this series is identified, a multi-faceted approach is essential to rigorously characterize its binding mechanism. This guide will focus on a logical progression of experiments, from initial binding affinity determination to high-resolution structural elucidation.
The Central Challenge: From Affinity to Atomic Detail
Identifying a compound that inhibits a target's activity is only the first step. To optimize this inhibitor, a detailed understanding of its binding mode is crucial. Key questions that need to be answered include:
-
Does the compound bind directly to the intended target?
-
What is the affinity and stoichiometry of this interaction?
-
Which specific residues in the binding pocket are involved in the interaction?
-
Does the inhibitor bind to the active or inactive conformation of the kinase?
-
How does its binding mode compare to known c-Met inhibitors?
To address these questions, a combination of biophysical and structural techniques is employed. This guide will compare four workhorse methodologies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Key Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Binding affinity (K D ), association (k a ) and dissociation (k d ) rates, binding specificity. | Real-time, label-free, high sensitivity, can screen multiple compounds. | Immobilization of the protein may affect its conformation and activity, mass transport limitations can complicate data analysis. | High |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction. | Requires larger amounts of protein and compound, lower throughput, may not be suitable for very weak or very tight binders. | Low to Medium |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise details of the binding mode and interacting residues. | Provides unambiguous, atomic-level detail of the binding interaction. | Requires high-quality protein crystals, which can be challenging to obtain; the crystal structure represents a static snapshot. | Low |
| Nuclear Magnetic Resonance (NMR) | Ligand binding confirmation, identification of the binding site on the protein, structural information on the complex in solution. | In-solution technique, provides dynamic information, can be used for a wide range of binding affinities. | Requires isotopically labeled protein for detailed studies, protein size limitations, lower throughput. | Low to Medium |
Experimental Workflows and Protocols
A logical workflow for confirming the binding mode of a novel 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivative to c-Met would typically start with biophysical methods to confirm direct binding and quantify affinity, followed by structural methods for high-resolution details.
ITC data analysis workflow.
X-ray Crystallography for High-Resolution Structural Details
X-ray crystallography provides the gold standard for determining the precise binding mode of an inhibitor. [2][3][4] Objective: To obtain a high-resolution crystal structure of the c-Met kinase domain in complex with the pyrazolopyridine inhibitor to visualize the atomic-level interactions.
Experimental Protocol:
-
Protein Expression and Purification:
-
High-purity, homogenous c-Met kinase domain is expressed (e.g., in insect or bacterial cells) and purified.
-
-
Crystallization:
-
The purified c-Met is concentrated to 5-10 mg/mL.
-
The pyrazolopyridine inhibitor is added in a 3-5 fold molar excess.
-
The complex is subjected to extensive crystallization screening using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and a wide range of crystallization conditions (precipitants, buffers, salts, additives).
-
-
Data Collection and Structure Determination:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known c-Met structure as a search model.
-
The inhibitor is built into the electron density map, and the structure is refined.
-
Data Interpretation:
The resulting structure will reveal:
-
The specific amino acid residues in the c-Met active site that interact with the inhibitor.
-
The types of interactions (hydrogen bonds, hydrophobic interactions, π-stacking).
-
The conformation of the kinase (e.g., DFG-in or DFG-out).
-
The conformation of the inhibitor in the bound state.
This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Solution Confirmation
NMR spectroscopy provides a powerful means to confirm binding and map the interaction site in a solution state, which is more representative of the physiological environment. [5][6][7] Objective: To confirm the binding of the pyrazolopyridine inhibitor to the c-Met kinase domain in solution and to identify the residues involved in the interaction using Heteronuclear Single Quantum Coherence (HSQC) experiments.
Experimental Protocol:
-
Protein Isotope Labeling:
-
¹⁵N-labeled c-Met kinase domain is expressed in minimal media supplemented with ¹⁵N-ammonium chloride.
-
-
NMR Titration:
-
A series of 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled c-Met are acquired in the absence and presence of increasing concentrations of the pyrazolopyridine inhibitor.
-
-
Data Analysis:
-
The HSQC spectra are overlaid, and chemical shift perturbations (CSPs) of the backbone amide signals are monitored.
-
Residues exhibiting significant CSPs upon inhibitor binding are mapped onto the 3D structure of c-Met to identify the binding site.
-
Alternative NMR Technique: Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed NMR technique that does not require an isotopically labeled protein. It can be used to identify which parts of the inhibitor are in close proximity to the protein, providing a complementary view of the binding epitope.
Conclusion
Confirming the binding mode of a novel 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-based inhibitor to c-Met kinase requires a rigorous, multi-pronged approach. By systematically employing a combination of biophysical and structural techniques, researchers can build a comprehensive understanding of the molecular interactions driving inhibition. This detailed knowledge is paramount for the successful optimization of lead compounds and the development of effective and selective targeted therapies for cancer. This guide provides a framework for designing and interpreting these critical experiments, empowering drug discovery teams to make data-driven decisions in their quest for novel therapeutics.
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Bladt, F., et al. (2013). The c-Met inhibitor tepotinib (EMD 1214063) shows potent and highly selective activity in preclinical models. Clinical Cancer Research, 19(11), 3047-3057. [Link]
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Padda, S. K., et al. (2021). Tepotinib in patients with non–small-cell lung cancer with MET exon 14 skipping alterations. New England Journal of Medicine, 385(6), 552-561. [Link]
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Duke University. (2022). Guide to Running an SPR Experiment. [Link]
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RCSB Protein Data Bank. (2007). 2RFN: x-ray structure of c-Met with inhibitor. [Link]
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The Rise of Pyrazolopyridines in Antithrombotic Therapy: A Comparative Analysis of Apixaban
A Senior Application Scientist's Guide to Benchmarking a Modern Anticoagulant Against Standard-of-Care
Introduction: From Scaffold to Blockbuster
The 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine scaffold, a close structural isomer of the [4,3-b] series, represents a triumph of modern medicinal chemistry. Its inherent structural features, reminiscent of purine bases, have made the broader pyrazolopyridine family a "privileged scaffold" in drug discovery, leading to numerous kinase inhibitors and other targeted therapies.[1][2][3] This guide focuses on one of its most successful derivatives: Apixaban (Eliquis), a highly potent and selective direct Factor Xa (FXa) inhibitor.
The development of Apixaban marked a significant evolution in anticoagulant therapy, moving away from the broad-spectrum, difficult-to-manage activity of traditional drugs like warfarin towards a targeted, predictable, and orally bioavailable treatment.[4][5] This guide will provide a head-to-head comparison of Apixaban against its direct oral anticoagulant (DOAC) peer, Rivaroxaban (Xarelto), and the long-standing standard-of-care, Warfarin. We will delve into their mechanisms of action, compare their clinical efficacy and safety profiles based on landmark clinical trial data, and provide the standard experimental protocols used to characterize their activity. This analysis is designed for researchers and drug development professionals seeking to understand the competitive landscape and the scientific rationale behind the clinical success of this pyrazolopyridine derivative.
Mechanism of Action: A Tale of Three Inhibitors
The coagulation cascade is a complex series of enzymatic activations culminating in the formation of a fibrin clot. The standard-of-care drugs discussed here intervene at different key points in this cascade.
Apixaban & Rivaroxaban: Direct Factor Xa Inhibition
Apixaban and Rivaroxaban are both members of the DOAC class and share a common mechanism: the direct and selective inhibition of Factor Xa.[1][4][6] FXa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for converting prothrombin into thrombin.[3][7]
-
Apixaban : As a reversible and selective active site inhibitor, Apixaban neutralizes both free FXa in the plasma and FXa that is already bound within a clot or the prothrombinase complex.[1][3][5][8][9] This action effectively decreases thrombin generation and, consequently, thrombus development.[1][6][8] Importantly, its activity does not require a cofactor like antithrombin III.[1][5][8]
-
Rivaroxaban : Similarly, Rivaroxaban selectively blocks the active site of FXa, inhibiting both free and prothrombinase-bound forms without the need for a cofactor.[4][6][7] By halting FXa, it indirectly inhibits platelet aggregation that would otherwise be induced by thrombin.[4][7]
The direct, targeted nature of these drugs leads to a predictable anticoagulant effect, allowing for fixed dosing without the need for routine coagulation monitoring.[4][6]
Warfarin: Indirect Vitamin K Antagonism
Warfarin, a coumarin derivative, operates much further upstream by a completely different mechanism. It competitively inhibits the vitamin K epoxide reductase complex subunit 1 (VKORC1).[10][11] This enzyme is essential for recycling oxidized vitamin K back to its active, reduced form.[10][11][12]
Active vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[2][10][11] Without this modification, these factors are biologically inactive. By depleting active vitamin K, warfarin reduces the synthesis of functional clotting factors, thereby producing its anticoagulant effect.[10][13] This indirect and broad mechanism results in a delayed onset of action (24-72 hours), a long duration of effect (2-5 days), and significant variability in patient response, necessitating frequent monitoring via the International Normalized Ratio (INR).[10]
Logical Relationship: Coagulation Cascade Inhibition
Caption: Mechanisms of anticoagulant action.
Comparative Efficacy and Safety: A Data-Driven Overview
While direct head-to-head randomized controlled trials comparing different DOACs are limited, a wealth of data exists from large-scale trials comparing individual DOACs to warfarin.[14] Network meta-analyses and real-world evidence studies also provide valuable insights into their relative performance.[15][16][17]
| Metric | Apixaban (Eliquis) | Rivaroxaban (Xarelto) | Warfarin (Coumadin) |
| Primary Target | Direct Factor Xa[1][3] | Direct Factor Xa[4][6][7] | Vitamin K Epoxide Reductase (VKORC1)[10][11] |
| Dosing | Fixed oral dose (typically twice daily)[9] | Fixed oral dose (typically once daily)[4] | Variable dose, requires INR monitoring[10] |
| Onset of Action | Rapid (2-4 hours)[18] | Rapid (2-4 hours)[18] | Slow (24-72 hours)[10] |
| Half-life | ~12 hours[9] | 5-9 hours (younger adults), 11-13 hours (elderly)[18] | 36-42 hours[12] |
| Stroke Prevention (AF) | Superior or non-inferior to well-managed warfarin.[3] | Non-inferior to well-managed warfarin.[19] | Established efficacy, but requires tight therapeutic control.[13] |
| Major Bleeding Risk | Significantly lower risk of major bleeding compared to warfarin.[1] Some indirect data suggests a lower risk than other DOACs.[1][14] | Similar or slightly higher risk of major bleeding compared to warfarin, particularly GI bleeding.[16][17] | Higher risk of major and intracranial bleeding compared to DOACs.[20] |
| Food/Drug Interactions | Substrate of CYP3A4 and P-gp; interactions with strong inhibitors/inducers.[8] No dietary restrictions.[3] | Substrate of CYP3A4; interactions with strong inhibitors/inducers.[18] No dietary restrictions.[4] | Numerous drug interactions via CYP2C9 and other pathways.[11] Significant dietary (Vitamin K) interactions.[10] |
| Reversal Agent | Andexanet alfa (specific antidote available) | Andexanet alfa (specific antidote available) | Vitamin K, FFP, PCC[2][10] |
Data synthesized from pivotal clinical trials and meta-analyses. Direct comparisons between DOACs should be interpreted with caution as they are often from indirect analyses.[14][15]
Experimental Protocols: Quantifying Anticoagulant Activity
Benchmarking novel compounds against these standards of care requires robust and validated in vitro and ex vivo assays. The choice of assay is dictated by the drug's mechanism of action.
Protocol 1: Chromogenic Anti-Factor Xa Assay
This is the gold-standard functional assay for measuring the activity of direct and indirect FXa inhibitors like Apixaban, Rivaroxaban, and heparins.[21][22][23]
Objective: To quantify the inhibitory effect of a test compound on Factor Xa activity in plasma.
Principle: The assay measures the residual activity of a known amount of exogenous FXa after it has been incubated with patient plasma containing an inhibitor. The residual FXa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the concentration of the FXa inhibitor in the sample.[22][24][25]
Step-by-Step Methodology:
-
Sample Preparation: Collect blood in a citrate tube and prepare platelet-poor plasma (PPP) by centrifugation.
-
Standard Curve Generation: Prepare a standard curve by spiking a normal plasma pool with known concentrations of the specific anticoagulant being tested (e.g., Apixaban).
-
Incubation: In a microplate well, add the test plasma sample (or a standard curve point) to a reagent containing a fixed, excess amount of bovine Factor Xa. Allow to incubate for a specified time at 37°C. During this time, the inhibitor in the plasma will bind to and inactivate a portion of the FXa.
-
Chromogenic Reaction: Add a chromogenic substrate specific for FXa (e.g., S-2765). The residual, unbound FXa will cleave the substrate, releasing a yellow-colored p-nitroaniline (pNA) molecule.
-
Measurement: Stop the reaction after a fixed time using an acid (e.g., citric acid). Read the absorbance of the pNA at 405 nm using a microplate reader.
-
Quantification: The optical density is inversely proportional to the inhibitor concentration.[22] Plot the absorbance values for the standards against their concentrations to generate a standard curve. Use this curve to determine the concentration of the FXa inhibitor in the test samples, typically reported in ng/mL.
Workflow: Chromogenic Anti-FXa Assay
Caption: Key steps in the anti-FXa chromogenic assay.
Protocol 2: Prothrombin Time (PT) / International Normalized Ratio (INR)
This is the standard assay for monitoring Warfarin therapy. It is a global clotting assay that is sensitive to deficiencies in the extrinsic and common pathways, particularly the vitamin K-dependent factors (II, VII, X).
Objective: To measure the time it takes for a plasma sample to clot after the addition of a thromboplastin reagent and to standardize this time using the INR.
Principle: Tissue factor (thromboplastin) is added to the plasma, initiating the extrinsic pathway of coagulation. The time to fibrin clot formation is measured. The INR is a calculation that standardizes the PT result to account for variations in thromboplastin reagents between different laboratories.
Step-by-Step Methodology:
-
Sample Preparation: Collect blood in a citrate tube and prepare platelet-poor plasma (PPP) by centrifugation.
-
Incubation: Pre-warm the plasma sample to 37°C.
-
Initiation: Add a pre-warmed thromboplastin-calcium reagent to the plasma sample. This simultaneously initiates coagulation and starts a timer.
-
Detection: A coagulometer detects the formation of a fibrin clot, typically through mechanical or optical means, and stops the timer. The resulting time in seconds is the Prothrombin Time (PT).
-
Calculation of INR: The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT) ^ ISI Where "Mean Normal PT" is the geometric mean PT of a healthy population and "ISI" (International Sensitivity Index) is a value assigned by the manufacturer for the specific batch of thromboplastin reagent used.
Conclusion and Future Outlook
For researchers in the field, the pyrazolopyridine core remains a fertile ground for discovering novel inhibitors. The success of Apixaban underscores the value of targeting key enzymatic nodes in pathological cascades. Future benchmarking of novel anticoagulants will inevitably involve comparison against the high bar set by Apixaban, utilizing the standardized chromogenic anti-FXa assay as a primary tool for preclinical evaluation. The continued exploration of this privileged scaffold promises further innovations in targeted therapies.
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Rivaroxaban (Xarelto): Uses, Dosage, Side Effects & Interactions - Minicule. (n.d.). Retrieved from [Link]
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Comparative Analysis of Direct Oral Anticoagulants in Atrial Fibrillation | ECR Journal. (2025, May 9). Retrieved from [Link]
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Comparative Analysis of the Net Clinical Benefit of Direct Oral Anticoagulants in Atrial Fibrillation - PubMed Central. (2025, May 9). Retrieved from [Link]
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Are there ongoing head-to-head studies between Direct Oral Anticoagulants (DOACs)? (2025, November 8). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine: A Comparative Analysis
Introduction: The Significance of the Tetrahydropyrazolopyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an excellent framework for presenting pharmacophoric elements in a defined spatial orientation, leading to potent and selective interactions with various biological targets. Derivatives of this and related pyrazolopyridine systems have shown a wide spectrum of biological activities, including roles as kinase inhibitors, antagonists for various receptors, and potential therapeutics for cancer and neurological diseases.[1][2][3]
Given its therapeutic potential, the development of efficient, scalable, and reproducible synthetic routes to this scaffold is of paramount importance for researchers in drug discovery and development. However, the published literature presents a variety of strategic approaches, each with inherent advantages and challenges. Direct comparisons are often complicated by variations in substrates and reported experimental detail.
This guide provides an in-depth, comparative analysis of three distinct and representative strategies for the synthesis of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core. We will move beyond a simple recitation of procedures to dissect the underlying chemical logic, evaluate the practical reproducibility, and offer field-proven insights into the strengths and weaknesses of each method. Our objective is to equip fellow researchers with the critical knowledge needed to select and implement the most suitable synthetic route for their specific research goals.
Strategic Overview: Three Competing Pathways
The construction of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold can be approached from several retrosynthetic perspectives. We will focus on three logical and commonly employed strategies:
-
Strategy A: The Multi-Component Reaction (MCR) Approach. This strategy aims for maximum efficiency by combining multiple simple starting materials in a one-pot reaction to rapidly assemble the complex heterocyclic core.
-
Strategy B: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole. A classical and robust approach involving the cyclization of a suitably functionalized aminopyrazole to build the fused pyridine ring.[4]
-
Strategy C: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine. This method begins with a substituted pyridine and constructs the pyrazole ring upon it, often followed by a final reduction step to achieve the desired tetrahydro-pyridine state.[5]
Strategy A: The Multi-Component Reaction (MCR) Approach
Conceptual Framework
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[1] While a direct pseudo-six-component reaction for the specific [4,3-b] isomer is not as commonly reported as for other isomers, the principles of the Hantzsch pyridine synthesis or related condensations can be adapted.[6] This involves the one-pot condensation of an enamine or equivalent, an active methylene compound, an aldehyde, and an ammonia source.
Causality Behind Experimental Choices: The logic is to form the dihydropyridine ring through a cascade of reactions: Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration. The pyrazole moiety can be pre-formed as one of the components (e.g., an aminopyrazole) or formed in situ. The choice of an ammonia source (e.g., ammonium acetate) is critical as it provides the final nitrogen atom for the pyridine ring.[7]
Representative Experimental Protocol (Hypothetical)
This protocol is a representative adaptation based on established MCR principles for related structures.
-
Reaction Setup: To a solution of 4-formyl-1H-pyrazole (1.0 eq) in ethanol (0.2 M) are added malononitrile (1.1 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (2.5 eq).
-
Reaction Conditions: The mixture is heated to reflux (approx. 80 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion (typically 6-12 hours), the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol and diethyl ether. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Evaluation and Field Insights
-
Strengths:
-
High Convergence: Rapidly builds the core structure from simple, often commercially available starting materials.
-
Operational Simplicity: One-pot procedure reduces the number of synthetic steps, work-ups, and purifications.
-
Scaffold Diversity: Amenable to creating libraries of compounds by simply varying the input components.
-
-
Weaknesses & Reproducibility Challenges:
-
Regioselectivity: Controlling the regiochemistry to exclusively obtain the [4,3-b] isomer over other possibilities (e.g., [3,4-b]) can be challenging and highly dependent on the specific substrates and reaction conditions.
-
Reaction Optimization: MCRs can be sensitive to solvent, temperature, and catalyst, often requiring significant optimization to achieve reproducible high yields.
-
Purification: The reaction mixture can be complex, sometimes making the isolation of the desired product difficult.
-
Strategy B: Annulation from an Aminopyrazole Intermediate
Conceptual Framework
This is a more traditional, linear approach that offers excellent control over regiochemistry. The strategy relies on a pre-formed, stable aminopyrazole precursor which is then elaborated to construct the fused pyridine ring.[8][9] The key transformation is the cyclization of a 4-amino-5-substituted pyrazole with a 1,3-dielectrophile or an equivalent synthon.
Causality Behind Experimental Choices: By starting with a 4-aminopyrazole, the position of the pyrazole nitrogen atoms relative to the fusion point is already fixed, ensuring the unambiguous formation of the [4,3-b] ring system. The choice of the cyclizing agent (e.g., an α,β-unsaturated aldehyde or ketone) dictates the substitution pattern on the newly formed pyridine ring. Acid catalysis is often employed to activate the electrophile and promote the key cyclization and dehydration steps.[8]
Representative Experimental Protocol
This protocol is based on the general principles described by Aggarwal et al. and others for related isomers.[10]
-
Michael Addition & Cyclization: A solution of 4-amino-1H-pyrazole-5-carbaldehyde (1.0 eq) and an appropriate α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.2 eq) in acetic acid is heated to reflux for 4-8 hours. The reaction is monitored by TLC.
-
Isolation of Aromatic Intermediate: After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield the aromatic 1H-pyrazolo[4,3-b]pyridine intermediate.
-
Reduction to Tetrahydro Core: The aromatic intermediate (1.0 eq) is dissolved in methanol or ethanol, and Palladium on carbon (10 wt. %, 5 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon or Parr shaker). The reaction is stirred at room temperature until hydrogen uptake ceases (12-24 hours).
-
Final Work-up: The catalyst is removed by filtration through Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography or recrystallization to afford the final 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine.
Evaluation and Field Insights
-
Strengths:
-
High Regiocontrol: The synthesis is unambiguous, providing excellent control over the final isomer. This is a major advantage for ensuring the identity of the final compound.
-
Reliability: This classical approach is generally robust and less sensitive to minor variations in reaction conditions compared to MCRs.
-
Predictable Outcomes: The stepwise nature allows for the isolation and characterization of intermediates, simplifying troubleshooting.
-
-
Weaknesses & Reproducibility Challenges:
-
Longer Sequence: Typically involves more synthetic steps than an MCR approach, leading to lower overall yields and increased labor.
-
Starting Material Availability: Substituted 4-aminopyrazoles may not be commercially available and could require multi-step synthesis themselves.
-
Strategy C: Annulation onto a Pyridine Core & Subsequent Reduction
Conceptual Framework
This strategy inverts the logic of Strategy B. It begins with a readily available, functionalized pyridine and builds the pyrazole ring onto it. A powerful method for this transformation is the modified Japp-Klingemann reaction.[11][12] This approach involves the reaction of a diazonium salt with a β-ketoester attached to the pyridine core, which, after rearrangement and cyclization, forms the fused pyrazole ring.[13] The final step is the reduction of the pyridine ring.
Causality Behind Experimental Choices: The key starting material is a 2-chloro-3-nitropyridine, which is activated for nucleophilic aromatic substitution (SNAr).[5] Reaction with a β-ketoester anion displaces the chloride. The nitro group is then reduced to an amine, diazotized, and subjected to intramolecular cyclization, or an alternative Japp-Klingemann sequence is used to form a hydrazone that cyclizes onto the pyridine ring. The final reduction of the electron-rich pyrazolopyridine ring is typically achieved via catalytic hydrogenation.
Representative Experimental Protocol
This protocol is adapted from the work of Ryabukhin et al. on the synthesis of the aromatic core.[5][11]
-
SNAr Reaction: To a solution of ethyl 2-methyl-3-oxobutanoate (1.1 eq) in dry DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. After stirring for 30 minutes, add a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Japp-Klingemann Reaction & Cyclization: The crude intermediate from step 1 is treated with an arenediazonium salt in an appropriate buffer. The resulting hydrazone undergoes base- or acid-catalyzed cyclization to form the aromatic 1H-pyrazolo[4,3-b]pyridine core. This is often performed as a one-pot procedure from the SNAr product.[11][13]
-
Reduction to Tetrahydro Core: The resulting aromatic pyrazolo[4,3-b]pyridine is reduced using conditions similar to those described in Strategy B (e.g., H₂, Pd/C in an alcoholic solvent or acetic acid).
-
Work-up and Purification: Standard aqueous work-up followed by purification via column chromatography or recrystallization yields the target compound.
Evaluation and Field Insights
-
Strengths:
-
Starting Material Accessibility: Substituted 2-chloropyridines are often readily available or easily synthesized.
-
Versatility: The Japp-Klingemann reaction allows for the introduction of various substituents on the pyrazole nitrogen, providing a key handle for diversification.[12]
-
Good Regiocontrol: The annulation strategy provides the desired [4,3-b] isomer without ambiguity.
-
-
Weaknesses & Reproducibility Challenges:
-
Harsh Conditions: The use of strong bases (NaH) and potentially unstable intermediates (diazonium salts) requires careful handling and anhydrous conditions.
-
Multi-step Process: Like Strategy B, this is a linear sequence that can be lengthy.
-
Reduction Step: Catalytic hydrogenation of pyridine rings can sometimes be sluggish or lead to over-reduction depending on the catalyst and substrate. Careful optimization of the reduction conditions is often necessary.
-
Quantitative Comparison of Synthetic Strategies
| Parameter | Strategy A: MCR | Strategy B: Pyrazole First | Strategy C: Pyridine First |
| Typical Step Count | 1-2 steps | 3-5 steps | 3-5 steps |
| Overall Yield | Variable (30-70%) | Moderate (20-50%) | Moderate (25-55%) |
| Regiocontrol | Potentially Poor | Excellent | Excellent |
| Starting Materials | Simple, commercial | May require synthesis | Generally available |
| Operational Simplicity | High (One-Pot) | Moderate (Stepwise) | Moderate (Stepwise) |
| Reproducibility | Moderate; sensitive | High | High |
| Key Advantage | Speed and convergence | Unambiguous regiochemistry | Versatility at pyrazole N1 |
| Key Challenge | Controlling selectivity | Length of sequence | Potentially harsh conditions |
Conclusion and Recommendations
The choice of synthetic strategy for accessing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is a classic case of balancing speed against control.
-
For rapid library synthesis and initial exploration where speed is paramount and some ambiguity in byproducts can be tolerated, the Multi-Component Reaction (Strategy A) is an attractive, albeit higher-risk, option that requires careful optimization and characterization.
-
For unambiguous synthesis of a specific target where structural integrity is critical, such as in late-stage drug development or for establishing structure-activity relationships, the more controlled, stepwise approaches are superior. Strategy B (Annulation from an Aminopyrazole) is arguably the most reliable and robust method, provided the necessary aminopyrazole starting material is accessible.
-
Strategy C (Annulation onto a Pyridine) offers a powerful alternative, particularly when diversification at the N1 position of the pyrazole ring is desired. It combines excellent regiocontrol with access from common pyridine starting materials, making it a strategically valuable route for medicinal chemistry programs.
Ultimately, a thorough review of the available starting materials and the specific goals of the research project should guide the synthetic chemist's choice. Each method is a valid and powerful tool when applied in the appropriate context.
References
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Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link][4][5][11]
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Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]
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Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed, 36683103. [Link][4][13]
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Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link][5][11]
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Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines. Chemical Methodologies. [Link][1]
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Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(6), 241-280. [Link][10]
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Yao, C-F., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines. Arkivoc, 2009(2), 258-268. [Link][8]
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Dyakonov, V. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4443. [Link][9]
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Reddy, C. R., et al. (2015). Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. RSC Advances, 5(26), 20293-20300. [Link]
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Quiroga, J., et al. (2012). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 16(2), 194-216. [Link]
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Anary-Abbasinejad, M., et al. (2014). An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media. Arkivoc, 2014(4), 204-214. [Link][7]
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Li, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. [Link][2]
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Bagley, M. C. (2021). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Synfacts, 17(01), 1-2. [Link][6]
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Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health, PMC9861699. [Link][4]
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Kumar, V., et al. (2013). Discovery of Novel Tetrahydro-Pyrazolo [4,3-c] Pyridines for the Treatment of Neuropathic Pain: Synthesis and Neuropharmacology. European Journal of Medicinal Chemistry, 66, 211-220. [Link][3]
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A Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
This document provides a comprehensive guide for the proper and safe disposal of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS No. 2156657-30-4), a heterocyclic amine commonly utilized as a key intermediate in pharmaceutical research and development.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As this compound is a research chemical, detailed toxicological and environmental fate data may not be fully available. Therefore, a precautionary approach, treating the substance as potentially hazardous, is mandatory.
Hazard Assessment and Regulatory Overview
While a specific Safety Data Sheet (SDS) for the hydrochloride salt of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is available, comprehensive hazard data for the freebase form is limited.[2] However, based on the data for structurally related compounds, such as its isomers and the parent pyridine ring, we must assume the following potential hazards:
-
Health Hazards: The isomer, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, is classified as Acute Toxicity, Category 4 (Oral), indicating it may be harmful if swallowed.[3] Pyridine derivatives can cause skin and eye irritation.[4]
-
Environmental Hazards: Many nitrogen-containing heterocyclic compounds are water-soluble and can pose risks to aquatic life if not disposed of correctly.[5] Improper disposal of pharmaceutical intermediates can lead to environmental contamination.[5][6]
All chemical waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[7] This guide is designed to align with the principles of compliant hazardous waste management.
Table 1: Key Chemical and Safety Information
| Property | Information | Source |
| Chemical Name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride | [1] |
| CAS Number | 2156657-30-4 | [1][2] |
| Molecular Formula | C₆H₁₀ClN₃ | [1] |
| Primary Use | Pharmaceutical Intermediate | [1] |
| Assumed Hazards | Harmful if swallowed, potential skin/eye irritant | [3][4] |
Personal Protective Equipment (PPE)
Before handling 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine in any form, all personnel must wear the following standard laboratory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for managing large spills or when generating aerosols.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of waste containing 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine.
Caption: Decision tree for categorizing and handling different forms of waste.
Step-by-Step Disposal Protocols
NEVER dispose of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine or its solutions down the drain.[8]
Protocol 4.1: Unused or Expired Pure Compound
-
Container: Keep the compound in its original, clearly labeled container.
-
Labeling: If not already present, affix a hazardous waste label to the container.
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials (e.g., strong oxidizing agents).
-
Disposal Request: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7][9]
Protocol 4.2: Solutions Containing the Compound
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) for liquid hazardous waste.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of the pyrazolopyridine derivative.
-
Collection: Pour the waste solution carefully into the container, avoiding splashes. Keep the container closed when not in use.
-
Segregation: Do not mix different waste streams. For example, keep halogenated and non-halogenated solvent waste separate if required by your facility.[9]
-
Final Disposal: Once the container is full, arrange for its collection through your institution's EHS office. The recommended final disposal method for such pharmaceutical intermediates is high-temperature incineration.[6]
Protocol 4.3: Contaminated Materials
-
Collection: Place all contaminated disposable items, such as gloves, bench paper, and pipette tips, into a dedicated, labeled hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
-
Glassware: Heavily contaminated, non-cleanable glassware should be disposed of as hazardous waste. If glassware can be decontaminated, rinse it with a suitable solvent, and dispose of the rinsate as hazardous liquid waste (see Protocol 4.2).
-
Disposal: The container of contaminated solids should be sealed and disposed of through your licensed hazardous waste service.
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
Caption: Step-by-step procedure for managing spills.
Spill Cleanup Steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover to avoid raising dust.
-
Collection: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[8]
By following these procedures, researchers can ensure the safe and responsible disposal of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, minimizing risks to themselves, their colleagues, and the environment.
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
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Cenmed. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. Retrieved from [Link]
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Mastering the Safe Handling of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the novel heterocyclic amine 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine and its derivatives are gaining prominence as crucial intermediates.[1] Their unique structural framework is instrumental in designing targeted therapies. However, unlocking their potential requires a deep commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and a causal understanding of chemical hazards, ensuring that scientific advancement and personal safety proceed hand-in-hand.
Hazard Profile: Understanding the "Why" Behind the "What"
Before detailing the specifics of PPE, it is crucial to understand the inherent risks associated with 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine and its analogs. While toxicological data for this specific molecule is not exhaustively documented, the available Safety Data Sheets (SDS) for structurally similar compounds, such as its dihydrochloride salt and related pyrazolopyridines, provide a clear hazard profile based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
According to available data, this class of compounds is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][4]
These classifications are the primary drivers for our PPE recommendations. The potential for skin and eye irritation necessitates robust barrier protection, while the risk of respiratory irritation and oral toxicity demands safeguards against inhalation and ingestion.
The Essential PPE Ensemble: Your First Line of Defense
Based on the hazard profile, a comprehensive PPE ensemble is mandatory. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational guideline.[2]
Hand Protection: The Right Gloves
Given the classification as a skin irritant, direct contact must be avoided.
-
Selection: Chemically resistant nitrile gloves are the standard for handling this compound in a laboratory setting. Nitrile provides a durable barrier against a wide range of chemicals and is less likely to cause allergic reactions than latex.
-
Protocol: Always inspect gloves for tears or punctures before use. For procedures with a higher risk of splashing, double-gloving is recommended. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure if the outer glove is compromised.
-
Causality: The outer glove absorbs the initial contamination, allowing for its safe removal without contaminating the inner glove or your skin. This is critical for maintaining a sterile and safe working environment. Remember to use proper glove removal techniques to avoid touching the outer surface with your bare hands.[5]
Body Protection: Beyond the Lab Coat
A standard cotton lab coat is insufficient.
-
Selection: A flame-resistant lab coat is required.[6] For operations involving larger quantities or a significant risk of splashing, a chemically resistant apron or a disposable coverall (e.g., Tyvek) should be worn over the lab coat.
-
Protocol: Lab coats must be fully buttoned with sleeves rolled down. Ensure clothing covers all exposed skin on the arms and legs.[7]
-
Causality: This prevents accidental skin contact from spills or splashes. The multi-layered approach provides defense in depth, with the outer layer serving as a disposable barrier for significant contamination events.
Eye and Face Protection: A Non-Negotiable Barrier
The risk of serious eye irritation necessitates comprehensive protection.
-
Selection: Chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal around the eyes and are not sufficient.[8]
-
Protocol: When handling significant quantities or when there is a risk of splashing or aerosol generation, a full-face shield must be worn in addition to chemical splash goggles.[2][6]
-
Causality: Goggles protect against direct splashes from all angles, while the face shield provides a secondary barrier for the entire face, protecting against widespread splashes and preserving the integrity of your primary eye protection.
Respiratory Protection: Guarding Against Inhalation
To mitigate the risk of respiratory tract irritation, all handling of solid or powdered forms of this compound must be performed within a certified chemical fume hood.
-
Selection: If work outside a fume hood is unavoidable or in the case of a spill, a NIOSH-approved respirator is required.[9] For nuisance dust exposures, a P95 particulate respirator may be sufficient. For higher-level protection or unknown concentrations, an air-purifying respirator (APR) with combination organic vapor/acid gas/particulate cartridges (e.g., ABEK-P2) is necessary.[4]
-
Protocol: Ensure a proper fit test has been conducted for any tight-fitting respirator. Inspect the respirator and its cartridges before each use.
-
Causality: The fume hood provides primary engineering control by capturing dust and vapors at the source. A respirator serves as a critical secondary defense to prevent the inhalation of airborne particles that may cause respiratory irritation.[4]
Operational Plan: A Step-by-Step Guide to Safety
Adherence to a strict operational workflow is as crucial as the PPE itself. The following steps provide a clear path for safe handling, from preparation to disposal.
Preparation and Donning PPE
-
Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Gather Materials: Collect all necessary equipment, including the chemical, solvents, glassware, and waste containers, before donning PPE.
-
Donning Sequence:
-
Don inner nitrile gloves.
-
Don lab coat and any additional protective clothing (apron, coveralls).
-
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Don respirator (if required).
-
Handling and Experimental Work
-
Location: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize dust and aerosol formation.[2]
-
Technique: Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid creating dust. If dissolving the compound, add the solid to the solvent slowly.
-
Awareness: Maintain situational awareness. Keep containers closed when not in use.[5]
Doffing PPE and Decontamination
-
Initial Decontamination: Before leaving the immediate work area, wipe down outer gloves with a damp cloth if grossly contaminated.
-
Doffing Sequence (to minimize cross-contamination):
-
Remove outer gloves, peeling them off without touching the outer surface. Dispose of them in the designated waste container.
-
Remove face shield and goggles. Place them in a designated area for cleaning.
-
Remove lab coat and any additional protective clothing, turning it inside out as you remove it.
-
Remove inner gloves using the proper technique.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All surplus 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine and any solutions containing it must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not discharge to drains or the environment.[2][5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.[2]
-
Empty Containers: "Empty" containers that held the compound should be rinsed with a suitable solvent (e.g., methanol or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following workflow diagrams illustrate the key decision-making and procedural steps for handling 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine.
Caption: Sequential process for donning Personal Protective Equipment.
Caption: Workflow for handling the chemical and managing waste streams.
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can confidently and safely work with 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, ensuring that both your research and your well-being are protected.
References
- Angene Chemical. Safety Data Sheet: 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride. (2024).
-
AFG Bioscience LLC. Safety Data Sheet: 5-Boc-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine. [Link]
-
PubChem. 1H-Pyrazolo(4,3-b)pyridine. National Center for Biotechnology Information. [Link]
-
CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]
-
Loba Chemie. Pyridine for Synthesis Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
- Capot Chemical. MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. (2026).
-
MySkinRecipes. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. [Link]
Sources
- 1. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride [myskinrecipes.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. afgsci.com [afgsci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
